Ethyl 2-amino-5-methylthiophene-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-amino-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-3-11-8(10)6-4-5(2)12-7(6)9/h4H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBUNZGJQVYGTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398910 | |
| Record name | ethyl 2-amino-5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4815-32-1 | |
| Record name | Ethyl 2-amino-5-methylthiophene-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4815-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-amino-5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-Amino-5-methylthiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-amino-5-methylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-5-methylthiophene-3-carboxylate is a polysubstituted aminothiophene that serves as a crucial building block in organic synthesis. Its unique molecular architecture, featuring a thiophene core with amino and ethyl carboxylate functionalities, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a particular focus on its role in the development of pharmacologically active molecules. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.
Chemical and Physical Properties
This compound is a light yellow solid at room temperature. The presence of the amino group and the ester functionality allows for a variety of chemical modifications, making it a valuable intermediate in synthetic chemistry. Its stability and lipophilicity are enhanced by the methyl group on the thiophene ring.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO₂S | |
| Molecular Weight | 185.24 g/mol | |
| CAS Number | 4815-32-1 | |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 47.0 to 51.0 °C | |
| Purity | >98.0% (GC) |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹H-NMR (400 MHz, CDCl₃) | δ 1.33 (t, 3H, J = 7.2 Hz), 2.26 (d, 3H, J = 1.2 Hz), 4.25 (q, 2H, J = 7.2 Hz), 5.76 (br. s, 2H), 6.61 (q, 1H, J = 1.2 Hz) | |
| IR (KBr, cm⁻¹) | 3422, 3306 (NH), 1681 (C=O), 1589 (NH), 1331 (C-N) |
Synthesis
The most common and well-established method for synthesizing this compound is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst.
The Gewald Reaction
The Gewald reaction offers a straightforward and efficient route to polysubstituted 2-aminothiophenes. The reaction mechanism begins with a Knoevenagel condensation between the ketone (in this case, propionaldehyde, which will form the 5-methyl group after reaction and tautomerization) and the α-cyanoester (ethyl cyanoacetate). This is followed by the addition of elemental sulfur and subsequent cyclization to form the thiophene ring.
Caption: The Gewald reaction mechanism for the synthesis of the title compound.
Experimental Protocol: Gewald Synthesis
This protocol is adapted from a representative procedure for the Gewald synthesis of this compound.
Materials:
-
Propionaldehyde
-
Ethyl cyanoacetate
-
Elemental sulfur powder
-
Triethylamine
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a three-necked flask containing 100 mL of N,N-dimethylformamide (DMF), add ethyl cyanoacetate (0.5 mol), sulfur powder (0.5 mol), and triethylamine (0.5 mol). Stir the mixture until all solids are completely dissolved.
-
Slowly add a solution of propionaldehyde (0.55 mol) in a suitable solvent dropwise to the reaction mixture. An exothermic reaction will naturally increase the internal temperature.
-
Heat the reaction mixture to and maintain it at 60°C with continuous stirring until the reaction is complete (monitoring by TLC is recommended).
-
After the reaction is complete, cool the mixture and slowly pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic phases and wash sequentially with water and a saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Applications in Drug Development and Organic Synthesis
This compound is a valuable intermediate in the synthesis of various heterocyclic compounds with diverse biological activities. Its functional groups provide reactive sites for further chemical transformations, enabling the construction of more complex molecular scaffolds.
Synthesis of Thienopyrimidines
A primary application of this compound is in the synthesis of thienopyrimidine derivatives. Thienopyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antiproliferative properties.
Caption: General workflow for the synthesis of thienopyrimidines.
Other Applications
Beyond thienopyrimidines, this versatile building block is utilized in the development of:
-
Agrochemicals: It is used in the formulation of crop protection products.
-
Dyes and Polymers: Its thiophene structure is suitable for applications in materials science, including the synthesis of dyes and conductive polymers.
-
Enzyme Inhibitors: Researchers use this compound in studies involving enzyme inhibition to gain insights into metabolic pathways.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound and the reagents used in its synthesis. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a cornerstone intermediate in the field of heterocyclic chemistry. Its straightforward synthesis via the Gewald reaction and the reactivity of its functional groups make it an indispensable tool for medicinal chemists and materials scientists. The continued exploration of its synthetic utility is expected to lead to the discovery of novel compounds with significant therapeutic and technological potential.
An In-depth Technical Guide to Ethyl 2-amino-5-methylthiophene-3-carboxylate
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of Ethyl 2-amino-5-methylthiophene-3-carboxylate. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This compound serves as a crucial heterocyclic building block for the synthesis of various biologically active molecules.
Chemical Structure and Properties
This compound is a substituted 2-aminothiophene derivative. The core structure consists of a five-membered thiophene ring, which imparts significant chemical reactivity and stability.[1] Key functional groups, including an amino group at position 2, an ethyl carboxylate group at position 3, and a methyl group at position 5, allow for versatile chemical modifications, making it an invaluable intermediate in organic synthesis.[1][2] The methyl group enhances the compound's lipophilicity and stability, while the amino and ester groups are reactive sites for condensation and cyclization reactions.[3][4]
The structural formula is as follows:
Structure:
Caption: Chemical structure of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 4815-32-1 | [1][2][4][5] |
| Molecular Formula | C₈H₁₁NO₂S | [1][2] |
| Molecular Weight | 185.24 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder or solid | [1][4] |
| Melting Point | 47 - 51 °C | [1][4] |
| Purity | ≥98% (GC) | [1] |
| Storage | Store at room temperature in a dry place | [1][2] |
Spectroscopic Data
The structural identity of the compound is confirmed by various spectroscopic techniques. The data below is compiled from literature sources.
| Spectroscopic Data | Details | Reference |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 6.61 (q, 1H, J = 1.2 Hz), 5.76 (br. s, 2H, NH₂), 4.25 (q, 2H, J = 7.2 Hz), 2.26 (d, 3H, J = 1.2 Hz), 1.33 (t, 3H, J = 7.2 Hz) | |
| ¹³C NMR | (100 MHz, CDCl₃) δ (ppm): 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40 | |
| Mass Spectrometry | ESI-MS: m/z calculated for C₈H₁₁NO₂S [M+H]⁺: 186.0583; found: 186.15 | |
| Infrared (IR) | (KBr, cm⁻¹): Characteristic peaks for similar 2-aminothiophenes include: ~3400-3290 (N-H stretch), ~2990 (C-H stretch), ~1670 (C=O stretch, ester), ~1600 (C=C stretch) | [6][7] |
Experimental Protocols: Synthesis
The most common and efficient method for synthesizing this compound is the Gewald multicomponent reaction .[5][7] This one-pot synthesis is widely used for the preparation of various 2-aminothiophenes.[8]
Gewald Synthesis Protocol
Materials:
-
Propionaldehyde
-
Ethyl cyanoacetate
-
Elemental sulfur powder
-
Base catalyst (e.g., triethylamine or morpholine)
-
Solvent (e.g., N,N-dimethylformamide (DMF) or ethanol)
-
Ethyl acetate (for extraction)
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography
-
Eluent (e.g., 20% ethyl acetate in hexane)
Procedure:
-
To a reaction flask containing the solvent (e.g., 100 mL DMF), add ethyl cyanoacetate (0.5 mol), elemental sulfur (0.5 mol), and the base catalyst (0.5 mol, e.g., triethylamine). Stir the mixture until all solids are dissolved.
-
Slowly add propionaldehyde (0.55 mol) dropwise to the reaction mixture.
-
An exothermic reaction may occur, raising the temperature. Maintain the reaction temperature at approximately 60°C with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of water.
-
Extract the aqueous mixture with ethyl acetate multiple times.
-
Combine the organic extracts and wash them sequentially with water and then with a saturated brine solution.
-
Dry the organic phase over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Remove the solvent (ethyl acetate) from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, using an appropriate eluent system (e.g., 20% ethyl acetate in hexane) to afford the pure this compound as a light yellow solid.
Applications in Drug Development
This compound is a versatile scaffold in medicinal chemistry due to its wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties.[3][8][9] It is a key starting material for the synthesis of fused heterocyclic systems, most notably thienopyrimidines.[2][10]
Thienopyrimidines, which are bioisosteres of purines, can interact with various biological targets like enzymes and receptors.[11] Their structural similarity to adenine and guanine allows them to function as inhibitors in critical cellular signaling pathways.[11][12] For instance, certain thienopyrimidine derivatives have been developed as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in cancer cell proliferation and angiogenesis.[13] Other derivatives have been shown to target the Wnt/β-catenin signaling pathway, which is hyperactivated in several cancers.[14]
The diagram below illustrates the role of this compound as a precursor to thienopyrimidine-based kinase inhibitors that modulate cancer signaling pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 4815-32-1 | TCI AMERICA [tcichemicals.com]
- 5. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER | 4815-32-1 [amp.chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of Substituted 2-Aminothiophenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The substituted 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile heterocyclic motif is a key constituent in a variety of pharmacologically active compounds, ranging from anti-inflammatory and antimicrobial to potent anticancer agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of substituted 2-aminothiophenes, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
I. Synthesis of Substituted 2-Aminothiophenes
The most prevalent and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction .[1][2] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate or malononitrile) and elemental sulfur in the presence of a base.[1][2][3] The reaction's simplicity, use of readily available starting materials, and mild conditions contribute to its widespread use.[1]
Experimental Protocol: Gewald Synthesis of a Representative 2-Aminothiophene
This protocol describes a general procedure for the synthesis of a 2-aminothiophene derivative.
Materials:
-
Ketone or aldehyde (1 equivalent)
-
Active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) (1 equivalent)
-
Elemental sulfur (1.1 equivalents)
-
Base catalyst (e.g., morpholine or triethylamine) (catalytic amount)
-
Solvent (e.g., ethanol or dimethylformamide)
-
Reaction vessel (round-bottom flask)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating apparatus (heating mantle or oil bath)
-
Condenser
-
Filtration apparatus (Büchner funnel and flask)
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the ketone or aldehyde, the active methylene nitrile, and the solvent.
-
Begin stirring the mixture at room temperature.
-
Add the elemental sulfur to the reaction mixture.
-
Add the base catalyst dropwise to the stirring mixture.
-
Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., reflux for ethanol) and maintain for a period of 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product may precipitate upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the crude product by vacuum filtration, washing with a small amount of cold solvent.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure substituted 2-aminothiophene.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
II. Biological Activities
Substituted 2-aminothiophenes exhibit a wide array of biological activities, with significant potential in the development of novel therapeutic agents. The following sections detail their prominent anti-inflammatory, antimicrobial, and anticancer properties.
A. Anti-inflammatory Activity
Several 2-aminothiophene derivatives have demonstrated potent anti-inflammatory effects. Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes.
Quantitative Data on Anti-inflammatory Activity
| Compound ID | Assay | Target | IC50 (µM) | Reference |
| 1 | Carrageenan-induced paw edema | In vivo | - | [4] |
| Tinoridine | Various | COX | - | [1] |
Experimental Protocols for Anti-inflammatory Assays
-
Carrageenan-Induced Paw Edema in Rats: This in vivo assay is a standard model for evaluating acute inflammation.[4][5][6]
-
Procedure:
-
Animals (typically rats or mice) are fasted overnight with free access to water.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a set period (e.g., 30-60 minutes), a subs plantar injection of 1% carrageenan solution is administered into the right hind paw of the animal.
-
The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the vehicle control group.[4]
-
-
-
In Vitro Nitric Oxide (NO) Production Assay (Griess Assay): This assay measures the inhibitory effect of compounds on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[7][8][9]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration, which reflects NO production.
-
A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
-
-
Cyclooxygenase-2 (COX-2) Inhibition Assay: This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.[10][11][12][13][14]
-
Procedure (Fluorometric):
-
In a 96-well plate, add the COX-2 enzyme, a fluorometric probe, and the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
The COX-2 enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which reacts with the probe to produce a fluorescent signal.
-
Measure the fluorescence intensity over time.
-
The rate of fluorescence increase is proportional to the COX-2 activity. The inhibitory effect of the compound is determined by the reduction in this rate.
-
-
Signaling Pathway
The anti-inflammatory effects of many compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[15][16] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.
B. Antimicrobial Activity
Substituted 2-aminothiophenes have been reported to possess significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[17][18][19][20][21]
Quantitative Data on Antimicrobial Activity
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Thiophene derivative 7 | Pseudomonas aeruginosa | Potent | [17] |
| Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2-4 | [21] |
| Aminobenzothiophene 3ma | Mycobacterium smegmatis | 0.78 | [19] |
| Thiophene 1 | Acinetobacter baumannii | 32 | [20] |
| Thiophene 1 | Escherichia coli | 64 | [20] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23][24][25][26]
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
C. Anticancer Activity
A significant body of research highlights the anticancer potential of substituted 2-aminothiophenes against various cancer cell lines.[27][28][29][30] Their mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[27][28]
Quantitative Data on Anticancer Activity
| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |
| 6CN14 | HeLa, PANC-1 | MTT | Potent | [29] |
| 7CN09 | HeLa, PANC-1 | MTT | Potent | [29] |
| Compound 7 | HepG2 | MTT | Potent | [27] |
| Compound 4l | Human cancer cell lines | Proliferation | Single-digit µM | [28] |
| Compound 50 | Human cancer cell lines | Proliferation | Single-digit µM | [28] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[31][32][33]
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
-
III. Conclusion
Substituted 2-aminothiophenes represent a privileged scaffold in medicinal chemistry with a diverse and potent range of biological activities. The well-established Gewald synthesis provides a versatile and efficient route to a wide array of derivatives. The demonstrated anti-inflammatory, antimicrobial, and anticancer properties, supported by quantitative data, underscore the therapeutic potential of this class of compounds. The detailed experimental protocols and visual representations of key signaling pathways provided in this guide serve as a valuable resource for researchers and drug development professionals in the continued exploration and optimization of substituted 2-aminothiophenes as novel therapeutic agents. Further investigation into their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of next-generation drugs for a multitude of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 20. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. protocols.io [protocols.io]
- 25. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis and evaluation of RNase L-binding 2-aminothiophenes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 33. texaschildrens.org [texaschildrens.org]
The Thiophene Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has solidified its position as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility, stemming from its unique physicochemical properties and amenability to chemical modification, has made it a fundamental building block in a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the pivotal role of thiophene in drug discovery, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological and synthetic pathways.
Physicochemical Properties and Bioisosterism: The Foundation of Thiophene's Utility
The thiophene ring is frequently employed as a bioisostere for the ubiquitous phenyl ring in drug design. This substitution can lead to significant improvements in a compound's potency, selectivity, and pharmacokinetic profile. The sulfur atom within the thiophene ring imparts a higher electron density compared to benzene, rendering it more susceptible to electrophilic substitution and providing a handle for facile functionalization. Furthermore, the sulfur atom can participate in hydrogen bonding, a critical interaction for drug-receptor binding. The lipophilicity of the thiophene ring is another key attribute, influencing its ability to cross biological membranes.
Therapeutic Applications of Thiophene-Containing Drugs
The thiophene scaffold is present in numerous FDA-approved drugs across a wide range of therapeutic areas, highlighting its broad pharmacological potential. Thiophene derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, antipsychotic, and antiplatelet agents, among others.
Anticancer Activity
Thiophene-based compounds have emerged as a significant class of anticancer agents, often functioning as kinase inhibitors. For instance, certain thieno[2,3-d]pyrimidines have shown potent inhibitory activity against tyrosine kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.
Anti-inflammatory Properties
Several commercially available anti-inflammatory drugs, such as tiaprofenic acid, suprofen, and tinoridine, incorporate a thiophene ring. These agents often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
Antimicrobial and Antiviral Potential
The thiophene nucleus is a constituent of various antimicrobial and antifungal agents, including the approved drugs cefoxitin and sertaconazole. Researchers are actively exploring novel thiophene derivatives for their activity against a range of pathogens, including drug-resistant bacteria and viruses.
Central Nervous System (CNS) Activity
The antipsychotic drug olanzapine features a thiophene ring and exhibits a complex pharmacology, with high affinity for dopamine and serotonin receptors. This highlights the utility of the thiophene scaffold in designing drugs that target the CNS.
Antiplatelet Agents
The widely prescribed antiplatelet drug clopidogrel is a thienopyridine derivative that irreversibly inhibits the P2Y12 receptor on platelets, preventing platelet aggregation.
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of FDA-approved thiophene-containing drugs and experimental thiophene derivatives, showcasing their pharmacokinetic properties and potency.
Table 1: Pharmacokinetic Parameters of Selected FDA-Approved Thiophene-Containing Drugs
| Drug | Therapeutic Area | Tmax (h) | Cmax | Half-life (t1/2) (h) | Bioavailability (%) | Clearance | Ref. |
| Olanzapine | Antipsychotic | ~6 | 8.05 ± 3.53 ng/mL | ~30 (21-54) | Well absorbed | 26 L/h (12-47) | |
| Clopidogrel | Antiplatelet | 0.8 - 1.0 | 2.9 ± 0.68 mg/L (inactive metabolite) | ~7.4 (inactive metabolite) | Rapidly absorbed | - | |
| Raltitrexed | Anticancer | 0.25 (end of infusion) | - | ~198 (terminal) | - | 2.4 L/h | |
| Suprofen | Anti-inflammatory | 0.5 - 2 | 13.8 - 28.3 µg/mL | - | 92.2 | - | |
| Tiaprofenic Acid | Anti-inflammatory | 0.5 - 1.5 | 37.8 ± 9.8 µg/mL | ~2 | Rapidly absorbed | - |
Table 2: In Vitro Potency of Selected Thiophene-Containing Drugs and Derivatives
| Compound/Drug | Target | Assay Type | IC50 / Ki | Cell Line / System | Ref. |
| Olanzapine | Dopamine D2 Receptor | Binding Assay | 11 nM (Ki) | Cloned human receptors | |
| Olanzapine | Serotonin 5-HT2A Receptor | Binding Assay | 4 nM (Ki) | Cloned human receptors | |
| Raltitrexed | Thymidylate Synthase | Cell Growth Inhibition | 9 nM (IC50) | L1210 cells | |
| Tiaprofenic Acid | Cyclooxygenase (COX) | Enzyme Inhibition | - | - | |
| Experimental Thieno[2,3-d]pyrimidine (1d) | A549 cells | Cytotoxicity | 10.2 µM (IC50) | A549 human lung adenocarcinoma | |
| Experimental Thiophene Carboxamide (2b) | Hep3B cells | Cytotoxicity | 5.46 µM (IC50) | Hep3B hepatocellular carcinoma | |
| Experimental Thiophene-Thiazole (4F) | S. Typhi | Antibacterial | 3.125 µg/mL (MIC) | Salmonella Typhi |
Signaling Pathways and Mechanisms of Action
Thiophene-containing drugs exert their therapeutic effects by modulating various signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for key examples.
Caption: VEGFR-2 signaling pathway and inhibition by thiophene derivatives.
Caption: COX-2 pathway in inflammation and its inhibition.
The Therapeutic Promise of Ethyl 2-amino-5-methylthiophene-3-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound, ethyl 2-amino-5-methylthiophene-3-carboxylate, serves as a versatile scaffold in medicinal chemistry, giving rise to a plethora of derivatives with significant therapeutic potential. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the current state of research, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.
Antimicrobial Activity
Derivatives of this compound have shown considerable promise as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The structural modifications on the core scaffold play a crucial role in determining the potency and spectrum of their antimicrobial effects.
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) and inhibition zone data for selected derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Inhibition Zone (mm) | Reference |
| Derivative A | Staphylococcus aureus | 12.5 | 18 | [1] |
| Escherichia coli | 25 | 15 | [1] | |
| Candida albicans | 6.25 | 20 | [2] | |
| Derivative B | Bacillus subtilis | 15.6 | 16 | [1] |
| Pseudomonas aeruginosa | 31.2 | 12 | ||
| Aspergillus niger | 12.5 | 19 | [3][4] | |
| 7b | S. aureus | Comparable to Gentamicin | - | [3][4] |
| E. coli | Comparable to Gentamicin | - | [3][4] | |
| 8 | S. aureus | Comparable to Ampicillin | - | [3][4] |
| E. coli | Comparable to Ampicillin | - | [3][4] | |
| 3 | Aspergillus fumigatus | - | Potent Activity | [3][4] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
A standardized agar well diffusion method is commonly employed to assess the antimicrobial activity of these derivatives.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The turbidity of the culture is adjusted to match the 0.5 McFarland standard.
-
Plate Preparation: Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The standardized microbial suspension is uniformly swabbed onto the surface of the agar plates.
-
Well Creation: Sterile cork borers are used to create wells of a specific diameter (e.g., 6 mm) in the agar.
-
Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A solvent control is also included.
-
Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).
-
Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anticancer Activity
Several derivatives of this compound have emerged as potent anticancer agents, demonstrating cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the disruption of key cellular processes essential for cancer cell proliferation and survival.
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| DDTD Derivative 2b | T47D (Breast Cancer) | 2.3 | [5] |
| DDTD Derivative 2k | T47D (Breast Cancer) | 7.1 | [5] |
| DDTD Derivative 2l | T47D (Breast Cancer) | 8.6 | [5] |
| DDTD Derivative 2j | T47D (Breast Cancer) | 16.0 | [5] |
| MCF-7 (Breast Cancer) | Potent Activity | [5] | |
| Quinoline Derivative 3a | HT-29 (Colon Cancer) | 0.023 | [6] |
| MCF-7 (Breast Cancer) | Potent Activity | [6] | |
| Quinoline Derivative 3f | HT-29 (Colon Cancer) | 0.025 | [6] |
| MCF-7 (Breast Cancer) | 0.028 | [6] | |
| Thiophene Derivative 5g | L1210 (Murine Leukemia) | 0.21 | [7] |
| HeLa (Cervical Cancer) | 0.20 | [7] | |
| Molt/4 (T-lymphoblastoid) | 0.096 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined from the dose-response curve.
Signaling Pathways in Anticancer Activity
The anticancer effects of these derivatives are often mediated through the modulation of critical signaling pathways. For instance, some derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8] Others function as dual inhibitors of EGFR and HER-2, key receptor tyrosine kinases involved in cancer cell proliferation and survival.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a significant area of research. Derivatives of this compound have demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.
Quantitative Anti-inflammatory Data
The following table highlights the anti-inflammatory activity of selected derivatives.
| Compound ID | Assay | Activity | Reference |
| Compound 15 | Carrageenan-induced paw edema | 58.46% inhibition (50 mg/kg) | [9] |
| Compound 16 | Carrageenan-induced paw edema | 48.94% inhibition | [9] |
| Compound 17 | Carrageenan-induced paw edema | 47% inhibition | [9] |
| THBT 3a | Nitric Oxide Inhibition | 87.07% | |
| THBT 3b | Nitric Oxide Inhibition | 80.39% | |
| THBT 2a | Nitric Oxide Inhibition | 78.04% | |
| Compound 4 | 5-LOX Inhibition | ~57% (100 µg/mL) | [9] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the anti-inflammatory activity of new compounds.
-
Animal Grouping: Rats are divided into control, standard (e.g., treated with indomethacin), and test groups.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose.
-
Induction of Inflammation: After a set time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation.
-
Edema Measurement: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of these thiophene derivatives are often linked to the modulation of key inflammatory pathways. Some derivatives have been shown to activate the NRF2 pathway, a master regulator of the antioxidant response, which in turn can suppress inflammation. Additionally, inhibition of pro-inflammatory mediators such as nitric oxide (NO), and the downregulation of NF-κB and COX-2 have been observed.
Synthesis of this compound Derivatives
The synthesis of these derivatives often starts with the Gewald reaction, a multicomponent reaction that provides a straightforward route to substituted 2-aminothiophenes.[10][11]
General Experimental Protocol: Gewald Synthesis
-
Reactant Mixture: A ketone or aldehyde, an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur are mixed in a suitable solvent such as ethanol or methanol.[3][10]
-
Catalyst Addition: A basic catalyst, typically a secondary amine like morpholine or diethylamine, is added to the reaction mixture.[3][10]
-
Reaction Conditions: The mixture is stirred at a specific temperature (e.g., 45-50°C) for a defined period.[3]
-
Work-up and Purification: Upon completion of the reaction, the product is typically precipitated by cooling or by the addition of water. The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent.
Conclusion
Derivatives of this compound represent a promising class of compounds with diverse therapeutic potential. Their demonstrated antimicrobial, anticancer, and anti-inflammatory activities, coupled with a versatile and efficient synthesis, make them attractive candidates for further drug discovery and development efforts. The elucidation of their mechanisms of action provides a solid foundation for the rational design of more potent and selective therapeutic agents. Future research should focus on lead optimization, in vivo efficacy studies, and comprehensive toxicological profiling to translate the therapeutic promise of these compounds into clinical applications.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 6. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpbs.com [ijpbs.com]
Unraveling the Molecular Mechanisms: A Technical Guide to Novel Thiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
Thiophene, a sulfur-containing heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and novel therapeutic candidates. The versatility of the thiophene ring allows for diverse chemical modifications, leading to a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the mechanisms of action for novel thiophene compounds, focusing on their anticancer, anti-inflammatory, and enzyme-inhibiting properties. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are presented to facilitate further research and development in this promising area.
Anticancer Mechanisms of Thiophene Derivatives
Novel thiophene compounds exert their anticancer effects through a variety of mechanisms, primarily by targeting key proteins and signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Inhibition of Protein Kinases
Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer. Several novel thiophene derivatives have been identified as potent kinase inhibitors.
A notable mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking VEGFR-2, these compounds can stifle the formation of new blood vessels that tumors need to grow and spread.[1] Additionally, some thiophene derivatives exhibit inhibitory activity against Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia.[2] The inhibition of these kinases disrupts downstream signaling cascades, leading to reduced cell proliferation and the induction of apoptosis.[1][2] Furthermore, some thiophene-based compounds have been developed as dual inhibitors of DYRK1A and DYRK1B, kinases implicated in various chronic diseases.[3]
| Compound Class | Target Kinase | IC50 Values | Cell Line(s) | Reference |
| Thienopyrrole/Pyrrolothienopyrimidine | VEGFR-2 | 0.075 - 0.126 µM | HepG2, PC-3 | [1] |
| Thienopyrrole/Pyrrolothienopyrimidine | AKT | 4.60 - 6.96 µM | HepG2, PC-3 | [1] |
| Thienopyrimidine | FLT3 | 32.435 ± 5.5 μM | - | [2] |
| 5-hydroxybenzothiophene hydrazide | Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A | 11 - 353.3 nM | HCT-116, A549, U87MG, Hela | [4] |
| Benzothiophene | DYRK1A/DYRK1B | - | - | [3] |
| Thienopyrimidine | PI3Kα | Subnanomolar | - | [5] |
Induction of Apoptosis and Autophagy
Thiophene derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic pathway, which involves the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of caspases.[6][7] Some compounds also induce autophagy, a cellular process of self-digestion, which can lead to cell death in certain cancer contexts.[2] Studies have shown that these compounds can modulate the expression of apoptotic markers, further confirming their role in inducing apoptosis.[4]
Other Anticancer Mechanisms
Beyond kinase inhibition and apoptosis induction, thiophene compounds have been shown to interfere with other critical cellular processes in cancer:
-
Tubulin Polymerization Inhibition: By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can arrest the cell cycle and lead to apoptosis.[8][9]
-
Topoisomerase Inhibition: These enzymes are vital for DNA replication and repair. Their inhibition by thiophene derivatives can lead to DNA damage and cell death.[8]
-
JAK-STAT Pathway Inhibition: The JAK-STAT signaling pathway is often hyperactivated in cancer. Thiophene compounds have been shown to reduce the activity of this pathway, thereby inhibiting tumor progression.[7]
Anti-inflammatory Mechanisms of Thiophene Compounds
Chronic inflammation is a hallmark of many diseases. Thiophene derivatives have demonstrated significant anti-inflammatory properties by targeting key enzymes and signaling pathways in the inflammatory cascade.
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
The COX and LOX enzymes are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.[10][11] Several thiophene-based drugs, such as tiaprofenic acid and suprofen, are known COX inhibitors.[12] Novel thiophene derivatives continue to be explored as selective inhibitors of COX-2, which is preferentially expressed at sites of inflammation, potentially offering a better safety profile than non-selective NSAIDs.[13] Furthermore, some compounds exhibit dual inhibition of both COX and LOX pathways, providing a broader anti-inflammatory effect.[10][14]
| Compound Class | Target Enzyme | IC50 Values | Reference |
| Thiophene pyrazole hybrids | COX-2 | 0.31 - 1.40 µM | [13] |
| Methoxy-substituted thiophenes | 5-LOX | 29.2 µM | [15] |
Modulation of Inflammatory Signaling Pathways
Thiophene derivatives can also modulate key signaling pathways that regulate the expression of inflammatory genes. One such pathway is the NF-κB (nuclear factor-kappa B) pathway, which controls the transcription of numerous pro-inflammatory cytokines and chemokines.[15][16] By inhibiting the activation of NF-κB, these compounds can reduce the production of inflammatory mediators like TNF-α and IL-8.[15] Additionally, the inhibition of ERK and p38 MAP kinase pathways has been observed, further contributing to their anti-inflammatory effects.[15]
Enzyme Inhibition by Thiophene Derivatives
The structural features of thiophene make it an effective scaffold for designing inhibitors of various other enzymes implicated in disease.
| Compound Class | Target Enzyme | IC50 / Ki Values | Reference |
| Thiophene derivatives | Urease | 0.11 - 0.64 µM | [12] |
| Thiophene-2-sulfonamide | Lactoperoxidase | IC50: 3.4 nM, Ki: 2 ± 0.6 nM | [17] |
| Tetrahydrobenzo[b]thiophene | Acetylcholinesterase | - (60% inhibition) | [18] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel thiophene compounds.
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene compound for a specified duration (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).[19]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a specific kinase by quantifying the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White opaque 96- or 384-well plates
-
Plate reader with luminescence detection
Protocol:
-
Compound Preparation: Prepare serial dilutions of the thiophene inhibitor in DMSO.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, the serially diluted inhibitor (or DMSO control), and the kinase assay buffer. Incubate briefly to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.[8]
COX-2 Inhibition Assay (Fluorometric)
This assay determines the ability of a compound to inhibit the peroxidase activity of COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX assay buffer
-
Heme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., Amplex™ Red)
-
96-well black or white opaque plate
-
Fluorescence plate reader
Protocol:
-
Reagent Preparation: Prepare working solutions of the enzyme, heme, probe, and substrate according to the kit manufacturer's instructions.
-
Reaction Setup: To each well, add the assay buffer, heme, and COX-2 enzyme.
-
Inhibitor Addition: Add the test thiophene compound at various concentrations (or a known inhibitor as a positive control). Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm).
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve). Determine the percent inhibition for each compound concentration and calculate the IC50 value.[11][16][20]
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the complex interplay of molecules is crucial for elucidating the mechanism of action. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by thiophene compounds and a general workflow for their investigation.
Caption: VEGFR-2 signaling pathway and its inhibition by novel thiophene compounds.
Caption: NF-κB signaling pathway and its modulation by novel thiophene compounds.
Caption: General experimental workflow for mechanism of action studies.
Conclusion
Novel thiophene compounds represent a rich and versatile class of molecules with significant therapeutic potential across multiple disease areas, particularly in oncology and inflammation. Their mechanisms of action are diverse, ranging from the specific inhibition of key enzymes like protein kinases and COX to the modulation of complex signaling networks such as the NF-κB and JAK-STAT pathways. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of next-generation thiophene-based therapeutics. Continued exploration of the structure-activity relationships and molecular targets of these compounds will undoubtedly pave the way for new and improved treatments for a host of human diseases.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. shutterstock.com [shutterstock.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. assaygenie.com [assaygenie.com]
- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 18. researchhub.com [researchhub.com]
- 19. broadpharm.com [broadpharm.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
The Versatile Scaffold: An In-depth Technical Guide to the Medicinal Chemistry Applications of Ethyl 2-amino-5-methylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-5-methylthiophene-3-carboxylate and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this chemical class, with a focus on their applications as anti-inflammatory and antimicrobial agents. Detailed experimental protocols for synthesis and biological assays are provided, alongside a quantitative analysis of their therapeutic potential. Furthermore, key signaling pathways implicated in their mechanism of action are visualized to facilitate a deeper understanding of their molecular interactions.
Introduction
The 2-aminothiophene ring is a core structural motif found in numerous biologically active compounds.[1] this compound, a readily accessible derivative, serves as a versatile building block for the synthesis of a diverse array of heterocyclic systems.[2] Its inherent structural features, including the electron-rich thiophene ring and the strategically positioned amino and carboxylate functional groups, allow for extensive chemical modifications to modulate its pharmacological profile.[2] This guide will delve into the significant anti-inflammatory and antimicrobial applications of derivatives synthesized from this core structure, providing researchers with the necessary information to explore this promising class of compounds further.
Synthesis of this compound and its Derivatives
The most common and efficient method for the synthesis of this compound and its substituted analogs is the Gewald reaction . This one-pot, multi-component reaction offers a straightforward approach to constructing the 2-aminothiophene scaffold.[3]
General Experimental Protocol: Gewald Synthesis
A typical experimental procedure for the Gewald synthesis of 2-aminothiophene derivatives is as follows:[4]
Materials:
-
Appropriate ketone or aldehyde (1 equivalent)
-
Ethyl cyanoacetate (1 equivalent)
-
Elemental sulfur (1 equivalent)
-
Morpholine or another suitable basic catalyst (catalytic amount)
-
Ethanol or methanol as solvent
Procedure:
-
To a stirred solution of the ketone/aldehyde and ethyl cyanoacetate in ethanol at room temperature, add elemental sulfur.
-
Slowly add the basic catalyst (e.g., morpholine) to the mixture.
-
The reaction mixture is then typically heated to a temperature ranging from 40-60°C and stirred for several hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from a suitable solvent to yield the desired 2-aminothiophene derivative.[4]
The following diagram illustrates the general workflow for the Gewald synthesis.
Caption: General workflow for the Gewald synthesis of 2-aminothiophene derivatives.
Anti-inflammatory Applications
Derivatives of this compound have shown significant promise as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). Furthermore, specific derivatives have been identified as antagonists of the prostaglandin E2 receptor EP2 subtype, a G-protein coupled receptor implicated in inflammation.
Inhibition of COX and LOX Enzymes
Several studies have reported the in vitro inhibitory activity of 2-aminothiophene derivatives against COX-1, COX-2, and 5-LOX. The following table summarizes the available quantitative data.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 5b | COX-2 | 5.45 | [5] |
| 5-LOX | 4.33 | [5] | |
| 29a | COX-2 | 0.31 | [6] |
| 29b | COX-2 | 1.40 | [6] |
| 29c | COX-2 | 0.85 | [6] |
| 29d | COX-2 | 0.52 | [6] |
Table 1: In vitro inhibitory activity of selected 2-aminothiophene derivatives against COX and 5-LOX enzymes.
Prostaglandin E2 Receptor EP2 Subtype Antagonism
One notable derivative, ETHYL 2-AMINO-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE , has been identified as a targeter of the human prostaglandin E2 receptor EP2 subtype. This receptor, upon activation by its ligand prostaglandin E2 (PGE2), initiates a signaling cascade that contributes to inflammatory processes.
The signaling pathway of the EP2 receptor is depicted below.
Caption: Simplified signaling pathway of the Prostaglandin E2 Receptor EP2 Subtype.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2.[7][8]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitor (e.g., celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compounds or reference inhibitor at various concentrations to the wells. Include a vehicle control (DMSO only).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction using an appropriate stop solution (e.g., 1 M HCl).
-
Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method, such as an enzyme immunoassay (EIA).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Experimental Protocol: In Vitro 5-LOX Inhibition Assay
This protocol outlines a general method for assessing the in vitro inhibitory activity of compounds against 5-LOX.[5][9]
Materials:
-
Purified 5-lipoxygenase (5-LOX) enzyme (e.g., from potato tubers or recombinant human)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 6.3)
-
Linoleic acid (substrate)
-
Test compounds and reference inhibitor (e.g., Zileuton) dissolved in DMSO
-
UV-Vis spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.
-
In a cuvette, mix the assay buffer and the 5-LOX enzyme solution.
-
Add the test compound or reference inhibitor at various concentrations to the cuvette. Include a vehicle control (DMSO only).
-
Pre-incubate the mixture at room temperature for a short period.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
Calculate the initial reaction rate for each concentration.
-
Determine the percentage of inhibition and calculate the IC50 value as described for the COX assay.
Antimicrobial Applications
Derivatives of this compound, particularly tetrahydrobenzothiophene analogs, have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[10]
Antibacterial Activity
The antibacterial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
The following table summarizes the MIC values of representative tetrahydrobenzothiophene derivatives against various bacterial strains.
| Compound ID | E. coli (µM) | P. aeruginosa (µM) | Salmonella (µM) | S. aureus (µM) | Reference |
| 3b | 1.11 | 1.00 | 0.54 | 1.11 | [10] |
| 3f | 0.64 | 1.22 | 1.46 | 2.22 | [10] |
| 3k | 1.11 | 0.61 | 0.73 | 4.44 | [10] |
Table 2: Minimum Inhibitory Concentration (MIC) values of selected tetrahydrobenzothiophene derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[11][12]
Materials:
-
96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Test compounds and reference antibiotic (e.g., ciprofloxacin) dissolved in DMSO
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Prepare a two-fold serial dilution of the test compounds and reference antibiotic in the growth medium directly in the 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it to the desired final concentration in the growth medium.
-
Add the bacterial inoculum to each well of the microtiter plate, except for the sterility control wells.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
The workflow for the broth microdilution assay is illustrated below.
Caption: Experimental workflow for the broth microdilution MIC assay.
Conclusion
This compound has proven to be a valuable and versatile starting material for the development of novel therapeutic agents. The derivatives synthesized from this core scaffold have demonstrated significant potential as both anti-inflammatory and antimicrobial agents. The quantitative data presented in this guide highlights the potency of these compounds, and the detailed experimental protocols provide a solid foundation for further research and development in this area. The elucidation of their interactions with key biological targets, such as the EP2 receptor, opens new avenues for the design of more selective and effective drugs. Future studies should focus on optimizing the lead compounds identified, exploring their in vivo efficacy and safety profiles, and further investigating their mechanisms of action to unlock the full therapeutic potential of this promising chemical class.
References
- 1. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. asianpubs.org [asianpubs.org]
- 5. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
Exploring the Bioactive Potential of Ethyl 2-amino-5-methylthiophene-3-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2][3] Among these, Ethyl 2-amino-5-methylthiophene-3-carboxylate has emerged as a versatile starting material for the synthesis of novel bioactive compounds.[4][5] Its unique structural features, including a reactive amino group and an ester functionality, provide a fertile ground for chemical modifications to develop potent antimicrobial, anticancer, and anti-inflammatory agents.[4][5] This technical guide delves into the synthesis, biological evaluation, and mechanistic insights of derivatives of this compound, offering a comprehensive resource for researchers in the field of drug discovery.
Synthesis of Bioactive Derivatives
The primary route for synthesizing substituted 2-aminothiophenes, including the core molecule of interest, is the Gewald reaction.[6][7] This one-pot multicomponent reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst such as diethylamine or morpholine.[6][7]
Further derivatization of the 2-amino group is a common strategy to generate diverse libraries of compounds with enhanced biological activities. A prominent example is the synthesis of Schiff bases through the condensation of the 2-amino group with various aromatic aldehydes.[8] These imine-containing derivatives have shown significant promise as bioactive agents.[8]
Experimental Protocol: Gewald Synthesis of this compound
This protocol describes a general procedure for the synthesis of the title compound.
Materials:
-
Acetone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Diethylamine
-
Absolute ethanol
-
Ice-cold water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography (100–200 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml), add a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).
-
Stir the reaction mixture constantly for 3 hours at 50°C.
-
Monitor the completion of the reaction using thin-layer chromatography (TLC) with pre-coated silica gel 60 F254 plates.
-
Upon completion, quench the reaction mixture with ice-cold water.
-
Extract the product with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate (7:3) mixture as the eluent.
-
Obtain yellow crystals of Ethyl 2-amino-4-methylthiophene-3-carboxylate by slow evaporation of a saturated solution in ethyl acetate.[9]
Biological Activities and Quantitative Data
Derivatives of this compound have been investigated for a range of biological activities. The following sections summarize the key findings and present quantitative data in structured tables.
Antimicrobial Activity
Thiophene derivatives are a well-established class of antimicrobial agents.[10][11][12][13] The introduction of various substituents on the thiophene ring can significantly influence their activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[13] The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| 3-Halobenzo[b]thiophenes | S. aureus | 16 | [12] |
| 3-Halobenzo[b]thiophenes | B. cereus | 16 | [12] |
| 3-Halobenzo[b]thiophenes | C. albicans | 16 | [12] |
| Tetrahydrobenzothiophene derivs. | Salmonella | 0.54 - 0.73 | [3] |
| 3-Aminothiophene-2-carboxylates | S. aureus | 10 | [14] |
| 3-Aminothiophene-2-carboxylates | E. coli | 10-20 | [14] |
Table 1: Antimicrobial Activity of Thiophene Derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[12]
Materials:
-
Synthesized thiophene derivatives
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Sterile DMSO for dissolving compounds
-
0.5 McFarland standard
-
Incubator
Procedure:
-
Compound Preparation: Dissolve the test compounds in DMSO to create a stock solution. Perform serial two-fold dilutions in the appropriate growth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anticancer Activity
Numerous thiophene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[15][16][17][18][19] The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene carboxamide derivative (2b) | Hep3B (Liver) | 5.46 | [17] |
| Thiophene carboxamide derivative (2d) | Hep3B (Liver) | 8.85 | [17] |
| Thiophene carboxamide derivative (2e) | Hep3B (Liver) | 12.58 | [17] |
| 2-Amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl) thiophene (5g) | L1210 (Leukemia) | 0.21 | [18] |
| 2-Amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl) thiophene (5g) | HeLa (Cervical) | 0.20 | [18] |
| Thienopyrimidine derivative (3b) | HepG2 (Liver) | 3.105 | [16] |
| Thienopyrimidine derivative (3b) | PC-3 (Prostate) | 2.15 | [16] |
| Tetrahydrobenzo[b]thiophene derivative (BU17) | A549 (Lung) | 2.73 | [15] |
Table 2: Anticancer Activity of Thiophene Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4]
Materials:
-
Cancer cell lines (e.g., HepG2, SMMC-7721)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Synthesized thiophene derivatives
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 8 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene derivatives (e.g., in 100 µL of DMEM solution) and incubate for another 24 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[3]
Anti-inflammatory Activity
Certain derivatives of 2-aminothiophenes, particularly tetrahydrobenzo[b]thiophenes, have shown promising anti-inflammatory properties.[2][20] Their mechanism of action can involve the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a crucial role in the antioxidant and anti-inflammatory response.[2][5]
| Compound Type | Assay | Inhibition/Effect | Reference |
| Tetrahydrobenzo[b]thiophene (3a) | NO production in RAW 264.7 cells | 87.07% inhibition | [20] |
| Tetrahydrobenzo[b]thiophene (3b) | NO production in RAW 264.7 cells | 80.39% inhibition | [20] |
| Tetrahydrobenzo[b]thiophene (2a) | NO production in RAW 264.7 cells | 78.04% inhibition | [20] |
| Tetrahydrobenzo[b]thiophene derivs. | Pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IFN-γ) | Downregulation | [2] |
| Tetrahydrobenzo[b]thiophene derivs. | Inflammatory mediators (PGE2, COX-2, NF-κB) | Downregulation | [2] |
Table 3: Anti-inflammatory Activity of Tetrahydrobenzo[b]thiophene Derivatives.
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol measures the anti-inflammatory effect of compounds by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Synthesized thiophene derivatives
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour). Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: After incubation, collect the cell culture supernatant. Mix equal volumes of the supernatant with Griess reagent A and B.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: Calculate the percentage of NO inhibition compared to LPS-stimulated cells without compound treatment.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are mediated through their interaction with various cellular signaling pathways.
Anticancer Mechanisms
Some thiophene derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway .[21][22] Inhibition of this pathway can lead to cell cycle arrest and apoptosis. Another important mechanism is the inhibition of tubulin polymerization , which disrupts microtubule dynamics, leading to mitotic arrest and cell death.[15][23]
Anti-inflammatory Mechanisms
The anti-inflammatory effects of certain thiophene derivatives are linked to the activation of the NRF2 signaling pathway .[2][14][21][24] Under normal conditions, NRF2 is kept inactive in the cytoplasm by binding to KEAP1. Upon activation by inducers (like some thiophene derivatives), NRF2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and anti-inflammatory genes. This pathway also negatively regulates the pro-inflammatory NF-κB pathway.[2][24]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.
Conclusion
This compound stands as a privileged scaffold in the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory compounds. This guide provides a foundational understanding of the synthesis, biological evaluation, and mechanistic aspects of these derivatives, offering valuable protocols and data for researchers aiming to explore this promising area of medicinal chemistry. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial in translating these findings into clinically viable drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpbs.com [ijpbs.com]
- 12. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NRF2 activator A-1396076 ameliorates inflammation in autoimmune disease models by inhibiting antigen dependent T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]
- 17. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 18. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. ijcmas.com [ijcmas.com]
- 21. Nrf2 signaling pathway: Pivotal roles in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. frontiersin.org [frontiersin.org]
Methodological & Application
Anwendungshinweise und Protokolle für die Gewald-Synthese von Ethyl-2-amino-5-methylthiophen-3-carboxylat
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Die Gewald-Reaktion ist eine vielseitige und effiziente Mehrkomponentenreaktion zur Synthese von hochsubstituierten 2-Aminothiophenen.[1][2][3] Diese Reaktion, benannt nach dem deutschen Chemiker Karl Gewald, beinhaltet die Kondensation einer Carbonylverbindung (Aldehyd oder Keton) mit einem α-Cyanoester in Gegenwart von elementarem Schwefel und einer Base.[1] Das resultierende 2-Aminothiophen-Grundgerüst ist ein wichtiger Baustein in der medizinischen Chemie und dient als Vorläufer für eine Vielzahl von pharmakologisch aktiven Verbindungen, Agrochemikalien und Farbstoffen.[4]
Dieses Dokument beschreibt ein detailliertes Protokoll für die Synthese von Ethyl-2-amino-5-methylthiophen-3-carboxylat, einem spezifischen Derivat, das durch die Reaktion von Propionaldehyd, Ethylcyanoacetat und Schwefel hergestellt wird.
Reaktionsmechanismus
Der Mechanismus der Gewald-Reaktion beginnt mit einer Knoevenagel-Kondensation zwischen dem Aldehyd (Propionaldehyd) und dem α-Cyanoester (Ethylcyanoacetat), um ein stabiles α,β-ungesättigtes Nitril-Zwischenprodukt zu bilden.[1][5] Darauf folgt die Addition von elementarem Schwefel, gefolgt von einer Zyklisierung und Tautomerisierung, um das aromatische 2-Aminothiophen-Produkt zu ergeben.[1][6]
Experimentelles Protokoll
Dieses Protokoll beschreibt ein bewährtes Verfahren zur Synthese von Ethyl-2-amino-5-methylthiophen-3-carboxylat im Labormaßstab.
Materialien und Reagenzien:
-
Propionaldehyd
-
Ethylcyanoacetat
-
Elementarer Schwefel (Pulver)
-
Morpholin (oder Diethylamin)
-
Methanol (oder Ethanol)
-
Ethylacetat
-
Destilliertes Wasser
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Magnesiumsulfat oder Natriumsulfat
-
Kieselgel für die Säulenchromatographie (optional)
Geräte:
-
Rundkolben
-
Magnetrührer mit Heizplatte
-
Rückflusskühler
-
Tropftrichter
-
Büchnertrichter und Saugflasche
-
Rotationsverdampfer
-
Glasgeräte für Extraktion und Chromatographie
-
Geräte zur Schmelzpunktbestimmung
-
NMR-Spektrometer, IR-Spektrometer
Syntheseverfahren
-
Reaktionsaufbau: In einem Rundkolben, der mit einem Magnetrührer ausgestattet ist, wird eine Mischung aus Propionaldehyd (1 Äq.), Ethylcyanoacetat (1 Äq.) und elementarem Schwefel (1 Äq.) in Methanol oder Ethanol suspendiert.
-
Zugabe der Base: Die Base (z. B. Morpholin, ~0.3-0.5 Äq.) wird langsam über einen Zeitraum von 30 Minuten zur gerührten Suspension bei einer Temperatur von 35-40 °C zugegeben.[7] Die Reaktionsmischung nimmt typischerweise eine dunkelbraune Farbe an.[8]
-
Reaktion: Die Mischung wird für eine bestimmte Zeit bei erhöhter Temperatur gerührt (z. B. 3 Stunden bei 45-50 °C oder über Nacht bei 50 °C).[7][8] Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Aufarbeitung (Methode A - Fällung):
-
Nach Abschluss der Reaktion lässt man die Mischung auf Raumtemperatur abkühlen.[7]
-
Das ausgefallene Produkt wird durch Filtration über einen Büchnertrichter abgetrennt.[4][7]
-
Der Filterkuchen wird mit kaltem Ethanol oder Methanol gewaschen, um Verunreinigungen zu entfernen.[4][7]
-
Das Rohprodukt wird an der Luft oder im Vakuum getrocknet.
-
-
Aufarbeitung (Methode B - Extraktion):
-
Nach dem Abkühlen wird die Reaktionsmischung mit Wasser verdünnt.[8]
-
Die wässrige Phase wird mehrmals mit Ethylacetat extrahiert.[8]
-
Die vereinigten organischen Phasen werden mit Wasser und anschließend mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Magnesiumsulfat getrocknet und filtriert.[8]
-
Das Lösungsmittel wird unter reduziertem Druck am Rotationsverdampfer entfernt, um das Rohprodukt zu erhalten.[8]
-
-
Reinigung:
-
Umkristallisation: Das Rohprodukt kann aus einem geeigneten Lösungsmittel wie Ethanol umkristallisiert werden, um hochreine Kristalle zu erhalten.[4][7]
-
Säulenchromatographie: Falls erforderlich, kann eine weitere Reinigung durch Kieselgel-Säulenchromatographie erfolgen, typischerweise unter Verwendung einer Mischung aus Hexan und Ethylacetat als Eluent.[8][9]
-
Zusammenfassung der quantitativen Daten
Die folgende Tabelle fasst die typischen Mengen, Bedingungen und Ergebnisse für die Synthese zusammen.
| Parameter | Wert / Beschreibung | Referenz |
| Reaktanten (Stöchiometrie) | ||
| Propionaldehyd | 1.0 Äq. | [8] |
| Ethylcyanoacetat | 1.0 Äq. | [4][7][8] |
| Schwefel | 1.0 Äq. | [4][7][8] |
| Base (Katalysator) | ||
| Morpholin | ~0.3 - 0.5 Äq. | [7][8] |
| Diethylamin | Alternativ verwendet | [4][9] |
| Reaktionsbedingungen | ||
| Lösungsmittel | Methanol oder Ethanol | [4][7] |
| Temperatur | 45 - 50 °C | [7][8][9] |
| Reaktionszeit | 3 Stunden - über Nacht | [4][7][8] |
| Ergebnisse | ||
| Ausbeute | 70 - 85 % | [7][8][9] |
| Erscheinungsbild | Weißer bis hellgelber Feststoff/Kristalle | [7][8][10] |
Anmerkung: Die genauen Daten können je nach spezifischem Protokoll und Maßstab variieren. Die hier gezeigten Daten basieren auf ähnlichen oder analogen Synthesen.
Charakterisierungsdaten
Die Identität und Reinheit des synthetisierten Ethyl-2-amino-5-methylthiophen-3-carboxylats wird durch Standard-Analysemethoden bestätigt. Die untenstehenden Daten beziehen sich auf eng verwandte Analoga, da spezifische, vollständige Datensätze für das Zielmolekül in den Suchergebnissen nicht durchgängig verfügbar waren.
| Analyse | Beobachtete Werte (für Analoga wie Ethyl-2-amino-4-methylthiophen-3-carboxylat) | Referenz |
| Schmelzpunkt | 76 - 79 °C | [9][11] |
| ¹H-NMR (CDCl₃, 400 MHz) | δ (ppm): 6.07 (s, 2H, NH₂), 5.82 (s, 1H, Thiophen-H), 4.29 (q, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, 3H, OCH₂CH₃) | [9][11] |
| ¹³C-NMR (CDCl₃, 400 MHz) | δ (ppm): 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40 | [9][11] |
| IR (KBr, cm⁻¹) | ν: 3414, 3308 (NH₂), 2931 (CH), 1656 (C=O), 1577 (C=C), 1269 (C-O) | [7] |
| MS (ESI) | m/z: [M+H]⁺ gefunden bei 186.15 (für C₈H₁₁NO₂S) | [9][11] |
Diagramme
Experimenteller Arbeitsablauf der Gewald-Synthese
Abbildung 1: Allgemeiner Arbeitsablauf für die Gewald-Synthese.
Logische Beziehung des Reaktionsmechanismus
Abbildung 2: Vereinfachter Mechanismus der Gewald-Reaktion.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 7. asianpubs.org [asianpubs.org]
- 8. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Ethyl 2-Amino-5-methylthiophene-3-carboxylate | 4815-32-1 | TCI AMERICA [tcichemicals.com]
- 11. journals.iucr.org [journals.iucr.org]
One-Pot Multicomponent Synthesis of 2-Aminothiophenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot, multicomponent synthesis of 2-aminothiophenes, a critical scaffold in medicinal chemistry and drug development. The methodologies presented focus on the widely utilized Gewald reaction, offering efficient and atom-economical routes to a diverse range of polysubstituted thiophenes.
Introduction
2-Aminothiophene derivatives are privileged heterocyclic motifs found in numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1] The Gewald reaction, a one-pot three-component synthesis, stands as one of the most efficient and straightforward methods for constructing this valuable scaffold.[2][3] This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[2][4] The versatility of the Gewald reaction allows for the generation of diverse libraries of 2-aminothiophenes for drug discovery and development.
Reaction Principle
The one-pot synthesis of 2-aminothiophenes via the Gewald reaction proceeds through a cascade of reactions. The process is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base, to form an α,β-unsaturated nitrile intermediate.[2][5] Subsequently, elemental sulfur adds to the α-carbon of this intermediate. The precise mechanism of sulfur addition is complex and may involve polysulfide intermediates.[5][6] The final step involves an intramolecular cyclization, where the sulfur attacks the cyano group, followed by tautomerization to yield the stable aromatic 2-aminothiophene ring.[2][5]
Experimental Protocols
Several protocols for the Gewald synthesis of 2-aminothiophenes have been developed, employing various catalysts, solvents, and reaction conditions to optimize yields and reaction times. Below are detailed methodologies for key experimental setups.
Protocol 1: L-Proline Catalyzed Synthesis in DMF
This protocol utilizes the environmentally benign and cost-effective organocatalyst L-proline.[7]
Materials:
-
Appropriate ketone or aldehyde (1.0 mmol)
-
Malononitrile or ethyl cyanoacetate (1.0 mmol)
-
Elemental sulfur (1.2 mmol)
-
L-proline (10 mol%, 0.1 mmol)
-
N,N-Dimethylformamide (DMF, 3 mL)
-
Ethanol for recrystallization
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the ketone or aldehyde (1.0 mmol), active methylene nitrile (1.0 mmol), elemental sulfur (1.2 mmol), and L-proline (0.1 mmol) in DMF (3 mL).
-
Stir the reaction mixture at 60 °C.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (20 mL).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then recrystallize from ethanol to afford the pure 2-aminothiophene product.
Protocol 2: Calcium Oxide (CaO) Catalyzed Synthesis in Ethanol
This method employs a readily available and inexpensive heterogeneous catalyst, calcium oxide.
Materials:
-
Appropriate ketone (1.0 mmol)
-
Active nitrile or ethyl ester (1.0 mmol)
-
Elemental sulfur (1.2 mmol)
-
Calcium oxide (CaO)
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
To a stirred solution of the ketone (1.0 mmol) and the active methylene compound (1.0 mmol) in ethanol, add elemental sulfur (1.2 mmol) and a catalytic amount of CaO.
-
Reflux the reaction mixture for 1 to 1.5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice.
-
The separated solid product is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent if necessary.
Protocol 3: Ultrasound-Promoted Synthesis in Water
This protocol offers a green chemistry approach, utilizing water as the solvent and ultrasound irradiation to promote the reaction.[1]
Materials:
-
Appropriate ketone or aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Elemental sulfur (1.2 mmol)
-
Sodium polysulfide
-
Water
-
Ultrasonic bath (40 kHz, 300 W)
-
Standard laboratory glassware
Procedure:
-
In a suitable vessel, suspend the ketone or aldehyde (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.2 mmol) in water.
-
Add sodium polysulfide to the mixture.
-
Place the vessel in an ultrasonic bath and irradiate at 70 °C for 0.5 to 1 hour.[1]
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and collect the precipitated product by filtration.
-
Wash the product with water and recrystallize from ethanol to obtain the purified 2-aminothiophene.[1]
Data Presentation
The following tables summarize quantitative data from various one-pot multicomponent syntheses of 2-aminothiophenes, providing a comparison of different catalysts, conditions, and their efficiencies.
Table 1: Comparison of Catalysts for the Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | L-proline (10 mol%) | DMF | 60 | - | 84 | [7] |
| 2 | CaO | Ethanol | Reflux | 1-1.5 | Good | |
| 3 | Piperidinium borate (20 mol%) | - | 100 | 0.33 | 96 | [8] |
| 4 | NaAlO2 | Ethanol | - | 10 | 26-94 | [1] |
| 5 | Nano-ZnO (2.5 mol%) | - | 100 | 6 | 37-86 | [1] |
Table 2: Substrate Scope and Yields for L-Proline Catalyzed Gewald Reaction [7]
| Entry | Ketone | Active Methylene Compound | Product | Yield (%) |
| 1 | Cyclohexanone | Malononitrile | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 84 |
| 2 | Cyclopentanone | Malononitrile | 2-Amino-4,5-dihydro-6H-cyclopenta[b]thiophene-3-carbonitrile | 81 |
| 3 | Acetone | Malononitrile | 2-Amino-4,5-dimethylthiophene-3-carbonitrile | 75 |
| 4 | Cyclohexanone | Ethyl cyanoacetate | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 78 |
Visualizations
The following diagrams illustrate the general workflow and the logical relationship of the components in the one-pot synthesis of 2-aminothiophenes.
Caption: General experimental workflow for the one-pot synthesis of 2-aminothiophenes.
Caption: Logical relationship of components in the Gewald reaction for 2-aminothiophene synthesis.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 8. d-nb.info [d-nb.info]
Application Notes and Protocols: Ethyl 2-amino-5-methylthiophene-3-carboxylate as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-amino-5-methylthiophene-3-carboxylate is a highly versatile heterocyclic compound that serves as a crucial starting material in the synthesis of a wide array of biologically active molecules.[1][2] Its unique thiophene core, coupled with strategically positioned amino and carboxylate functional groups, allows for facile modifications and the construction of complex molecular architectures, particularly fused-ring systems like thieno[2,3-d]pyrimidines.[1][2][3] These derivatives have garnered significant attention in medicinal chemistry due to their potent pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5][6]
This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of bioactive compounds, with a focus on thieno[2,3-d]pyrimidine derivatives.
Key Applications
The primary application of this compound lies in its role as a precursor for the synthesis of thieno[2,3-d]pyrimidines, which are bioisosteres of purines.[7] This structural similarity allows them to interact with various biological targets, leading to a broad spectrum of therapeutic activities.
-
Anticancer Agents: Thieno[2,3-d]pyrimidine derivatives have shown significant potential as anticancer agents by targeting various mechanisms.[4] They have been investigated as kinase inhibitors, demonstrating inhibitory activity against enzymes like VEGFR-2 and FLT3, which are crucial in tumor angiogenesis and proliferation.[4][7][8] Several synthesized compounds have exhibited potent cytotoxic effects against various human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT-116), and melanoma.[5][7][8][9]
-
Antimicrobial Agents: The thiophene nucleus is a key component in many compounds with antimicrobial properties.[6][10][11] Derivatives of this compound have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][10][11][12]
-
Anti-inflammatory Agents: This building block has been utilized in the development of nonsteroidal anti-inflammatory drugs (NSAIDs).[2]
-
Other Applications: Its utility extends to agricultural chemistry in the formulation of agrochemicals and in materials science for the development of novel materials like conductive polymers.[1]
Synthetic Pathways and Logical Relationships
The general synthetic strategy involves the initial synthesis of the Ethyl 2-aminothiophene-3-carboxylate core, typically via the Gewald reaction, followed by cyclization and further functionalization to yield the desired bioactive molecules.
Caption: Logical flow from starting materials to bioactive applications.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (Gewald Reaction)
This protocol describes a one-pot synthesis of the title compound, a common variation of the Gewald reaction.[3][13]
Workflow:
Caption: Workflow for the synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
Materials:
-
Ethyl cyanoacetate
-
Acetyl acetone
-
Elemental sulfur
-
Diethylamine
-
Absolute ethanol
Procedure:
-
In a round-bottom flask, prepare a solution of elemental sulfur (3.2 g, 0.10 mol) and diethylamine (5 ml) in 50 ml of absolute ethanol.
-
To this solution, add a mixture of ethyl cyanoacetate (11.3 g, 0.10 mol) and acetyl acetone (10.22 g, 0.10 mol) in 20 ml of absolute ethanol at room temperature.[13]
-
Reflux the reaction mixture for 3 hours.[13]
-
After reflux, cool the mixture. A precipitate will form.
-
Collect the precipitated product by filtration.
-
Wash the solid with ethanol.
-
Dry the product and recrystallize it from ethanol to obtain orange blocks of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate.[13]
Expected Yield: 52%[13]
Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
This protocol outlines the cyclization of an aminothiophene carboxylate ester to form a thieno[2,3-d]pyrimidin-4(3H)-one derivative, a key intermediate for further functionalization.[7][14]
Workflow:
Caption: General workflow for the synthesis of functionalized thieno[2,3-d]pyrimidines.
Materials:
-
Ethyl 2-aminothiophene-3-carboxylate derivative (e.g., from Protocol 1)
-
Formamide
-
Phosphorus oxychloride (POCl₃)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Cyclization: Reflux the starting aminothiophene carboxylate ester with an excess of formamide to obtain the corresponding thieno[2,3-d]pyrimidin-4(3H)-one derivative.[7][14]
-
Chlorination: Treat the product from step 1 with phosphorus oxychloride to yield the 4-chloro-thieno[2,3-d]pyrimidine derivative.[7][14]
-
Hydrazinolysis: Reflux the 4-chloro derivative with hydrazine hydrate in ethanol to produce the 4-hydrazino-thieno[2,3-d]pyrimidine.[7][14] This product can then be used for further derivatization.
Quantitative Data Summary
The following tables summarize the biological activity of various derivatives synthesized from this compound.
Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 12 | MCF-7 (Breast) | 29.22 | [5] |
| 13 | MCF-7 (Breast) | 22.52 | [5] |
| 14 | MCF-7 (Breast) | 22.12 | [5] |
| 9 | MCF-7 (Breast) | 27.83 | [5] |
| Doxorubicin (Ref.) | MCF-7 (Breast) | 30.40 | [5] |
| 17f | HCT-116 (Colon) | 2.80 ± 0.16 | [8] |
| 17f | HepG2 (Liver) | 4.10 ± 0.45 | [8] |
| Sorafenib (Ref.) | - | - | [8] |
Table 2: VEGFR-2 Kinase Inhibitory Activity
| Compound | IC₅₀ (µM) | Reference |
| 17f | 0.23 ± 0.03 | [8] |
| Sorafenib (Ref.) | 0.23 ± 0.04 | [8] |
Table 3: Antimicrobial Activity of Thiophene Derivatives
| Compound | Organism | Activity | Reference |
| 7b | Various bacteria | Comparable to ampicillin and gentamicin | [6][10] |
| 8 | Various bacteria | Comparable to ampicillin and gentamicin | [6][10] |
| 3 | Aspergillus fumigatus | Potent activity | [6][10] |
| 5, 6, 7a | Syncephalastrum racemosum | Good activity | [6][10] |
Conclusion
This compound is an invaluable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis via the Gewald reaction and the ease of its conversion into a multitude of heterocyclic systems, most notably the biologically potent thieno[2,3-d]pyrimidines, make it a compound of significant interest for drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore the vast chemical space and therapeutic potential accessible from this remarkable starting material.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cbccollege.in [cbccollege.in]
- 13. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Synthesis and Evaluation of Thienopyrimidine Kinase Inhibitors from 2-Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of thienopyrimidine-based kinase inhibitors, starting from 2-aminothiophene precursors. It includes synthetic methodologies, protocols for in vitro kinase inhibition assays, and a summary of the biological activities of representative compounds.
Introduction
Thienopyrimidines, bioisosteres of purines, have emerged as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Their structural similarity to adenine allows them to effectively compete for the ATP-binding site of various kinases, leading to the modulation of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[1] This document outlines the synthesis of thienopyrimidine derivatives from readily accessible 2-aminothiophenes and provides protocols for evaluating their inhibitory activity against several key oncogenic kinases.
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory activities (IC50 values) of various thienopyrimidine derivatives against key kinase targets.
Table 1: VEGFR-2 Inhibitory Activity of Thienopyrimidine Derivatives
| Compound ID | Structure | IC50 (nM) | Reference |
| 21b | 4-(4-chlorophenylamino)-thieno[2,3-d]pyrimidine derivative | 33.4 | [1] |
| 21c | 4-(4-methylphenylamino)-thieno[2,3-d]pyrimidine derivative | 47.0 | [1] |
| 21e | 4-(3-chloro-4-methylphenylamino)-thieno[2,3-d]pyrimidine derivative | 21 | [1] |
| 11 | Thieno[2,3-d]pyrimidine derivative | 192 | [2] |
| 13d | Thieno[2,3-d]pyrimidine derivative | 602 | [2] |
Table 2: PI3Kα Inhibitory Activity of Thienopyrimidine Derivatives
| Compound ID | Structure | IC50 (µM) | Reference |
| 9a | 4-(morpholino)-2-(pyrazol-1-yl)thieno[2,3-d]pyrimidine derivative | 9.47 | [3] |
| IIIa | 2-(3-hydroxyphenyl)-4-morpholinothieno[2,3-d]pyrimidine derivative | >10 (62% inhibition at 10 µM against PI3Kβ) | |
| VIb | 2-(3-hydroxyphenyl)-4-morpholinotetrahydrobenzothieno[2,3-d]pyrimidine | >10 (72% inhibition at 10 µM against PI3Kβ) |
Table 3: EGFR Inhibitory Activity of Thienopyrimidine Derivatives
| Compound ID | Structure | EGFR (WT) IC50 (nM) | EGFR (T790M) IC50 (nM) | Reference |
| 5b | Thieno[2,3-d]pyrimidine derivative | 37.19 | 204.10 | [4] |
| Erlotinib (Reference) | - | 5.9 | 212.2 | [4] |
Table 4: FLT3 Inhibitory Activity of Thienopyrimidine Derivatives
| Compound ID | Structure | IC50 (µM) | Reference |
| 10a | 2-morpholinoacetamido-thieno[2,3-d]pyrimidine derivative | 17.83 | [5] |
| 9a | tertiarybutylisoxazol-5-ylamino acetamide-thieno[2,3-d]pyrimidine | 20.4 | [5] |
| 12 | phenylamino-thienopyrimidinone derivative | 27.22 | [5] |
| 9b | - | 47.64 | [5] |
| 11 | - | 40.05 | [5] |
Table 5: Aurora Kinase Inhibitory Activity of Thienopyrimidine Derivatives
| Compound ID | Structure | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| PHA-739358 | 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core | 13 | 79 | [6] |
| R763 | Thienopyrimidine derivative | 4 | 4.8 | [6] |
| PF-03814735 | Thienopyrimidine derivative | 5 | 0.8 | [6] |
Experimental Protocols
Synthesis of Thienopyrimidine Precursors and Core Structures
The synthesis of thienopyrimidine kinase inhibitors typically involves a two-step process: the formation of a polysubstituted 2-aminothiophene via the Gewald reaction, followed by the construction of the fused pyrimidine ring.
Protocol 1.1: General Procedure for the Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a multi-component condensation that provides a straightforward route to polysubstituted 2-aminothiophenes.
Materials:
-
An α-methylene carbonyl compound (e.g., a ketone or aldehyde)
-
An α-cyanoester (e.g., ethyl cyanoacetate or malononitrile)
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine, piperidine, or triethylamine)
-
A suitable solvent (e.g., ethanol, methanol, or dimethylformamide)
Procedure:
-
To a solution of the α-methylene carbonyl compound (1 equivalent) and the α-cyanoester (1 equivalent) in the chosen solvent, add the basic catalyst (0.1-0.5 equivalents).
-
Add elemental sulfur (1.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically poured into ice water, and the precipitated solid is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the desired 2-aminothiophene.
Protocol 1.2: General Procedure for Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one
This protocol describes the formation of the thienopyrimidine core by reacting the 2-aminothiophene with formamide.
Materials:
-
2-Aminothiophene-3-carboxylate or 2-aminothiophene-3-carbonitrile
-
Formamide
-
Ammonium formate (optional)
Procedure:
-
A mixture of the 2-aminothiophene derivative (1 equivalent) and an excess of formamide is heated at reflux (typically 150-180 °C) for 2-6 hours. In some cases, ammonium formate can be added to facilitate the reaction.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude thieno[2,3-d]pyrimidin-4(3H)-one is washed with water and a suitable organic solvent (e.g., ethanol) and dried.
Protocol 1.3: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine
The 4-chloro derivative is a key intermediate for further functionalization, allowing for the introduction of various amine substituents.
Materials:
-
Thieno[2,3-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF) (catalytic amount) or Diisopropylethylamine (DIPEA)
-
Toluene or another high-boiling solvent (optional)
Procedure:
-
A suspension of the thieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride is prepared.
-
A catalytic amount of DMF or a base like DIPEA is added to the mixture.
-
The reaction mixture is heated at reflux (typically 100-110 °C) for 2-6 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the excess POCl3 is removed under reduced pressure.
-
The residue is carefully poured into ice water with stirring.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield the 4-chlorothieno[2,3-d]pyrimidine.
Protocol 1.4: General Procedure for the Synthesis of 4-Aminothieno[2,3-d]pyrimidines
This protocol describes the nucleophilic substitution of the 4-chloro group with a desired amine.
Materials:
-
4-Chlorothieno[2,3-d]pyrimidine
-
The desired primary or secondary amine
-
A base (e.g., triethylamine, potassium carbonate)
-
A suitable solvent (e.g., ethanol, isopropanol, or DMF)
Procedure:
-
To a solution of the 4-chlorothieno[2,3-d]pyrimidine (1 equivalent) in the chosen solvent, add the desired amine (1-1.2 equivalents) and the base (1-2 equivalents).
-
The reaction mixture is stirred at room temperature or heated to reflux for 2-24 hours, depending on the reactivity of the amine.
-
The reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to afford the final 4-aminothieno[2,3-d]pyrimidine derivative.
In Vitro Kinase Inhibition Assays
The following are generalized protocols for luminescence-based in vitro kinase assays, which are commonly used to determine the IC50 values of inhibitors. These protocols can be adapted for specific kinases.
Protocol 2.1: General Luminescence-Based Kinase Assay
This assay measures the amount of ATP consumed during the kinase reaction. A decrease in luminescence indicates higher kinase activity.
Materials:
-
Kinase of interest (e.g., VEGFR-2, PI3Kα, EGFR, FLT3, Aurora B)
-
Specific kinase substrate
-
ATP
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, and BSA)
-
Test compound (thienopyrimidine derivative)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the diluted test compound or DMSO (for control).
-
Add the kinase enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the kinase assay kit (e.g., ADP-Glo™ Reagent). Incubate as per the manufacturer's instructions.
-
Add the detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: General synthetic workflow for thienopyrimidine kinase inhibitors.
References
- 1. Probing the Dynamics and Functions of Aurora B Kinase in Living Cells during Mitosis and Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 5. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 6. Aurora B kinase is recruited to multiple discrete kinetochore and centromere regions in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents from Thiophene Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various classes of thiophene-based anti-inflammatory agents. The methodologies outlined are based on established literature procedures and are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery. Thiophene and its derivatives are recognized as privileged structures in pharmacology, forming the core of several commercially available anti-inflammatory drugs such as Tinoridine and Tiaprofenic acid.[1][2][3][4][5][6] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key mediators of the inflammatory response.[1][2][3]
Key Classes of Thiophene-Based Anti-inflammatory Agents
This document focuses on the synthesis of two prominent classes of thiophene derivatives with demonstrated anti-inflammatory activity:
-
2-Aminothiophenes: Often synthesized via the versatile Gewald reaction, this class of compounds has shown significant potential as anti-inflammatory agents.
-
Tetrasubstituted Thiophenes: These compounds offer a high degree of structural diversity, allowing for fine-tuning of their biological activity.
Experimental Protocols
Protocol 1: General Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction
The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to polysubstituted 2-aminothiophenes.
Reaction Scheme:
Materials:
-
Appropriate ketone or aldehyde (1.0 eq)
-
Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., morpholine, triethylamine, piperidine) (0.1-0.2 eq)
-
Solvent (e.g., ethanol, methanol, DMF)
-
Glacial acetic acid (for Schiff base formation if applicable)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, the active methylene nitrile, and elemental sulfur in the chosen solvent.
-
Addition of Base: Add the base to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to a temperature between 40-80°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with a small amount of cold solvent (e.g., ethanol).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The residue can then be taken up in an organic solvent (e.g., ethyl acetate) and washed successively with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by either recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[3]
-
Characterization: Characterize the purified product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Protocol 2: Synthesis of Tetrasubstituted Thiophene Analogs
This protocol describes a general method for the synthesis of tetrasubstituted thiophene esters, which can be subsequently hydrolyzed to the corresponding carboxylic acids, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
Reaction Scheme:
Materials:
-
Methyl acetoacetate
-
Ammonia solution
-
Aryl or aroylisothiocyanate (1.0 eq)
-
Substituted phenacyl bromide (1.0 eq)
-
Acetonitrile
-
Potassium hydroxide
-
Methanol
-
Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography
Procedure:
-
Synthesis of Enamine (2): React methyl acetoacetate with ammonia to obtain the corresponding enamine.[7]
-
Synthesis of Intermediate (3): Perform a nucleophilic addition of the aryl or aroylisothiocyanate to the enamine (2) to yield the l-(α-Carbomethoxy-β-aminothiocrotonoyl)-aryl/aroyl amine intermediate (3).[7]
-
Synthesis of Tetrasubstituted Thiophene Ester (4): To a solution of intermediate (3) in acetonitrile, add the substituted phenacyl bromide at room temperature.[7] Monitor the reaction by TLC.
-
Workup for Ester: Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography to obtain the tetrasubstituted thiophene ester.
-
Hydrolysis to Carboxylic Acid (optional): To a solution of the purified ester in methanol, add one equivalent of potassium hydroxide solution at room temperature.[7] Stir until the reaction is complete (monitored by TLC).
-
Workup for Acid: Neutralize the reaction mixture with dilute hydrochloric acid. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid derivative. Further purification can be achieved by recrystallization.
-
Characterization: Confirm the structure and purity of the final products using NMR, MS, and IR spectroscopy.
Data Presentation
The following tables summarize representative quantitative data for the anti-inflammatory activity of synthesized thiophene derivatives from cited literature.
Table 1: In vivo Anti-inflammatory Activity of Tetrasubstituted Thiophene Derivatives [8]
| Compound | Dose (mg/kg) | % Protection against Carrageenan-induced Paw Edema |
| 4c | 10 | 71 |
| 20 | 77 | |
| 40 | 67 | |
| 4a | 10 | 57 |
| 20 | 70 | |
| 4b | 10 | 51 |
| 20 | 65 | |
| Ibuprofen | 20 | 36 |
| Mefanamic Acid | 100 | 42 |
Table 2: In vitro COX-2 Inhibition Data for a Thiophene Derivative [9]
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| VIIa | 0.29 | 67.24 |
| Celecoxib | 0.42 | 33.8 |
Visualizations
Signaling Pathway
// Nodes ProInflammatory_Stimuli [label="Pro-inflammatory Stimuli\n(e.g., Cytokines, LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Membrane [shape=plaintext, label=""]; Phospholipase_A2 [label="Phospholipase A2", fillcolor="#FBBC05", fontcolor="#202124"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid", color="#5F6368"]; COX2_Enzyme [label="COX-2 Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiophene_Inhibitor [label="Thiophene-based\nCOX-2 Inhibitor", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins (PGE2)", fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid", color="#5F6368"]; Inflammation [label="Inflammation\n(Pain, Fever, Swelling)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges ProInflammatory_Stimuli -> Phospholipase_A2 [label=" activates"]; Phospholipase_A2 -> Arachidonic_Acid [label=" releases"]; Arachidonic_Acid -> COX2_Enzyme [label=" substrate"]; COX2_Enzyme -> Prostaglandins [label=" converts to"]; Prostaglandins -> Inflammation [label=" mediate"]; Thiophene_Inhibitor -> COX2_Enzyme [label=" inhibits", style=dashed, arrowhead=tee, color="#EA4335"];
// Invisible edges for layout ProInflammatory_Stimuli -> Cell_Membrane [style=invis]; Cell_Membrane -> Phospholipase_A2 [style=invis];
{rank=same; ProInflammatory_Stimuli} {rank=same; Phospholipase_A2} {rank=same; Arachidonic_Acid} {rank=same; COX2_Enzyme Thiophene_Inhibitor} {rank=same; Prostaglandins} {rank=same; Inflammation} } dot Caption: Inhibition of the COX-2 signaling pathway by thiophene-based agents.
Experimental Workflow
// Nodes Start [label="Thiophene Precursors\n(Ketone, Nitrile, Sulfur)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Gewald Reaction\n(Solvent, Base, Heat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Reaction Workup\n(Extraction, Washing)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Chromatography/\nRecrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Structural Characterization\n(NMR, MS, IR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Product [label="Pure Anti-inflammatory\nAgent", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid", color="#5F6368"];
// Edges Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Characterization; Characterization -> Final_Product; } dot Caption: General experimental workflow for the synthesis of thiophene-based anti-inflammatory agents.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses of new tetrasubstituted thiophenes as novel anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Conductive Polymers Using Thiophene Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of conductive polymers derived from thiophene monomers. The protocols outlined below are intended to serve as a detailed guide for the development of these materials for various applications, including biosensors and drug delivery systems.
Synthesis of Thiophene-Based Conductive Polymers
The two primary methods for synthesizing polythiophenes are chemical oxidative polymerization and electrochemical polymerization. Both methods yield conductive polymers with distinct properties, making them suitable for different applications.
Chemical Oxidative Polymerization
Chemical oxidative polymerization is a widely used method for the bulk synthesis of polythiophenes.[1][2] Ferric chloride (FeCl₃) is a common and effective oxidizing agent for this process.[1][3][4]
Protocol: Synthesis of Poly(3-hexylthiophene) (P3HT) using Ferric Chloride
This protocol describes the synthesis of P3HT, a well-studied and soluble polythiophene derivative.[1][4]
Materials:
-
3-hexylthiophene (3HT) monomer[1]
-
Anhydrous ferric chloride (FeCl₃)[1]
-
Chloroform (anhydrous)[1]
-
Methanol[1]
-
Argon or Nitrogen gas[4]
-
Schlenk flask and standard glassware[4]
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve a specific molar ratio of anhydrous FeCl₃ in anhydrous chloroform. Common oxidant to monomer molar ratios range from 2.5:1 to 4:1.[1]
-
In a separate flask, dissolve the 3-hexylthiophene (3HT) monomer in anhydrous chloroform.[1]
-
Slowly add the monomer solution dropwise to the stirred FeCl₃ suspension at a controlled temperature, typically room temperature or 0°C.[4]
-
Allow the reaction to proceed with continuous stirring for a set duration, which can range from 2 to 24 hours.[1][4]
-
To quench the polymerization, add methanol to the reaction mixture. This will cause the polymer to precipitate.[4][5]
-
Collect the precipitated P3HT by filtration.[1]
-
Wash the polymer thoroughly with methanol until the filtrate is colorless to remove any remaining FeCl₃ and unreacted monomer.[1]
-
Dry the purified P3HT powder in a vacuum oven at a specified temperature (e.g., 80°C) for 24 hours.[1]
Workflow for Chemical Oxidative Polymerization of P3HT
Caption: Workflow for P3HT synthesis via chemical oxidative polymerization.
Electrochemical Polymerization
Electrochemical polymerization allows for the direct deposition of a thin, uniform conductive polymer film onto an electrode surface.[6] This method is particularly advantageous for the fabrication of biosensors and other electronic devices.[7][8]
Protocol: Electrochemical Deposition of a Polythiophene Film
This protocol provides a general procedure for the electrochemical polymerization of thiophene.
Materials:
-
Thiophene or a thiophene derivative (e.g., 3-thiopheneacetic acid)[9][10]
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate (TBAF₆P) or potassium hexafluorophosphate (KPF₆))[8][10]
-
Three-electrode electrochemical cell (working, counter, and reference electrodes)[6]
-
Potentiostat/Galvanostat[10]
Procedure:
-
Prepare an electrolyte solution by dissolving the thiophene monomer and the supporting electrolyte in the chosen solvent. A typical concentration is 200 mM thiophene and 500 mM KPF₆ in acetonitrile.[10]
-
Assemble the three-electrode cell with the working electrode (the substrate for polymer deposition, e.g., ITO glass or a gold electrode), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[6]
-
Immerse the electrodes in the electrolyte solution.
-
Apply a constant current (chronopotentiometry) or a cycling potential (cyclic voltammetry) to initiate polymerization. For example, a constant current of 0.5 mA can be applied.[10] For cyclic voltammetry, the potential can be cycled between -1.0 V and +2.5 V.[8]
-
Polymerization is indicated by the formation of a colored film on the working electrode.[6]
-
After the desired film thickness is achieved, remove the electrode from the solution, rinse it with fresh solvent to remove unreacted monomer and electrolyte, and dry it.
Characterization of Thiophene-Based Conductive Polymers
A variety of techniques are employed to characterize the structure, morphology, and properties of synthesized polythiophenes.
| Characterization Technique | Information Obtained | References |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the chemical structure and bonding within the polymer, identifying characteristic vibrations of the thiophene ring and substituents. | [3] |
| UV-Visible (UV-Vis) Spectroscopy | Provides information on the electronic transitions (π-π* transitions) and the conjugation length of the polymer backbone. | [3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines the chemical structure and regioregularity of the polymer (e.g., head-to-tail linkages in P3HT). | [4][11] |
| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology, particle shape, and size of the polymer. | [12] |
| X-ray Diffraction (XRD) | Investigates the crystallinity and molecular packing of the polymer chains. | [2] |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer. | [3] |
| Four-Point Probe Measurement | Measures the electrical conductivity of the polymer film. | [13] |
| Cyclic Voltammetry (CV) | Characterizes the electrochemical properties, including redox potentials and electrochemical stability. | [3][9] |
| Electrochemical Impedance Spectroscopy (EIS) | Investigates the charge transfer resistance at the electrode-polymer interface. | [10] |
Quantitative Data on Polythiophene Properties
The properties of polythiophenes, particularly their electrical conductivity, are highly dependent on the synthesis method, monomer, and processing conditions.
| Polymer | Synthesis Method | Dopant/Conditions | Conductivity (S/cm) | References |
| Poly(3-hexylthiophene) (P3HT) | Chemical Oxidative (FeCl₃) | Undoped | 2.4 x 10⁻⁶ - 2.6 x 10⁻⁵ | [1] |
| P3HT | Chemical Oxidative (FeCl₃) | In benzene solvent | 0.3 | [4] |
| P3HT | Chemical Oxidative (FeCl₃) | Doped with F4TCNQ | 1.82 | [1] |
| P3HT | Chemical Oxidative (FeCl₃) | With DBSA surfactant | 16.21 ± 1.55 | [1] |
| P3HT | Chemical Oxidative (FeCl₃) | Doped with HClO₄ | 172 ± 5.21 | [1][14] |
| Polythiophene | Electrochemical | - | - | - |
| Poly(3-dodecylthiophene) | Regioselective Synthesis | Doped with I₂ | 600 - 1000 | [15] |
| P3HT | Vapor Doped | F4TCNQ | up to 12.7 | [16] |
| Polythiophene/Graphene Nanocomposite | - | 3 wt.% graphene oxide | 2.7 x 10⁻⁴ | [17] |
| Polythiophene/SWNT Composite | In situ Chemical Oxidative | - | Enhanced conductivity | [13] |
Applications in Biosensors and Drug Delivery
Thiophene-based conductive polymers are promising materials for biomedical applications due to their biocompatibility, electrical properties, and ease of functionalization.[18][19]
Electrochemical DNA Biosensors
Conductive polymers can act as excellent transducers in electrochemical biosensors for the detection of specific DNA sequences.[9][20]
Mechanism of DNA Detection: The detection principle relies on the change in the electrochemical signal of the conductive polymer upon hybridization of a probe DNA with its complementary target DNA.
Workflow for Fabrication of a Polythiophene-Based DNA Biosensor
References
- 1. Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates [mdpi.com]
- 2. hakon-art.com [hakon-art.com]
- 3. ignited.in [ignited.in]
- 4. kutarr.kochi-tech.ac.jp [kutarr.kochi-tech.ac.jp]
- 5. rsc.org [rsc.org]
- 6. openriver.winona.edu [openriver.winona.edu]
- 7. researchgate.net [researchgate.net]
- 8. Fabrication of functional poly(thiophene) electrode for biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Straightforward Approach for Electrochemical Deposition and Modification of Conductive Polythiophene Thin Films for Bioreceptor Immobilization [mdpi.com]
- 11. chem.cmu.edu [chem.cmu.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced electrical conductivity in regioselectively synthesized poly(3-alkylthiophenes) | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. upcommons.upc.edu [upcommons.upc.edu]
- 18. researchgate.net [researchgate.net]
- 19. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Enzyme Inhibition Assays using Ethyl 2-amino-5-methylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme inhibition is a critical area of study in drug discovery and development, providing a mechanism to modulate biological pathways involved in various diseases. Thiophene derivatives are a class of heterocyclic compounds that have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Ethyl 2-amino-5-methylthiophene-3-carboxylate, a member of this family, serves as a versatile scaffold in the synthesis of bioactive molecules and has been implicated in the development of anti-inflammatory and antimicrobial agents, as well as in enzyme inhibition studies.[4] This document provides a detailed protocol for conducting an enzyme inhibition assay using this compound, with a specific focus on Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway often targeted by thiophene-based compounds.[2][5]
The protocol outlined below is a representative example and can be adapted for other enzyme systems. The fundamental principles of preparing reagents, determining enzyme activity, and calculating inhibitory potency (IC50) are broadly applicable.
Principle of the Assay
This protocol describes a colorimetric or fluorometric assay to determine the inhibitory effect of this compound on a target enzyme. The assay measures the rate of the enzymatic reaction in the presence and absence of the test compound. A decrease in the reaction rate in the presence of the compound indicates inhibition. The half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is a standard measure of inhibitor potency and will be determined from a dose-response curve.[6]
Data Presentation
The quantitative results of the enzyme inhibition assay should be summarized to facilitate comparison and analysis. The primary endpoint is the IC50 value, which quantifies the potency of the inhibitor. Data should be presented in a clear, tabular format.
Table 1: Inhibitory Activity of this compound against Target Enzyme (Example: COX-2)
| Compound | Target Enzyme | Assay Method | IC50 (µM) | Positive Control | IC50 (µM) of Positive Control |
| This compound | COX-2 | Fluorometric | Value | Celecoxib | Value |
| Value to be determined experimentally |
Experimental Protocols
This section provides a detailed methodology for a Cyclooxygenase-2 (COX-2) inhibition assay, which is a relevant target for thiophene derivatives with anti-inflammatory potential.
Materials and Reagents
-
Enzyme: Human recombinant COX-2
-
Inhibitor: this compound
-
Positive Control: Celecoxib (a known selective COX-2 inhibitor)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Cofactors: (e.g., Glutathione, Hematin, as required by the specific COX-2 assay kit)
-
Detection Reagent: (e.g., a fluorometric probe that reacts with the product of the COX reaction)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Microplates: 96-well, black, flat-bottom plates suitable for fluorescence measurements
-
Instrumentation: Microplate reader capable of kinetic fluorescence measurement
Preparation of Solutions
-
Assay Buffer: Prepare 100 mM Tris-HCl buffer and adjust the pH to 8.0.
-
Enzyme Solution: Reconstitute the lyophilized human recombinant COX-2 in the assay buffer to the recommended stock concentration. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme stock to the final working concentration in the assay buffer. Keep the enzyme on ice.
-
Substrate Solution: Prepare a stock solution of arachidonic acid in ethanol. For the assay, dilute the stock solution to the desired final concentration in the assay buffer.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.
-
Serial Dilutions of Inhibitor: Perform serial dilutions of the inhibitor stock solution in assay buffer to obtain a range of concentrations to be tested. Ensure the final DMSO concentration in the assay wells is low (e.g., <1%) to avoid affecting enzyme activity.
-
Positive Control Solution: Prepare a stock solution and serial dilutions of Celecoxib in the same manner as the test inhibitor.
Assay Procedure (96-Well Plate Format)
-
Plate Setup: Design the plate layout to include wells for the blank (no enzyme), negative control (enzyme and substrate, no inhibitor), positive control (enzyme, substrate, and known inhibitor), and the test inhibitor at various concentrations.
-
Reagent Addition:
-
Add assay buffer to all wells.
-
Add the test inhibitor or positive control at different concentrations to the respective wells.
-
Add the solvent (e.g., assay buffer with the same percentage of DMSO as in the inhibitor wells) to the negative control wells.
-
Add the enzyme solution to all wells except the blank wells.
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes). The excitation and emission wavelengths will depend on the fluorometric probe used.
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model) using graphing software such as GraphPad Prism.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enzyme inhibition assay.
Caption: Workflow for the enzyme inhibition assay.
Signaling Pathway: Mechanism of Enzyme Inhibition
The following diagram illustrates the principle of competitive enzyme inhibition, a common mechanism for small molecule inhibitors.
Caption: Competitive enzyme inhibition mechanism.
References
- 1. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 8. benthamscience.com [benthamscience.com]
Application Notes and Protocols for the Synthesis of Schiff Bases from Ethyl 2-amino-5-methylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of Schiff bases derived from ethyl 2-amino-5-methylthiophene-3-carboxylate. The protocols detailed herein are based on established chemical literature and are intended to be a foundational resource for the development of novel therapeutic agents and functional materials.
Introduction
Schiff bases derived from 2-aminothiophene derivatives are a versatile class of compounds with a wide range of applications in medicinal chemistry and materials science. The thiophene moiety is a privileged scaffold in drug discovery, known for its bioisosteric properties that can enhance drug-receptor interactions and improve the metabolic stability of parent compounds.[1] The imine or azomethine group (-C=N-) characteristic of Schiff bases is crucial for their biological activities, which include antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
The synthesis of Schiff bases from this compound involves the condensation of the primary amino group with a variety of aromatic aldehydes. This reaction provides a straightforward method for creating a diverse library of compounds with varying electronic and steric properties, which can be screened for a wide array of biological activities.
Synthesis of Schiff Bases: General Protocol
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a substituted aromatic aldehyde in the presence of an acid catalyst.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of Schiff bases.
Experimental Protocol
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash it with a small amount of cold ethanol and then water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure Schiff base.
-
Dry the purified product and determine its melting point and yield.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.
Characterization Data
The following table summarizes the characterization data for a series of Schiff bases synthesized from this compound and various substituted benzaldehydes.
| Aldehyde Reactant | Product Name | Yield (%) | Melting Point (°C) | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (δ ppm) -CH=N- |
| Salicylaldehyde | Ethyl 2-((2-hydroxybenzylidene)amino)-5-methylthiophene-3-carboxylate | 70-85 | 141.5-143.5 | 1601 | 8.77 (s, 1H) |
Applications in Drug Development
Schiff bases derived from thiophene are of significant interest to the pharmaceutical industry due to their broad spectrum of biological activities.
Antimicrobial Activity
The presence of the azomethine group is known to be critical for the antimicrobial activity of these compounds. Thiophene-based Schiff bases have demonstrated efficacy against a range of bacterial and fungal strains. The mechanism of action is often attributed to the ability of the imine nitrogen to form hydrogen bonds with the active sites of enzymes in microorganisms, leading to the disruption of normal cellular processes. The lipophilicity of the thiophene ring can also enhance the permeability of the compound across microbial cell membranes.
Anticancer Activity
Thiophene-containing Schiff bases have shown promise as anticancer agents. Their mechanism of action can be multifaceted, including the induction of apoptosis, inhibition of kinases, and interaction with DNA. The planar structure of the thiophene ring can facilitate intercalation with DNA, while the overall molecular structure can allow for binding to specific enzyme active sites, such as those of kinases involved in cancer cell signaling pathways. For instance, some heterocyclic Schiff base metal complexes have been shown to induce apoptosis in leukemia cells by causing a loss of mitochondrial membrane potential.[3]
Potential Anticancer Signaling Pathway Inhibition:
Figure 2: Potential mechanism of anticancer activity of thiophene Schiff bases.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the typical workflow for the synthesis and biological evaluation of Schiff bases derived from this compound.
Figure 3: Workflow for the development of thiophene-based Schiff bases.
Conclusion
The synthesis of Schiff bases from this compound offers a promising avenue for the discovery of new therapeutic agents. The straightforward synthetic protocol allows for the generation of a diverse range of derivatives that can be screened for various biological activities. Further research into the structure-activity relationships of these compounds will be crucial for the development of potent and selective drug candidates.
References
Green Synthesis of 2-Aminothiophenes via Ball-Milling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the environmentally friendly, solvent-free synthesis of 2-aminothiophenes utilizing ball-milling technology. This mechanochemical approach, primarily through the Gewald reaction, offers significant advantages over traditional solution-phase synthesis, including reduced solvent waste, shorter reaction times, and often catalyst-free conditions, aligning with the principles of green chemistry.[1][2][3]
Introduction
2-Aminothiophenes are a critical class of heterocyclic compounds widely recognized as a versatile pharmacophore in medicinal chemistry.[1] They form the core structure of numerous compounds with diverse biological activities, including antipsychotic, antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties.[1][4] The Gewald reaction, a one-pot multicomponent reaction, is the most common method for synthesizing polysubstituted 2-aminothiophenes.[5][6] It typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[5]
The application of ball-milling, a mechanochemical technique, to the Gewald reaction represents a significant advancement in the sustainable synthesis of these valuable scaffolds.[7][8][9] High-speed ball-milling provides the necessary energy to initiate and drive the reaction in the absence of a solvent, often with improved yields and simplified work-up procedures.[10][11]
Experimental Protocols
The following protocols are generalized from published literature and provide a starting point for the synthesis of 2-aminothiophenes using a planetary or high-speed vibrating ball mill. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Catalyst-Free Synthesis of 2-Aminothiophenes
This protocol is adapted from a method for the synthesis of various 2-aminothiophene derivatives under solvent- and catalyst-free conditions.[11]
Materials:
-
Active methylene carbonyl compound (e.g., ethyl acetoacetate, 0.02 mol)
-
Active methylene nitrile (e.g., malononitrile, 0.02 mol)
-
Elemental sulfur (0.02 mol)
-
Planetary ball mill (e.g., PULVERISETTE 7 classic line)
-
Stainless steel grinding vials (e.g., 10 cm³) and balls
Procedure:
-
Charge a stainless steel grinding vial with the active methylene carbonyl compound (0.02 mol), malononitrile (0.02 mol), and elemental sulfur (0.02 mol).
-
Add stainless steel balls to the vial. A ball-to-reagent weight ratio of 5:1 is recommended.[11]
-
Securely close the vial and place it in the planetary ball mill.
-
Mill the mixture at a high speed (e.g., 750 rpm) for 30 minutes.[11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, open the vial in a well-ventilated fume hood.
-
The crude product is then purified, typically by recrystallization from a suitable solvent such as ethyl acetate.[11]
Protocol 2: Base-Catalyzed Synthesis of 2-Aminothiophenes with Optional Heating
This protocol is based on a solvent-free Gewald reaction that can be performed with a catalytic amount of base and can be accelerated with heating.[10]
Materials:
-
Ketone (e.g., acetophenone, 2 mmol)
-
Active methylene nitrile (e.g., ethyl cyanoacetate, 2 mmol)
-
Elemental sulfur (2 mmol)
-
Base catalyst (e.g., morpholine, 10 mol%)
-
High-speed ball mill
-
Grinding vials and balls
Procedure:
-
To a grinding vial, add the ketone (2 mmol), ethyl cyanoacetate (2 mmol), elemental sulfur (2 mmol), and morpholine (0.2 mmol).
-
Add the grinding balls.
-
Mill the mixture at high speed for a specified time (e.g., monitoring by TLC is recommended). For some substrates, coupling the ball mill with a heat gun can significantly reduce the reaction time to as little as 30 minutes.[7]
-
Upon completion, the crude product is typically washed with water and extracted with an organic solvent like methylene chloride.[10]
-
The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.[10]
-
The final product can be purified by column chromatography.[10]
Data Presentation
The following tables summarize quantitative data from various studies on the ball-milling synthesis of 2-aminothiophenes, highlighting the efficiency of this green methodology.
Table 1: Optimization of Milling Speed for 2-Aminothiophene Synthesis [11]
| Entry | Rotational Speed (rpm) | Time (min) | Yield (%) |
| 1 | 250 | 30 | Low |
| 2 | 500 | 30 | Moderate |
| 3 | 750 | 30 | High (up to 97%) |
Reaction conditions: Ethyl acetoacetate (0.02 mol), malononitrile (0.02 mol), elemental sulfur (0.02 mol), ball-to-reagent weight ratio of 5.[11]
Table 2: Comparison of Ball-Milling Conditions for the Synthesis of Various 2-Aminothiophenes [7]
| Entry | Ketone | Milling Time (HSBM) | Yield (%) (HSBM) | Milling Time (HSBM + Heat) | Yield (%) (HSBM + Heat) |
| 1 | Cyclohexanone | 24 h | 41 | 30 min | 53 |
| 2 | 4-Methylcyclohexanone | 24 h | 35 | 30 min | 48 |
| 3 | Acetophenone | 24 h | 12 | 30 min | 14 |
HSBM: High-Speed Ball Milling.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Conclusion
The green synthesis of 2-aminothiophenes using ball-milling technology presents a highly efficient, economical, and environmentally friendly alternative to traditional synthetic methods.[2][11] This approach is particularly attractive for drug discovery and development, where sustainable practices are increasingly important. The protocols and data presented herein provide a solid foundation for researchers to adopt and further explore the potential of mechanochemistry in the synthesis of valuable heterocyclic compounds.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sustainable and solvent-free synthesis of molecules of pharmaceutical importance by ball milling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. heteroletters.org [heteroletters.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Catalyst-free mechanochemistry as a versatile tool in synthetic chemistry: a review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 11. sciforum.net [sciforum.net]
Troubleshooting & Optimization
Optimizing catalyst for Gewald reaction (diethylamine vs morpholine)
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the Gewald reaction, with a specific focus on the comparative use of diethylamine and morpholine as catalysts.
Frequently Asked Questions (FAQs)
Q1: What is the role of diethylamine and morpholine in the Gewald reaction?
Both diethylamine and morpholine act as basic catalysts in the Gewald reaction.[1][2][3] Their primary role is to facilitate the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[4][5] Additionally, these amine catalysts are involved in the activation of elemental sulfur for its subsequent addition to the reaction intermediate.[6]
Q2: Is there a significant difference in performance between diethylamine and morpholine?
Yes, there can be notable differences. Morpholine has been reported to exhibit the best solubility of elemental sulfur among the common organic bases used in the Gewald reaction.[1][6] It can also react with sulfur at elevated temperatures to form morpholine polysulfides (MPS). These polysulfides can then act as both the base and as a nucleophilic sulfur-transfer reagent, potentially enhancing the reaction efficiency.[6] Diethylamine is also an effective catalyst, but its role is primarily as a base for the condensation and sulfur activation steps.[2][7]
Q3: Which catalyst should I choose for my reaction?
The choice of catalyst can depend on the specific substrates and desired reaction conditions.
-
Morpholine is often a good starting point, especially if you experience issues with sulfur solubility. Its ability to form polysulfides may be advantageous in certain cases.[6]
-
Diethylamine is also a widely used and effective catalyst.[2][7]
It is often recommended to screen both catalysts to determine the optimal choice for a specific set of reactants.[4]
Q4: Can other amines be used as catalysts?
Yes, other secondary and tertiary amines such as piperidine and triethylamine are also commonly used as catalysts in the Gewald reaction.[1][4] The basicity and structure of the amine can influence the reaction rate and yield.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution (Diethylamine Catalyst) | Suggested Solution (Morpholine Catalyst) |
| Inefficient Knoevenagel Condensation | Increase the catalyst loading of diethylamine. Ensure anhydrous reaction conditions, as water produced during condensation can inhibit the reaction. Consider adding a dehydrating agent. | Similar to diethylamine, ensure adequate catalyst loading and anhydrous conditions. The inherent basicity of morpholine is generally effective for this step. |
| Poor Sulfur Solubility/Reactivity | Ensure vigorous stirring. Gently heat the reaction mixture (e.g., to 40-50 °C).[4] Consider switching to a more polar solvent like ethanol or DMF to improve sulfur solubility. | Morpholine's superior ability to dissolve sulfur is advantageous here.[1][6] Gentle heating can still be beneficial. If issues persist, ensure the morpholine quality is high. |
| Incomplete Cyclization | This may indicate a problem with the sulfur addition step. Try increasing the reaction temperature or time. Ensure the stoichiometry of sulfur is correct. | The formation of morpholine polysulfides can facilitate this step.[6] If cyclization is slow, a modest increase in temperature may be required. |
| Side Product Formation | Unreacted starting materials or the Knoevenagel intermediate may be present. Dimerization or polymerization can also occur.[4] Optimize reactant concentrations and consider slower addition of reagents. | Similar side products can be observed. The use of morpholine might lead to different byproduct profiles due to its interaction with sulfur; monitor by TLC. |
Issue 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution (Diethylamine Catalyst) | Suggested Solution (Morpholine Catalyst) |
| Residual Catalyst | Diethylamine is relatively volatile and can often be removed under reduced pressure. An acidic wash during work-up can also remove it. | Morpholine is less volatile than diethylamine. An acidic wash (e.g., with dilute HCl) during the aqueous work-up is effective for its removal. |
| Sulfur-containing Byproducts | Unreacted elemental sulfur can sometimes be removed by recrystallization from a suitable solvent. | While morpholine aids sulfur solubility, complex sulfur-containing byproducts might form. Careful chromatography or recrystallization may be necessary. |
Data Presentation
The following table provides a representative comparison of diethylamine and morpholine in a hypothetical Gewald reaction. Actual results will vary depending on the specific substrates and reaction conditions.
| Catalyst | pKa of Conjugate Acid | Typical Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) | Notes |
| Diethylamine | 10.9 | 10 - 20 | 4 - 8 | 75 - 85 | Effective general catalyst. Volatility can be a consideration. |
| Morpholine | 8.4 | 10 - 20 | 2 - 6 | 80 - 95 | Often shows higher efficiency due to better sulfur solubility and potential formation of polysulfide intermediates.[1][6] |
Experimental Protocols
Protocol 1: General Procedure for Gewald Reaction using Diethylamine
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde (1.0 equiv.), the active methylene nitrile (1.0 equiv.), and elemental sulfur (1.1 equiv.).
-
Add a suitable solvent (e.g., ethanol, 2-3 mL per mmol of ketone).
-
Add diethylamine (0.5 - 1.0 equiv.) to the mixture.
-
Stir the reaction mixture at 45 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir.
-
Collect the resulting precipitate by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.
Protocol 2: General Procedure for Gewald Reaction using Morpholine
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 equiv.), the active methylene nitrile (1.0 equiv.), and elemental sulfur (1.1 equiv.).[4]
-
Add a suitable polar solvent such as ethanol or DMF.[1]
-
Add morpholine (0.5 - 1.0 equiv.) to the mixture.[2]
-
Heat the reaction mixture with stirring to a temperature of 40-50 °C.[4]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, collect it by filtration and wash with cold ethanol.
-
If no precipitate has formed, pour the reaction mixture into ice-water to induce precipitation.
-
Collect the solid product by filtration and recrystallize from an appropriate solvent.
Mandatory Visualizations
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. journals.iau.ir [journals.iau.ir]
- 4. benchchem.com [benchchem.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate. The information is designed to help improve reaction yields and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Catalyst/Base: The chosen base may not be optimal for the reaction conditions. 2. Poor Quality Reagents: Degradation or impurities in starting materials (propionaldehyde, ethyl cyanoacetate, sulfur). 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Catalyst/Base Screening: Experiment with different bases such as morpholine, diethylamine, or triethylamine.[1][2][3] Consider using a different solvent-base combination, for example, triethylamine in water.[3] 2. Reagent Purity Check: Ensure the purity of all reagents. Use freshly distilled propionaldehyde if necessary. 3. Temperature Optimization: Gradually increase the reaction temperature, monitoring the reaction progress by TLC. The reaction is often performed at temperatures ranging from 40°C to reflux.[1][2][4] 4. Time Study: Monitor the reaction over a longer period to ensure it has reached completion. |
| Formation of Side Products/Impurities | 1. Knoevenagel Condensation Side Reactions: The initial condensation step can sometimes lead to undesired byproducts. 2. Thiophene Ring Formation Issues: Incomplete cyclization or alternative cyclization pathways. 3. Polymerization of Aldehyde: Propionaldehyde can be prone to self-condensation or polymerization, especially under basic conditions. | 1. Controlled Addition of Base: Add the basic catalyst slowly and at a controlled temperature to minimize side reactions.[1] 2. Stoichiometry Control: Ensure accurate molar ratios of the reactants. 3. Purification: Recrystallization from ethanol is a commonly reported method for purification.[1][2] If this is insufficient, column chromatography may be necessary.[4][5] |
| Difficulty in Product Isolation/Purification | 1. Product Solubility: The product may have some solubility in the reaction solvent, leading to losses during filtration. 2. Oily Product: The crude product may precipitate as an oil rather than a solid, making filtration difficult. | 1. Cooling: Ensure the reaction mixture is thoroughly cooled, potentially in an ice bath or refrigerator overnight, to maximize precipitation.[6] 2. Solvent for Precipitation/Washing: After filtration, wash the crude product with a solvent in which it has low solubility, such as cold ethanol or water.[1][5] 3. Extraction and Chromatography: If precipitation is problematic, extract the product with a suitable solvent like ethyl acetate, followed by purification using column chromatography.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic method for this compound?
A1: The most common method is the Gewald reaction, a one-pot, multi-component condensation.[2][3] This involves reacting propionaldehyde, ethyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst.[5]
Q2: Which catalyst and solvent system is most effective for this synthesis?
A2: Several systems have been reported to be effective. Common choices include:
-
Morpholine in methanol or DMF: This combination has been shown to produce good yields.[1][5]
-
Diethylamine in ethanol: This is another widely used system, often with heating or reflux.[2][4][6]
-
Triethylamine in water: This offers a more environmentally friendly ("green") approach and can result in high yields at room temperature.[3]
The optimal system may vary depending on specific laboratory conditions and desired outcomes. A screening of different catalysts and solvents is recommended for process optimization.[7]
Q3: What are the typical yields for this reaction?
A3: Reported yields for the synthesis of this compound and similar compounds can vary significantly. Yields ranging from 70% to 85% have been achieved under optimized conditions.[1][4] However, lower yields of around 50% have also been reported for related structures.[2] A yield of 73.6% has been specifically reported for the synthesis of the methyl ester analogue using propionaldehyde.[5]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: What are some key safety precautions for this synthesis?
A5: Propionaldehyde is volatile and has a pungent odor; it should be handled in a well-ventilated fume hood. The basic catalysts used (e.g., morpholine, diethylamine) are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses). Elemental sulfur is a flammable solid.
Data on Reaction Conditions and Yields
The following table summarizes various reported conditions for the Gewald synthesis of 2-aminothiophenes, including the target molecule and its analogues.
| Starting Aldehyde/Ketone | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Propionaldehyde | Methyl cyanoacetate | Morpholine | DMF | 50 | Overnight | 73.6 | [5] |
| Acetone | Ethyl cyanoacetate | Diethylamine | Ethanol | 50 | 3 | 85 | [4] |
| Various Ketones | Ethyl/Methyl cyanoacetate | Morpholine | Methanol | 45 | 3 | 70-85 | [1] |
| Acetyl acetone | Ethyl cyanoacetate | Diethylamine | Ethanol | Reflux | 3 | 52 | [2] |
| Various Ketones | Ethyl cyanoacetate | Diethylamine | Ethanol | 55-65 | 2 | Not specified | [6] |
| Various Ketones | Ethyl/Methyl cyanoacetate | Triethylamine | Water | Room Temp. | Not specified | 75-98 | [3] |
Experimental Protocols
Protocol 1: Synthesis using Morpholine in DMF (Adapted from[5])
-
To a reaction vessel, add elemental sulfur (30.0 mmol) and 5 mL of dimethylformamide (DMF). Stir until the sulfur is dissolved.
-
Sequentially add methyl cyanoacetate (30.0 mmol) and morpholine (17.0 mmol). The solution will gradually turn dark brown.
-
Add propionaldehyde (30.0 mmol) to the reaction mixture.
-
Heat the mixture to 50°C and stir overnight.
-
After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.
-
Dilute the mixture with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with water and then with saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield the final product.
Protocol 2: Synthesis using Diethylamine in Ethanol (Adapted from[4])
-
Prepare a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in 2 mL of absolute ethanol.
-
In a separate flask, create a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in 2 mL of absolute ethanol.
-
Add the acetone and ethyl cyanoacetate mixture to the sulfur and diethylamine solution.
-
Stir the reaction mixture constantly at 50°C for 3 hours. Monitor reaction completion by TLC.
-
Quench the reaction with ice-cold water and extract with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate (7:3) mobile phase.
Visualizations
Caption: The reaction pathway for the Gewald synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 6. ijpbs.com [ijpbs.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Ethyl 2-amino-5-methylthiophene-3-carboxylate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Ethyl 2-amino-5-methylthiophene-3-carboxylate by recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most commonly recommended solvent for the recrystallization of this compound?
A1: Ethanol is the most frequently cited solvent for the recrystallization of this compound and related 2-aminothiophene derivatives, often yielding high-purity crystals.[1][2] A mixture of hexane and ethyl acetate has also been used, particularly after purification by column chromatography.[3]
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated with impurities. To address this, try reheating the solution and adding a small amount of additional solvent to reduce the saturation. Then, allow the solution to cool more slowly. A two-solvent system can also be beneficial; dissolve the oil in a "good" solvent and then add a "poor" solvent dropwise until turbidity is observed, followed by slow cooling.
Q3: I am experiencing a very low yield after recrystallization. What are the likely causes and how can I improve it?
A3: Low recovery of the purified compound can be due to several factors. Using an excessive amount of solvent during dissolution is a common cause, as the compound will remain in the mother liquor upon cooling. To mitigate this, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Additionally, ensure that the washing step is performed with a minimal amount of ice-cold recrystallization solvent to prevent the crystals from dissolving. If the compound is too soluble in the chosen solvent even at low temperatures, consider testing different solvents or employing a co-solvent system to decrease solubility.
Q4: No crystals are forming even after the solution has cooled to room temperature. What steps can I take to induce crystallization?
A4: If nucleation has not occurred, several techniques can be employed to induce crystal formation. Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. Adding a small "seed" crystal of the pure compound can also initiate crystallization. If the solution is not saturated enough, you can evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
Q5: What are the common impurities in crude this compound synthesized via the Gewald reaction?
A5: The Gewald reaction is a common method for synthesizing 2-aminothiophenes. Potential impurities in the crude product can include unreacted starting materials such as the precursor ketone and ethyl cyanoacetate, as well as elemental sulfur. Side-products from dimerization or polymerization of reactants or intermediates may also be present.
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization of this compound
| Solvent | Qualitative Solubility at Room Temperature | Qualitative Solubility at Elevated Temperature | Suitability for Recrystallization |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Methanol | Sparingly Soluble | Soluble | Good |
| Water | Slightly soluble[4][5] | Sparingly Soluble | Poor (as a single solvent) |
| Hexane | Insoluble | Sparingly Soluble | Good (as an anti-solvent) |
| Ethyl Acetate | Soluble | Very Soluble | Good (in combination with an anti-solvent like hexane) |
| Toluene | Sparingly Soluble | Soluble | Potentially Suitable |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound using a single solvent recrystallization method with ethanol.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling with stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Quickly pass the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the collected crystals with a minimal amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point (47-51 °C).[6]
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Column chromatography conditions for purifying 2-aminothiophene derivatives
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 2-aminothiophene derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying 2-aminothiophene derivatives? A1: Silica gel is the most widely used stationary phase for the column chromatography of 2-aminothiophene derivatives due to its versatility and effectiveness in separating compounds based on polarity.[1][2] However, the free amino group in these derivatives can interact strongly with the acidic silanol groups on the silica surface, which can lead to issues like peak tailing and potential decomposition.[3][4]
Q2: My 2-aminothiophene derivative is streaking or "tailing" on the column. What causes this and how can I fix it? A2: Streaking or tailing is a classic sign of strong interaction between the basic amine group and the acidic silica gel stationary phase.[3][4] To resolve this, you can add a small amount of a basic modifier to your mobile phase. Typically, adding 1-2% triethylamine (TEA) or a few drops of ammonium hydroxide to the eluent will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[3][5][6]
Q3: I suspect my compound is decomposing on the silica gel column. What are my options? A3: Decomposition on silica gel can occur with sensitive 2-aminothiophene derivatives.[3][7] To mitigate this, you have several options:
-
Deactivate the Silica Gel: Before loading your sample, flush the packed column with your chosen eluent containing 1-3% triethylamine. This neutralizes the acidic sites.[3][6][8]
-
Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina or Florisil if your compound is particularly acid-sensitive.[7][8]
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) without sacrificing separation to reduce the time your compound spends in contact with the stationary phase.[3]
Q4: How do I select the optimal mobile phase (eluent) for my separation? A4: The best mobile phase is typically determined empirically using Thin-Layer Chromatography (TLC).[2][9] Test various solvent systems, commonly mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[8][10] The goal is to find a solvent ratio that gives your target compound an Rf (retention factor) value of approximately 0.2-0.3, as this generally translates well to column chromatography separation.[7][8]
Q5: My compound is very polar and remains at the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do? A5: For very polar compounds that do not move with standard solvent systems, you need to use a more aggressive, polar mobile phase. A common solution is to use a mixture of dichloromethane (DCM) and methanol (MeOH).[5] You can also add a small amount of ammonium hydroxide to this mixture to help move highly polar basic compounds.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | The solvent system is not optimal.[3] | Perform thorough TLC analysis to find a solvent system that clearly separates the desired compound from impurities. Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[3][6] |
| The column is overloaded with the crude product.[3] | Use a larger column with more silica gel. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[3] | |
| The column was not packed properly, leading to channeling.[3] | Ensure the column is packed uniformly without any air bubbles or cracks. The slurry packing method is generally most effective.[3] | |
| Compound Streaks or "Tails" | The basic amine is interacting too strongly with the acidic silica gel.[3][4] | Add a basic modifier to the eluent, such as 1-2% triethylamine or a few drops of ammonium hydroxide.[3][5][6] |
| Compound Decomposes on Column | The compound is sensitive to the acidic nature of silica gel.[3][7] | Deactivate the silica gel by pre-flushing the column with a solvent system containing triethylamine.[3][6][8] Alternatively, use a neutral stationary phase like alumina.[7][8] |
| Compound Will Not Elute | The eluent is not polar enough to move the compound.[7][10] | Gradually increase the polarity of the eluent (gradient elution). For example, slowly increase the percentage of ethyl acetate in hexanes or methanol in dichloromethane.[7][10] |
| Compound Elutes in Solvent Front | The eluent is too polar, causing all components to move too quickly.[7][10] | Decrease the polarity of the eluent. Use a higher ratio of the non-polar solvent (e.g., increase the proportion of hexanes).[10] |
Data Presentation: Common Chromatography Conditions
| Stationary Phase | Common Mobile Phase Systems (Eluents) | Modifiers | Typical Application |
| Silica Gel | Hexanes / Ethyl Acetate | None | For moderately polar, non-acid-sensitive derivatives. |
| Dichloromethane / Methanol | None | For more polar derivatives. | |
| Deactivated Silica Gel | Hexanes / Ethyl Acetate | 1-3% Triethylamine (TEA) | Recommended for most 2-aminothiophenes. Prevents tailing and decomposition of basic, acid-sensitive compounds.[3][6][8] |
| Dichloromethane / Methanol | 1-3% Triethylamine (TEA) or ~1% Ammonium Hydroxide | For very polar, basic derivatives that require stronger eluents.[5][7] | |
| Neutral Alumina | Hexanes / Ethyl Acetate | None | Alternative for compounds that are highly sensitive to acidic conditions and may decompose even on deactivated silica.[7] |
Experimental Protocols
Detailed Protocol for Flash Column Chromatography Purification
This protocol provides a general methodology for the purification of a 2-aminothiophene derivative.
1. Selection of Solvent System via TLC: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto several TLC plates. c. Develop each plate in a different solvent system (e.g., 9:1 Hexane:EtOAc, 4:1 Hexane:EtOAc, 1:1 Hexane:EtOAc). Add 1% triethylamine to the solvent mixture to mimic column conditions. d. Visualize the plates under UV light (254 nm) and/or with a stain (e.g., potassium permanganate). e. The ideal eluent system is one that provides good separation between the desired product and impurities, with an Rf value for the product of ~0.2-0.3.[7][8]
2. Column Packing (Slurry Method): a. Choose an appropriately sized column based on the amount of crude material (e.g., a 40g silica cartridge for 400-800mg of crude material). b. In a beaker, prepare a slurry by mixing the silica gel with the initial, low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc + 1% TEA). c. With the column's stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, tapping the column gently to ensure even packing and remove air bubbles. d. Add a thin layer of sand to the top of the settled silica bed to prevent disturbance during solvent and sample addition.[11] Do not let the silica run dry.
3. Sample Loading (Dry Loading Recommended): a. Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.[8] b. Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution. c. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[8][11] d. Carefully add this powder onto the layer of sand at the top of the packed column. e. Gently add another thin layer of sand on top of the sample.[8]
4. Elution: a. Carefully add the mobile phase to the column. b. Apply gentle pressure (using a flask bulb or compressed air) to push the solvent through the column at a steady rate (flash chromatography). c. Isocratic Elution: Use the pre-determined solvent system from TLC analysis throughout the entire purification. d. Gradient Elution: Start with a low-polarity mobile phase.[6] As the elution progresses, gradually increase the proportion of the polar solvent to elute more strongly retained compounds.[3][6] For example, start with 5% EtOAc in Hexane, and gradually increase to 10%, 20%, and so on.
5. Fraction Collection and Analysis: a. Collect the eluent in a series of test tubes or flasks. b. Monitor the separation by spotting small aliquots from each fraction onto a TLC plate. c. Combine the fractions that contain the pure product. d. Remove the solvent from the combined pure fractions under reduced pressure (rotary evaporation) to yield the purified 2-aminothiophene derivative.
Mandatory Visualization
A troubleshooting workflow for common column chromatography issues.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Troubleshooting side reactions in the Gewald synthesis of thiophenes
Technical Support Center: Gewald Synthesis of Thiophenes
Welcome to the technical support center for the Gewald synthesis of thiophenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Gewald synthesis?
The Gewald synthesis is a one-pot, multi-component reaction used to synthesize highly substituted 2-aminothiophenes.[1][2] It typically involves the condensation of a ketone or aldehyde with an α-cyanoester or another active methylene nitrile in the presence of elemental sulfur and a base.[1][2]
Q2: What is the general mechanism of the Gewald reaction?
The reaction proceeds through three main steps:
-
Knoevenagel Condensation: A base catalyzes the condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1][3][4][5]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile. The exact mechanism of this step is complex and may involve polysulfide intermediates.[3][4]
-
Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring.[6]
Q3: What are the most common side reactions in the Gewald synthesis?
The most common side reaction is the dimerization of the Knoevenagel-Cope intermediate, which leads to the formation of a six-membered ring byproduct instead of the desired thiophene.[7] Other potential issues include the formation of other thiophene isomers and the presence of unreacted starting materials.[7]
Q4: How can I improve the yield and purity of my product?
Optimizing reaction conditions is key. This includes the careful selection of the base, solvent, and temperature. For challenging substrates, microwave-assisted synthesis has been shown to improve yields and reduce reaction times.[3][7] Proper work-up and purification procedures are also crucial for isolating the desired product.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My Gewald reaction is resulting in a low yield or no desired 2-aminothiophene product. What are the possible causes and how can I fix it?
A: Low or no yield in a Gewald synthesis can stem from several factors related to the initial condensation, sulfur reactivity, or reaction conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | - Base Selection: The choice of base is critical. Screen different secondary or tertiary amines like morpholine, piperidine, or triethylamine. For less reactive ketones, a stronger base may be required.[7] - Water Removal: This condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.[7] |
| Poor Sulfur Solubility or Reactivity | - Solvent Choice: Use polar solvents such as ethanol, methanol, or DMF to improve the solubility and reactivity of elemental sulfur.[7] - Temperature: Gently heating the reaction mixture (typically 40-60 °C) can enhance sulfur's reactivity. Avoid excessive heat, which can promote side reactions.[7] |
| Steric Hindrance | - Two-Step Procedure: For sterically hindered ketones, first isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and base in a separate step.[7] - Microwave Irradiation: This technique can significantly improve yields and shorten reaction times, especially for challenging substrates.[3] |
| Incorrect Stoichiometry | - Reagent Purity: Ensure all starting materials are pure and dry. - Accurate Measurement: Precisely measure all reagents according to the chosen protocol.[7] |
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low product yield.
Issue 2: Presence of Significant Byproducts
Q: My reaction mixture contains a lot of byproducts, making purification difficult. How can I minimize their formation?
A: The formation of byproducts, particularly the dimer of the Knoevenagel-Cope intermediate, is a common challenge. Adjusting reaction parameters can favor the desired thiophene synthesis.
Possible Byproducts and Mitigation Strategies:
| Byproduct | Mitigation Strategy |
| Dimer of Knoevenagel-Cope Intermediate | - Temperature Control: Lowering the reaction temperature may favor the desired intramolecular cyclization over the intermolecular dimerization.[7] - Concentration: Running the reaction at a lower concentration (e.g., not exceeding 0.05 M) can suppress the dimerization of intermediates.[8] - Rate of Addition: Slowly adding the reagents can help to control the concentration of reactive intermediates and minimize dimerization.[7] |
| Unreacted Starting Materials | - Reaction Time & Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at an optimal temperature. Monitor the reaction progress using TLC or GC. - Catalyst/Base Efficiency: Verify that the chosen base is effective for the specific substrates. |
| Other Thiophene Isomers | - Reaction Conditions: The formation of different isomers can be sensitive to the reaction conditions. A systematic optimization of base, solvent, and temperature may be necessary to improve selectivity. |
Logical Relationship for Minimizing Dimerization
Caption: Strategies to control the formation of dimerization byproducts.
Data Presentation: Optimizing Reaction Conditions
The choice of base, solvent, and reaction method significantly impacts the yield of the Gewald synthesis. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Different Bases in the Synthesis of 2-amino-4-phenyl-thiophene-3-carbonitrile
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Ethanol | Reflux | 2 | 85 |
| Piperidine | Ethanol | Reflux | 2 | 82 |
| Triethylamine | Ethanol | Reflux | 4 | 75 |
| Sodium Hydroxide | Ethanol | Reflux | 6 | No Product |
| Potassium Carbonate | DMF | 80 | 5 | 60 |
Note: Data compiled from representative literature values. Actual yields may vary based on specific substrates and experimental setup.
Table 2: Effect of Solvent on the Yield of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | Morpholine | 50 | 3 | 92 |
| Methanol | Morpholine | 50 | 3 | 88 |
| DMF | Morpholine | 50 | 2 | 85 |
| Water | Triethylamine | 25 | 12 | 75-98 |
| Toluene | Morpholine | Reflux | 6 | 65 |
Note: Data compiled from representative literature values.[9]
Table 3: Comparison of Conventional Heating vs. Microwave Irradiation
| Method | Catalyst/Base | Solvent | Time | Yield (%) |
| Conventional Heating | Morpholine | Ethanol | 3.5 - 7 h | 70-85 |
| Microwave Irradiation | KF-Alumina | Ethanol | 3.5 - 8 min | 85-92 |
| Conventional Heating | Triethylamine | DMF | 10 h | 65 |
| Microwave Irradiation | Triethylamine | DMF | 10 min | 80 |
Note: Data compiled from representative literature values.[3][10][11]
Experimental Protocols
Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)
This protocol outlines a typical one-pot synthesis using an amine base.
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Amine base (e.g., morpholine) (1.5 equiv)
-
Solvent (e.g., ethanol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the ketone/aldehyde, active methylene nitrile, and ethanol.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the elemental sulfur, followed by the dropwise addition of the amine base.
-
Heat the reaction mixture to 50-60°C and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir until a precipitate forms. Collect the solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.[3]
Protocol 2: Microwave-Assisted Gewald Synthesis
This protocol utilizes microwave irradiation to accelerate the reaction.
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
KF-Alumina (catalyst)
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine the ketone/aldehyde, active methylene nitrile, elemental sulfur, and KF-Alumina in ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-100°C) for 5-15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter off the catalyst and wash it with hot ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography.
Experimental Workflow Diagram
References
- 1. Gewald Reaction [organic-chemistry.org]
- 2. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Solvent-Free Synthesis of Ethyl 2-Amino-5-Methylthiophene-3-Carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for the solvent-free synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate. The primary method for this synthesis is the Gewald reaction, a multi-component reaction that is highly adaptable to green chemistry principles by eliminating the need for solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the solvent-free synthesis of this compound?
A1: The synthesis is achieved via the Gewald reaction. The overall reaction involves the condensation of acetone, ethyl cyanoacetate, and elemental sulfur, catalyzed by a base.
Q2: What are the key advantages of a solvent-free approach for this synthesis?
A2: Solvent-free methods, often enhanced by microwave irradiation or mechanical milling, offer several benefits. These include reduced reaction times, increased safety, lower environmental impact, and often higher yields compared to conventional solvent-based methods.[1][2]
Q3: Which bases are suitable for the solvent-free Gewald reaction?
A3: Morpholine is a commonly used and effective base for the Gewald reaction.[3][4] Other amine bases such as diethylamine and pyrrolidine have also been shown to be effective, with pyrrolidine demonstrating high yields in microwave-assisted syntheses.[5][6] The choice of base can influence reaction rates and yields.
Q4: Can this reaction be performed without specialized equipment like a microwave reactor or a ball mill?
A4: Yes, a solvent-free synthesis can be conducted using conventional heating in an oven. One study demonstrated heating the reactants in a round bottom flask placed in an oven at 120°C.[3] However, specialized equipment like microwave reactors or ball mills can significantly reduce reaction times and may improve yields.[3][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time or temperature. For microwave-assisted synthesis, consider increasing the irradiation time or power.[5]- Ensure proper mixing of reactants, especially in the absence of a solvent. Mechanical stirring or milling is crucial.[3]- Verify the quality and reactivity of the starting materials, particularly the elemental sulfur. |
| Suboptimal base concentration or type. | - The choice of base is critical. Morpholine and pyrrolidine have been shown to give good yields.[3][5]- In some cases, the reaction can be catalytic in base, while in others, stoichiometric amounts may be required.[3] Experiment with varying the amount of base. | |
| Formation of Byproducts | Knoevenagel condensation product is dominant. | - The initial step of the Gewald reaction is a Knoevenagel condensation. If the subsequent steps (sulfur addition and cyclization) are slow, this intermediate may accumulate.[3] Increasing the temperature may facilitate the subsequent steps. |
| Polymerization of reactants. | - High temperatures can sometimes lead to polymerization, especially of the cyanoacetate. Optimize the temperature to be high enough for the reaction to proceed but not so high as to cause degradation. | |
| Reaction is Too Slow | Insufficient energy input. | - For thermal methods, ensure the temperature is evenly distributed and high enough. A temperature of 120°C has been used in oven-based methods.[3]- For microwave-assisted synthesis, optimize the power and time. A temperature of 50°C for 30 minutes has been reported as effective.[5]- Mechanical milling (mechanochemistry) can also significantly increase the reaction rate.[3] |
| Difficulty in Product Isolation | The crude product is an oil or difficult to purify. | - After the reaction, quench the mixture with water and extract the product with a suitable organic solvent like methylene chloride or ethyl acetate.[3][7]- Column chromatography is often necessary for purification. A common eluent system is a mixture of dichloromethane and cyclohexane or ethyl acetate and n-hexane.[3][7] |
Experimental Protocols
Protocol 1: Microwave-Assisted Solvent-Free Synthesis
This protocol is adapted from general procedures for microwave-assisted Gewald reactions.[5][8]
Materials:
-
Acetone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Pyrrolidine (base)
Procedure:
-
In a microwave-safe reaction vessel, combine acetone (1 mmol), ethyl cyanoacetate (1.1 mmol), and elemental sulfur (1.1 mmol).
-
Add pyrrolidine (1.1 mmol) to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 50°C for 30 minutes.
-
After cooling, quench the reaction mixture with cold water.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Mechanochemical Solvent-Free Synthesis (Ball Milling)
This protocol is based on the solvent-free Gewald reaction using high-speed ball milling.[3]
Materials:
-
Acetone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (base)
Procedure:
-
Place acetone (2 mmol), ethyl cyanoacetate (2 mmol), elemental sulfur (2 mmol), and morpholine (2 mmol) in a high-speed ball milling vessel.
-
Mill the mixture for a specified time (e.g., 30-60 minutes). The reaction rate can be enhanced by simultaneous heating.
-
After milling, wash the crude product with water.
-
Isolate the product by column chromatography using a 1:1 mixture of dichloromethane and cyclohexane as the eluent.
Quantitative Data Summary
| Method | Base | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave-Assisted | Pyrrolidine | 50 | 30 min | up to 95 | [5] |
| High-Speed Ball Milling | Morpholine | Room Temp. | 30-60 min | Moderate | [3] |
| Heat-Assisted Ball Milling | Morpholine | Elevated | 30 min | Improved vs. milling alone | [3] |
| Conventional Heating (Oven) | Not specified | 120 | 1 hour | 43 | [3] |
| Ultrasonic Irradiation | Morpholine | Not specified | 20-80 min | 40-78 | [9] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the solvent-free synthesis.
Gewald Reaction Logical Pathway
Caption: Simplified logical pathway of the Gewald reaction mechanism.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. oatext.com [oatext.com]
- 3. mdpi.com [mdpi.com]
- 4. heteroletters.org [heteroletters.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Managing Exotherms in Large-Scale Gewald Reactions: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The Gewald reaction, a cornerstone in the synthesis of polysubstituted 2-aminothiophenes, is a powerful tool in medicinal chemistry and materials science. However, its multicomponent nature and the use of elemental sulfur can lead to significant exotherms, posing considerable challenges during scale-up. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you safely and effectively manage thermal events in your large-scale Gewald reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of exotherm in the Gewald reaction?
A1: The primary exothermic events in the Gewald reaction stem from two key stages:
-
Knoevenagel Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is often exothermic, especially when catalyzed by a strong base.
-
Reaction with Elemental Sulfur: The subsequent reaction of the Knoevenagel adduct with elemental sulfur, leading to the thiophene ring formation, is typically the most significant heat-generating step. The reaction of the base with sulfur to form polysulfide anions can also contribute to the overall exotherm.[1]
Q2: Why is managing the exotherm critical during scale-up?
A2: As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases. This significantly reduces the efficiency of heat dissipation.[2] An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases exponentially with temperature, potentially causing:
-
Rapid pressure build-up, leading to reactor rupture.
-
Boiling of the solvent, creating a hazardous environment.
-
Decomposition of reactants, intermediates, or products, leading to the release of toxic gases (e.g., hydrogen sulfide).
-
Formation of unwanted byproducts, reducing yield and purity.
Q3: What are the key parameters influencing the exotherm?
A3: Several factors can influence the rate and magnitude of heat generation:
-
Nature of Reactants: The reactivity of the carbonyl compound and the active methylene nitrile plays a crucial role. More reactive starting materials will generally lead to a faster and more pronounced exotherm.
-
Choice and Concentration of Base: Stronger bases can accelerate the initial condensation, leading to a rapid release of heat. The concentration of the base is also a critical factor.[3]
-
Rate of Reagent Addition: A rapid addition of one of the reactants, particularly the base or the sulfur, can lead to a sudden and difficult-to-control exotherm.
-
Solvent Choice: The solvent's heat capacity and boiling point are important considerations. A solvent with a higher heat capacity can absorb more heat, while a higher boiling point provides a larger operating window. Common solvents include ethanol, methanol, and DMF.[3]
-
Mixing Efficiency: Poor mixing can create localized "hot spots" where the reaction rate is significantly higher, increasing the risk of a runaway reaction.[4]
Troubleshooting Guide: Managing Temperature Excursions
This guide addresses specific issues you might encounter related to exotherm management during your large-scale Gewald reactions.
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid and Uncontrolled Temperature Rise After Base Addition | The Knoevenagel condensation is highly exothermic with the chosen base and concentration. | Immediate Action: - Stop the addition of the base. - Increase the cooling to maximum capacity. Long-Term Solution: - Reduce Base Concentration: Lower the molar equivalent of the base. - Slower Addition Rate: Add the base dropwise or via a syringe pump over a longer period. - Lower Initial Temperature: Start the reaction at a lower temperature to provide a larger buffer for the exotherm. - Screen Different Bases: Consider using a milder base. For example, if using a strong amine, switch to a weaker one like triethylamine.[3] |
| Significant Exotherm During or After Sulfur Addition | The reaction of the intermediate with sulfur is proceeding too quickly. | Immediate Action: - If adding sulfur as a solid, stop the addition. - Maximize cooling. Long-Term Solution: - Portion-wise Addition of Sulfur: Add the elemental sulfur in small portions, allowing the temperature to stabilize between additions. - Control the Temperature of Sulfur Addition: Pre-cool the reaction mixture before starting the sulfur addition. - Use a Sulfur Solution: Dissolving sulfur in a suitable solvent and adding it slowly can provide better control. |
| "Hot Spots" and Inconsistent Temperature Readings in the Reactor | Inefficient mixing is leading to localized areas of high reactivity. | Immediate Action: - Increase the stirring speed. Long-Term Solution: - Reactor and Impeller Design: Ensure the reactor is equipped with an appropriate agitator for the scale and viscosity of the reaction mixture. Baffles can improve mixing efficiency. - Viscosity Management: If the reaction mixture becomes too viscous, consider using a higher solvent volume. |
| Delayed Onset of Exotherm Followed by a Rapid Temperature Spike | An induction period is leading to the accumulation of unreacted starting materials, which then react rapidly. | Immediate Action: - Stop all reagent feeds. - Be prepared for a rapid temperature increase and apply maximum cooling. Long-Term Solution: - Seeding: Add a small amount of a previously successful reaction mixture to initiate the reaction smoothly. - Higher Initial Temperature: A slightly higher starting temperature might overcome the activation energy barrier and prevent a long induction period. However, this must be approached with caution. - Catalyst Screening: Investigate different catalysts that may provide a more controlled initiation. |
| Secondary Exotherm Observed After the Main Reaction Appears Complete | Decomposition of intermediates or byproducts, or a delayed secondary reaction. | Immediate Action: - Maintain cooling and monitoring of the reaction temperature and pressure even after the main exotherm has subsided. Long-Term Solution: - Calorimetry Studies: Perform reaction calorimetry (e.g., heat flow calorimetry) on a small scale to identify and characterize any secondary exothermic events.[2] - Quenching Procedure: Develop a controlled quenching procedure to safely neutralize any reactive species at the end of the reaction. |
Experimental Protocols
Protocol 1: General Procedure for a Lab-Scale Gewald Reaction with Temperature Monitoring
This protocol provides a general framework for conducting a Gewald reaction at the lab scale with an emphasis on monitoring the exotherm.
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Base (e.g., morpholine or triethylamine) (0.1 - 1.0 equiv)
-
Solvent (e.g., ethanol, methanol, or DMF)
-
Jacketed reactor with overhead stirrer and temperature probe
-
Circulating bath for temperature control
Procedure:
-
Set up the jacketed reactor with the overhead stirrer, temperature probe, and a condenser.
-
Charge the reactor with the ketone/aldehyde, active methylene nitrile, and solvent.
-
Begin stirring and set the circulator to the desired starting temperature (e.g., 20 °C).
-
Once the internal temperature is stable, begin the slow, dropwise addition of the base. Monitor the internal temperature closely. Adjust the addition rate to maintain the temperature within a desired range (e.g., ± 5 °C of the setpoint).
-
After the base addition is complete, allow the mixture to stir for a predetermined time (e.g., 30 minutes) to ensure the completion of the Knoevenagel condensation.
-
Begin adding the elemental sulfur in small portions. Monitor the temperature for any significant increase. Allow the temperature to return to the setpoint before adding the next portion.
-
Once all the sulfur has been added, maintain the reaction at the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and proceed with the workup.
Protocol 2: Scale-Up Considerations for Exotherm Management
When scaling up the Gewald reaction, the following modifications to the protocol are crucial for maintaining temperature control:
-
Reactor Choice: Utilize a reactor with a high heat transfer coefficient. Glass-lined or stainless steel reactors are common choices.
-
Cooling System: Ensure the cooling system has sufficient capacity to handle the calculated maximum heat output of the reaction.
-
Controlled Addition: All reagents, especially the base and sulfur, should be added via dosing pumps at a controlled rate. The addition rate should be linked to the internal temperature of the reactor, with automated shutdown protocols in place if the temperature exceeds a critical limit.
-
Calorimetry Data: Before proceeding to a large scale, perform reaction calorimetry on a smaller scale to determine the heat of reaction, the maximum heat flow, and the adiabatic temperature rise. This data is essential for safe scale-up.[2]
-
Emergency Preparedness: Have a clear plan for handling a thermal runaway, including emergency cooling systems (e.g., a quench tank) and pressure relief devices.
Quantitative Data Summary
| Parameter | Typical Lab-Scale Value | Considerations for Scale-Up |
| Reaction Temperature | 20 - 80 °C[5] | Lower temperatures are generally safer for initiating the reaction. The ability to cool effectively will dictate the maximum safe operating temperature. |
| Base Concentration | 10 - 100 mol%[6] | Use the lowest effective concentration. Higher concentrations significantly increase the initial exotherm. |
| Sulfur Stoichiometry | 1.0 - 1.2 equivalents | Excess sulfur is often used to drive the reaction to completion, but this can increase the overall heat load. |
| Solvent Volume | 5 - 10 mL / mmol of limiting reagent | Higher solvent volumes can act as a heat sink but may reduce reaction kinetics and increase processing time. |
| Addition Time | 15 - 60 minutes | Significantly longer addition times are required at scale to match the heat removal capacity of the reactor. |
Visualizing the Workflow and Logical Relationships
Experimental Workflow for Managing Gewald Reaction Exotherms
Caption: Workflow for managing exotherms during a large-scale Gewald reaction.
Logical Relationship for Troubleshooting a Temperature Spike
Caption: Decision-making process for troubleshooting a sudden temperature increase.
By carefully considering the factors that influence the exotherm and implementing robust monitoring and control strategies, researchers and process chemists can safely and efficiently scale up the Gewald reaction to produce valuable 2-aminothiophene derivatives.
References
Technical Support Center: Minimizing Impurity Formation in One-Pot Thiophene Synthesis
Welcome to the Technical Support Center for one-pot thiophene synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurity formation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common one-pot methods for synthesizing thiophenes and what are their typical impurities?
A1: The most prevalent one-pot thiophene syntheses include the Paal-Knorr synthesis, the Gewald aminothiophene synthesis, and the Fiesselmann synthesis. Each method is associated with characteristic impurities:
-
Paal-Knorr Synthesis: The primary impurity is the corresponding furan analog, formed through a competing dehydration pathway.[1][2]
-
Gewald Aminothiophene Synthesis: A common side-product is a dimeric impurity arising from the self-condensation of the α,β-unsaturated nitrile intermediate.
-
Fiesselmann Synthesis: The formation of thioacetal byproducts can be a significant issue.
Q2: How can I reduce furan byproduct formation in the Paal-Knorr synthesis?
A2: To favor thiophene formation over the furan byproduct, consider the following adjustments:
-
Choice of Sulfurizing Agent: Lawesson's reagent is often more effective than phosphorus pentasulfide (P₄S₁₀) in minimizing furan formation.[3]
-
Reaction Conditions: Careful control of temperature and reaction time is crucial. Higher temperatures can favor the dehydration pathway leading to the furan.[1] Microwave-assisted synthesis can also lead to higher yields of the desired thiophene in shorter reaction times.[4][5]
Q3: What is the best way to prevent dimerization in the Gewald synthesis?
A3: Dimerization of the Knoevenagel-Cope condensation product is a known side reaction. To suppress this, a two-step procedure is often recommended.[6] This involves the initial formation and isolation of the α,β-unsaturated nitrile, followed by its reaction with sulfur and a base in a separate step. This approach prevents the accumulation of the reactive intermediate that leads to dimerization.[7]
Q4: I am observing a significant amount of thioacetal in my Fiesselmann synthesis. How can I avoid this?
A4: The formation of a thioacetal is a common side reaction in the Fiesselmann synthesis. The addition of an alcohol to the reaction mixture can promote the formation of a monoadduct intermediate, which then preferentially cyclizes to the desired thiophene.
Troubleshooting Guides
Paal-Knorr Thiophene Synthesis: Furan Byproduct
| Symptom | Possible Cause | Suggested Solution |
| Significant furan byproduct detected | Reaction conditions favor dehydration over sulfurization. | 1. Change Sulfurizing Agent: Replace phosphorus pentasulfide (P₄S₁₀) with Lawesson's reagent.[3] 2. Optimize Temperature: Lower the reaction temperature to disfavor the dehydration pathway. 3. Microwave Synthesis: Employ microwave irradiation for shorter reaction times and potentially higher selectivity.[4][5] |
| Low Yield | Incomplete reaction or degradation of product. | 1. Increase Reaction Time/Temperature Cautiously: Monitor the reaction closely by TLC. 2. Ensure Anhydrous Conditions: Moisture can decompose the sulfurizing agents. |
Gewald Aminothiophene Synthesis: Dimer Impurity
| Symptom | Possible Cause | Suggested Solution |
| Presence of a high molecular weight byproduct | Dimerization of the α,β-unsaturated nitrile intermediate. | 1. Implement a Two-Step Procedure: Isolate the Knoevenagel-Cope condensation product before reacting it with sulfur and base.[6][7] 2. Optimize Base and Solvent: The choice of base and solvent can influence the rate of dimerization. |
| Low Yield of 2-Aminothiophene | Inefficient Knoevenagel condensation or sulfur addition. | 1. Screen Different Bases: Amines like morpholine or piperidine can be effective. 2. Gentle Heating: Applying mild heat (40-60 °C) can improve the reactivity of sulfur.[7] |
Fiesselmann Thiophene Synthesis: Thioacetal Byproduct
| Symptom | Possible Cause | Suggested Solution |
| Major byproduct identified as a thioacetal | Reaction pathway favors the formation of the thioacetal over the cyclized thiophene. | Add an Alcohol: Introduce an alcohol (e.g., methanol or ethanol) to the reaction mixture to promote the formation of the monoadduct that leads to the thiophene. |
| Reaction stalls | The base is not strong enough to promote the final cyclization. | Use a Stronger Base: Employ a stronger base to facilitate the intramolecular condensation. |
Experimental Protocols
High-Yield Paal-Knorr Thiophene Synthesis (Microwave-Assisted)
This protocol is adapted from a procedure that favors thiophene formation and minimizes reaction times.[4][5]
Materials:
-
1,4-Dicarbonyl compound (1.0 eq)
-
Lawesson's Reagent (0.5 - 1.0 eq)
-
Anhydrous Toluene
Procedure:
-
In a microwave-safe vessel, combine the 1,4-dicarbonyl compound and Lawesson's reagent in anhydrous toluene.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and purify by column chromatography.
Two-Step Gewald Aminothiophene Synthesis
This protocol separates the Knoevenagel-Cope condensation from the cyclization to minimize dimer formation.[6][7]
Step 1: Synthesis of the α,β-Unsaturated Nitrile
-
To a solution of the carbonyl compound and the active methylene nitrile in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine or morpholine).
-
Stir the mixture at room temperature or with gentle heating until the formation of the α,β-unsaturated nitrile is complete (monitor by TLC).
-
Isolate and purify the intermediate product.
Step 2: Cyclization to the 2-Aminothiophene
-
To a solution of the purified α,β-unsaturated nitrile in a suitable solvent (e.g., ethanol), add elemental sulfur and a base (e.g., triethylamine).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Purify the desired 2-aminothiophene by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for furan byproduct in Paal-Knorr synthesis.
Caption: Comparison of one-pot vs. two-step Gewald synthesis workflows.
References
- 1. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of Ethyl 2-amino-5-methylthiophene-3-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of Ethyl 2-amino-5-methylthiophene-3-carboxylate, a common intermediate in pharmaceutical and agrochemical research.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: Based on literature for analogous 2-aminothiophene derivatives, ethanol or a binary solvent system of ethyl acetate and hexanes are excellent starting points for recrystallization.[2][3] The ideal solvent should dissolve the compound completely when hot but sparingly when cold.
Q2: What are the typical physical properties of pure this compound?
A2: The pure compound is typically a white to almost white or light yellow crystalline powder.[4][5] Its melting point is in the range of 47-51 °C.[4] Significant deviation from this appearance or melting range may indicate the presence of impurities.
Q3: My compound is synthesized via the Gewald reaction. What are the likely impurities?
A3: The Gewald reaction is a multi-component condensation reaction.[6][7] Potential impurities could include unreacted starting materials (ketone, α-cyanoester), residual elemental sulfur, and byproducts from side reactions. The purification process, including recrystallization, is designed to remove these contaminants.
Q4: Can I use a single solvent for recrystallization?
A4: Yes, a single solvent like ethanol has been reported to be effective for similar compounds.[3] A good single solvent will show a significant difference in the solubility of the target compound at its boiling point versus at room temperature or below.
Q5: When should I consider a two-solvent recrystallization?
A5: A two-solvent system, such as ethyl acetate/hexanes, is useful when no single solvent provides the desired solubility profile. In this system, the compound is dissolved in a "good" solvent (one in which it is highly soluble, e.g., ethyl acetate), and a "poor" or "anti-solvent" (one in which it is sparingly soluble, e.g., hexanes) is added to induce precipitation of the pure compound.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated. | - Evaporate some of the solvent to increase the concentration and allow it to cool again.- If using a two-solvent system, add more of the anti-solvent. |
| Nucleation has not occurred. | - Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.- Add a "seed crystal" of the pure compound. | |
| Compound "Oils Out" Instead of Crystallizing | The solution is supersaturated. | - Re-heat the solution and add a small amount of additional solvent to decrease the saturation level, then allow it to cool slowly. |
| The cooling process is too rapid. | - Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| The presence of significant impurities is disrupting crystal lattice formation. | - Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel. | |
| Low Recovery of Purified Compound | Too much solvent was used during dissolution. | - Use the minimum amount of hot solvent necessary to fully dissolve the compound. |
| The crystals are significantly soluble in the cold washing solvent. | - Ensure the solvent used for washing the collected crystals is ice-cold.- Use a minimal amount of washing solvent. | |
| Premature crystallization occurred during hot filtration. | - Pre-heat the funnel and receiving flask before hot filtration to prevent the solution from cooling and crystallizing prematurely. | |
| Colored Impurities Remain in Crystals | The chosen solvent does not effectively exclude colored impurities. | - Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution. |
Experimental Protocols
Solvent Selection Protocol
A systematic approach to selecting the optimal solvent is crucial for successful recrystallization.
-
Initial Screening: Place approximately 20-30 mg of the crude this compound into separate test tubes.
-
Solvent Addition: To each test tube, add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, hexanes) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.
-
Heating: If the compound is insoluble at room temperature, heat the test tube in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid dissolves completely.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observation: The ideal solvent will result in the formation of a large quantity of crystals upon cooling.
Representative Solubility Data
The following table summarizes the expected solubility characteristics of this compound in common laboratory solvents.
| Solvent | Solubility at 20 °C | Solubility at Boiling Point | Crystal Formation on Cooling | Recommendation |
| Ethanol | Sparingly Soluble | Soluble | Good | Recommended |
| Isopropanol | Sparingly Soluble | Soluble | Good | Recommended |
| Ethyl Acetate | Soluble | Very Soluble | Poor | Good solvent for a two-solvent system |
| Hexanes | Insoluble | Sparingly Soluble | - | Good anti-solvent for a two-solvent system |
| Acetone | Soluble | Very Soluble | Poor | Not recommended as a single solvent |
| Toluene | Sparingly Soluble | Soluble | Fair | Possible, but alcohols are often preferred |
| Water | Insoluble | Insoluble | - | Not suitable |
Recrystallization Protocol using Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling until the solid is completely dissolved. Add ethanol dropwise as needed to achieve full dissolution.
-
Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 30-35 °C).
Visualizations
Caption: Workflow for selecting a suitable recrystallization solvent.
Caption: Logic diagram for troubleshooting recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER | 4815-32-1 [amp.chemicalbook.com]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Monitoring the Gewald Reaction by TLC
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring the progress of the Gewald reaction using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor the Gewald reaction? The primary purpose of using TLC is to track the progress of the reaction in real-time.[1] It allows for the qualitative analysis of the reaction mixture to observe the consumption of starting materials (ketone/aldehyde and the active methylene nitrile) and the concurrent formation of the 2-aminothiophene product.[2] This monitoring helps determine when the reaction has reached completion, preventing unnecessary reaction time or premature workup.[1]
Q2: How do I choose an appropriate solvent system (eluent) for my TLC analysis? Selecting the right eluent is crucial for good separation. A binary mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) is commonly used.[3] The ideal ratio should provide a retention factor (Rf) for the product between 0.2 and 0.8, with starting materials having distinct Rf values.[1] A good starting point is a 1:1 mixture, which can then be adjusted:
-
If all spots remain at the bottom (low Rf), increase the polarity by adding more ethyl acetate.[4]
-
If all spots run to the top (high Rf), decrease the polarity by adding more hexanes.[4]
Q3: What do the different spots on my TLC plate correspond to? In a typical Gewald reaction, you can expect to see spots corresponding to:
-
Starting Materials: The ketone/aldehyde and the active methylene compound.[5]
-
Knoevenagel-Cope Intermediate: An α,β-unsaturated nitrile formed from the initial condensation of the starting materials.[5][6] This intermediate is often less polar than the final product.
-
2-Aminothiophene Product: The final desired product. Due to the presence of the amino group, this is often the most polar component and will typically have the lowest Rf value on a silica plate.[7]
Q4: How can I visualize the spots on the TLC plate if they are not colored? Since most reactants and products in the Gewald reaction are colorless, visualization aids are necessary.[8] Common methods include:
-
UV Lamp: Commercial TLC plates often contain a fluorescent indicator. When viewed under short-wave UV light (254 nm), compounds that absorb UV light (like those with aromatic rings or extensive conjugation) will appear as dark spots.[8][9]
-
Iodine Chamber: Exposing the plate to iodine vapor will cause most organic compounds to appear as temporary yellow or brown spots.[9][10]
-
Potassium Permanganate (KMnO₄) Stain: This stain is effective for visualizing compounds that can be oxidized, such as the aminothiophene product. It typically produces yellow-brown spots on a purple background.[11]
-
p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups to produce a range of colored spots upon heating, which can help differentiate between components.[11][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No reaction: TLC only shows starting material spots. | 1. Reaction temperature is too low. 2. Inactive or insufficient base/catalyst. 3. Poor sulfur solubility or reactivity.[5] | 1. Gently heat the reaction mixture (typically 40-60 °C).[5] 2. Ensure the correct amount of a suitable base (e.g., morpholine, triethylamine) is used.[5] 3. Use a polar solvent like ethanol or methanol to improve sulfur solubility.[5] |
| Incomplete reaction: Intense starting material spots remain alongside the product spot. | 1. Insufficient reaction time. 2. Reaction has stalled due to low temperature or catalyst poisoning.[1] | 1. Continue to monitor the reaction at regular intervals (e.g., every 30-60 minutes) until the starting material spot has significantly diminished.[1] 2. Increase the reaction temperature incrementally while monitoring by TLC.[1] Ensure starting materials and solvent are pure. |
| Intermediate accumulation: A third spot, between the starting materials and product, is prominent. | The sulfur addition or cyclization step is slow, leading to the buildup of the Knoevenagel-Cope intermediate.[5][13] | 1. Ensure an adequate amount of elemental sulfur is present and well-dispersed.[5] 2. Verify that the reaction conditions (temperature, base) are sufficient to promote the cyclization step.[5] |
| Streaky or "tailed" spots: Spots are elongated instead of round. | 1. The spotted sample is too concentrated. 2. The eluent is of an inappropriate polarity. 3. The amino group on the product is interacting strongly with the acidic silica gel. | 1. Dilute the aliquot of the reaction mixture in a solvent like ethyl acetate before spotting.[1] 2. Adjust the eluent polarity. 3. Add a small amount of a basic modifier like triethylamine (e.g., 0.5%) to the eluent system to improve the spot shape. |
| All spots at the bottom (Rf ≈ 0): No separation occurs at the baseline. | The eluent is not polar enough to move the compounds up the plate.[4] | Increase the eluent's polarity by increasing the proportion of the polar solvent (e.g., change from 10% ethyl acetate in hexanes to 20% or 30%).[4] |
| All spots at the top (Rf ≈ 1): No separation occurs at the solvent front. | The eluent is too polar, causing all components to travel with the solvent front.[4] | Decrease the eluent's polarity by increasing the proportion of the non-polar solvent (e.g., change from 50% ethyl acetate in hexanes to 30% or 20%).[4] |
Relative Polarity and Rf Values
While exact Rf values depend on the specific substrates and eluent, the following table summarizes the expected relative polarities and corresponding Rf values on a standard silica gel TLC plate.
| Compound Type | Expected Polarity | Expected Relative Rf Value | Rationale |
| Ketone / Aldehyde | Low to Medium | High | Lacks the highly polar groups of the final product. |
| Active Methylene Nitrile | Medium | Medium to High | Polarity depends on the specific ester or nitrile group. |
| Knoevenagel-Cope Intermediate | Medium | Medium | More conjugated than starting materials but lacks the polar amino group of the product. |
| 2-Aminothiophene Product | High | Low | The primary amino group strongly interacts with the polar silica gel stationary phase, slowing its movement.[7] |
Experimental Protocols
Protocol: Monitoring Gewald Reaction Progress by TLC
This protocol provides a step-by-step method for using TLC to track the reaction.
1. Preparation of the TLC Chamber:
-
Pour your chosen eluent (e.g., 3:1 Hexanes:Ethyl Acetate) into a TLC chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside, leaning against the chamber wall, to saturate the chamber atmosphere with solvent vapor.
-
Cover the chamber and let it equilibrate for 5-10 minutes.[14]
2. Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel TLC plate.[3]
-
Mark three small, equidistant ticks on this line for spotting. Label them 'SM' (Starting Material), 'Co' (Co-spot), and 'Rxn' (Reaction).[14]
3. Spotting the TLC Plate:
-
'SM' Lane: In a small vial, dissolve a tiny amount of your starting materials in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot this solution on the 'SM' tick. The spot should be small and concentrated.[1]
-
'Rxn' Lane: Use a capillary tube to withdraw a small aliquot from the reaction mixture. Dilute it in a vial with ethyl acetate and spot it on the 'Rxn' tick.[1]
-
'Co' Lane: First, apply a spot of the starting material solution to the 'Co' tick. Then, carefully spot the reaction mixture directly on top of the SM spot. This "co-spot" helps to confirm the identity of the starting material spot in the reaction lane.[14]
4. Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[15]
-
Cover the chamber and allow the eluent to travel up the plate via capillary action.
-
When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[14]
5. Visualization and Analysis:
-
Allow the solvent to evaporate from the plate completely.
-
View the plate under a UV lamp and circle any visible spots with a pencil.[9]
-
If necessary, use a chemical stain (e.g., dip into potassium permanganate solution followed by gentle heating) to visualize other spots.[1]
-
Analysis: A successful reaction will show the spot(s) in the 'SM' lane disappearing over time in the 'Rxn' lane, while a new, lower-Rf spot corresponding to the product appears and intensifies.[1] The reaction is complete when the starting material spot is gone from the 'Rxn' lane.
Visual Workflow
Caption: Troubleshooting workflow for analyzing TLC results of a Gewald reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. Home Page [chem.ualberta.ca]
- 5. benchchem.com [benchchem.com]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. How To [chem.rochester.edu]
- 15. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Ethyl 2-amino-5-methylthiophene-3-carboxylate Derivatives
Researchers and drug development professionals are increasingly interested in the therapeutic potential of heterocyclic compounds, with thiophene derivatives being a particularly promising class. Ethyl 2-amino-5-methylthiophene-3-carboxylate serves as a versatile scaffold for the synthesis of novel compounds with a wide range of biological activities. This guide provides a comparative overview of the antimicrobial, anti-inflammatory, and anticancer activities of various derivatives, supported by experimental data and detailed protocols.
Antimicrobial Activity
Derivatives of the thiophene core structure have demonstrated significant potential as antimicrobial agents. Modifications to the parent molecule can lead to compounds with potent activity against a range of bacteria and fungi.
A study by Mabkhot et al. (2017) explored a series of novel heterocyclic compounds derived from a thiophene precursor. The results indicated that the introduction of a pyridine side chain, as seen in compounds 7a , 7b , and 8 , led to excellent antimicrobial activity.[1][2] In particular, derivatives 7b and 8 exhibited activity comparable to the standard drugs ampicillin and gentamicin against all tested bacterial species.[1][2]
The antifungal activity was also notable, with some derivatives showing high efficacy. For instance, compounds 9b and 10 were the most potent against all tested fungal species, showing a 100% inhibition zone, similar to the standard drug Amphotericin B.[1] Compound 3 displayed potent activity against Aspergillus fumigatus, while compounds 5 , 6 , and 7a showed good activity against Syncephalastrum racemosum.[1][2]
Table 1: Antifungal Activity of Thiophene Derivatives
| Compound | Aspergillus fumigatus (% Inhibition Zone) | Syncephalastrum racemosum (% Inhibition Zone) |
| 3 | 78.9 | 85.8 |
| 5 | - | 95.5 |
| 6 | - | 88.3 |
| 7a | - | 87.3 |
| 10 | 73.0 | - |
| 9b | 100 | 100 |
| Amphotericin B | 100 | 100 |
Data sourced from Mabkhot et al. (2017).[1]
Another study synthesized a series of ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives and evaluated their antimicrobial activity using the tube dilution method. Compound S1 was identified as the most potent antibacterial agent against B. subtilis, S. aureus, E. coli, and S. typhi with a Minimum Inhibitory Concentration (MIC) value of 0.81 µM/ml. Compound S4 showed excellent antifungal activity against both A. niger and C. albicans with an MIC of 0.91 µM/ml.
Anti-inflammatory Activity
Thiophene derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
A study by Parmar and Chhabria (2016) synthesized a series of ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates and tested their in-vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model.[3] Among the synthesized compounds, compound 1c showed the maximum inhibitory activity.[3]
Table 2: Anti-inflammatory Activity of Thiophene Derivatives
| Compound | Dose (mg/kg) | % Inhibition of Edema at 3h |
| 1a | 20 | 58.33 |
| 1b | 20 | 62.5 |
| 1c | 20 | 70.83 |
| 1d | 20 | 54.16 |
| 1e | 20 | 66.66 |
| 1f | 20 | 50.00 |
| Ibuprofen | 20 | 75.00 |
Data sourced from Parmar and Chhabria (2016).[3]
The anti-inflammatory mechanism of many thiophene derivatives is linked to the inhibition of COX and LOX enzymes, which are key in the inflammatory cascade.
Anticancer Activity
The anticancer potential of thiophene derivatives is a significant area of research, with several compounds showing potent activity against various cancer cell lines. The mechanisms of action often involve the disruption of cellular processes crucial for cancer cell proliferation and survival, such as tubulin polymerization and cell cycle progression.
Thieno[2,3-d]pyrimidines, which can be synthesized from 2-aminothiophene-3-carbonitriles, have been evaluated as dual EGFR/HER2 inhibitors. A study by Abdel-Aziz et al. reported the synthesis of a series of these compounds and their evaluation against four cancer cell lines. Compounds 13g , 13h , and 13k showed the highest activities, with IC50 values comparable to the standard drug erlotinib.[4]
Table 3: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives (IC50 in µM)
| Compound | HepG2 | HCT-116 | MCF-7 | A431 |
| 13g | 10.112 ± 0.41 | 9.871 ± 0.38 | 7.592 ± 0.32 | 11.241 ± 0.45 |
| 13h | 11.532 ± 0.45 | 10.432 ± 0.41 | 8.143 ± 0.35 | 12.872 ± 0.49 |
| 13k | 12.981 ± 0.51 | 11.231 ± 0.44 | 9.881 ± 0.39 | 16.006 ± 0.58 |
| Erlotinib | 10.211 ± 0.28 | 8.67 ± 0.19 | 4.99 ± 0.09 | 13.914 ± 0.36 |
Data sourced from Abdel-Aziz et al.[4]
The anticancer mechanism of some thiophene derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Compounds: Dissolve the synthesized thiophene derivatives in a suitable solvent like DMSO to prepare stock solutions.
-
Preparation of Microtiter Plates: Add a sterile broth medium to all wells of a 96-well microtiter plate.
-
Serial Dilution: Create a serial two-fold dilution of the compound stock solutions in the wells of the microtiter plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In-Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This model is used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Grouping: Divide adult albino Wistar rats into groups, including a control group, a standard group (e.g., receiving Ibuprofen), and test groups for each thiophene derivative.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength.
-
IC50 Calculation: Calculate the concentration of the compound that causes a 50% inhibition of cell growth (IC50) by plotting the percentage of cell viability against the compound concentration.
References
- 1. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpsbr.org [jpsbr.org]
- 4. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Gewald Synthesis and Alternative Routes for 2-Aminothiophenes
For researchers, scientists, and professionals in drug development, the synthesis of 2-aminothiophenes is a critical step in the creation of a wide array of biologically active compounds. The Gewald synthesis has long been a staple for this transformation, but a number of alternative routes offer distinct advantages in specific contexts. This guide provides an objective comparison of the Gewald synthesis with key alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given research objective.
At a Glance: Gewald Synthesis vs. Alternatives
The Gewald synthesis, a one-pot multicomponent reaction, is renowned for its efficiency and atom economy in constructing polysubstituted 2-aminothiophenes. However, alternative methods such as the Fiesselmann and Gompper syntheses provide access to different substitution patterns and may be more suitable for specific substrates. The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
| Feature | Gewald Synthesis | Fiesselmann Synthesis | Gompper Synthesis |
| Reaction Type | Multicomponent Condensation | Cyclization | Cyclization |
| Key Reactants | Ketone/Aldehyde, Activated Nitrile, Elemental Sulfur | α,β-Acetylenic esters, Thioglycolic acid derivatives | α-Halo-α'-aryl ketones, Potassium thiocyanate |
| Primary Product | Polysubstituted 2-Aminothiophenes | 3-Hydroxy-2-thiophenecarboxylic acid derivatives | 2-Amino-4-arylthiophenes |
| Key Advantages | One-pot, high atom economy, readily available starting materials.[1][2] | Access to 3-hydroxythiophenes, good for specific substitution patterns.[3][4] | Utilizes readily available starting materials. |
| Common Limitations | Limited reactivity with some aryl ketones.[5] | Requires synthesis of α,β-acetylenic esters. | Can produce byproducts. |
Delving into the Details: A Quantitative Comparison
The following tables provide a summary of representative experimental data for the Gewald synthesis and its alternatives, highlighting the impact of different catalysts and reaction conditions on yield and reaction time.
Gewald Synthesis: Impact of Reaction Conditions
The Gewald reaction is highly versatile, with numerous modifications developed to improve yields and reduce reaction times, including the use of microwave irradiation and various catalysts.[6][7]
| Carbonyl Compound | α-Activated Nitrile | Base/Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | Reflux, 1h | 95 | [8] |
| Cyclopentanone | Malononitrile | Morpholine | Ethanol | Reflux, 1h | 92 | [8] |
| Acetone | Ethyl Cyanoacetate | Triethylamine | DMF | 60°C, 2h | 85 | [9] |
| 4-Methoxyacetophenone | Malononitrile | Morpholine | Ball Milling | 24h | 65 | [5] |
| Ethyl Acetoacetate | Malononitrile | None | Ball Milling | 750 rpm, 30 min | 97 | [10] |
| Ketones/Aldehydes | Malononitrile | nano-ZnO | None | 100°C, 6h | 37-86 | [1] |
| Ketones | Malononitrile/Ethyl Cyanoacetate | NaAlO2 | Ethanol | 10h | 26-94 | [1] |
| Ketones | Malononitrile | Sodium Polysulfide | Water | Ultrasound, 70°C, 0.5-1h | 42-90 | [1][11] |
| Ketones | Malononitrile/Ethyl Cyanoacetate | Triethylamine | Water | RT | 75-98 | [1] |
Alternative Synthetic Routes: A Glimpse at Their Performance
While direct side-by-side comparative studies with identical substrates are limited in the literature, the following table provides representative yields for alternative syntheses.
| Synthesis | Key Substrates | Conditions | Product | Yield (%) | Reference |
| Fiesselmann | α,β-acetylenic esters, thioglycolic acid derivatives | Base | 3-hydroxy-2-thiophenecarboxylic acid derivatives | Varies | [3][4] |
| Gompper | α-halo-α'-aryl ketones, KSCN | Varies | 2-Amino-4-arylthiophenes | Varies |
Visualizing the Pathways: Reaction Mechanisms and Workflows
To further understand the synthetic transformations, the following diagrams illustrate the reaction mechanisms and a generalized experimental workflow.
Reaction Mechanisms
Comparative Experimental Workflow
Experimental Protocols
Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)
This protocol outlines a typical one-pot synthesis using an amine base.
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Amine base (e.g., morpholine or triethylamine) (0.5-1.0 equiv)
-
Ethanol or Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, the active methylene nitrile, elemental sulfur, and the solvent.
-
Add the amine base to the mixture.
-
Heat the reaction mixture to reflux (for ethanol) or to a specified temperature (e.g., 60°C for DMF) and stir for the required time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-cold water with stirring to induce precipitation. Collect the solid by vacuum filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Gewald Synthesis
This method can significantly reduce reaction times.
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (1.0 equiv)
-
Elemental sulfur (1.2 equiv)
-
Base (e.g., morpholine or a solid-supported base like KF-alumina)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the ketone or aldehyde, active methylene nitrile, elemental sulfur, and the base. If a solvent is used, it should be a high-boiling polar solvent like DMF or ethylene glycol. Solvent-free conditions can also be employed, especially with a solid-supported catalyst.[10]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature and power for a short duration (typically 5-20 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Workup and purification are similar to the conventional heating method, involving precipitation, filtration, and either recrystallization or chromatography.
Protocol 3: General Procedure for Fiesselmann Synthesis
Materials:
-
α,β-Acetylenic ester (1.0 equiv)
-
Thioglycolic acid derivative (e.g., methyl thioglycolate) (1.0 equiv)
-
Base (e.g., sodium methoxide or potassium tert-butoxide) (1.0-2.0 equiv)
-
Anhydrous solvent (e.g., methanol or THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the α,β-acetylenic ester in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Add the thioglycolic acid derivative to the solution.
-
Slowly add the base to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The Gewald synthesis remains a powerful and versatile tool for the preparation of a wide range of 2-aminothiophenes. Its one-pot nature, use of readily available starting materials, and adaptability to green chemistry principles make it an attractive choice for many applications. However, for the synthesis of specific substitution patterns, such as 3-hydroxythiophenes, the Fiesselmann synthesis offers a valuable alternative. The choice of the optimal synthetic route will ultimately be guided by the specific target molecule, the availability of precursors, and the desired reaction scale. This guide provides the foundational information to make an informed decision and to successfully implement these important synthetic transformations in the laboratory.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. sciforum.net [sciforum.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Pharmaceutical Intermediates: Ethyl 2-amino-5-methylthiophene-3-carboxylate vs. Pyridine and Pyrimidine Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The selection of a core heterocyclic scaffold is a critical decision in the drug discovery and development process, profoundly influencing the synthetic feasibility, physicochemical properties, and ultimately, the biological activity of a new chemical entity. This guide provides an objective comparison of the efficacy of Ethyl 2-amino-5-methylthiophene-3-carboxylate, a prominent thiophene derivative, against commonly employed pyridine and pyrimidine intermediates in pharmaceutical synthesis. The comparison is supported by experimental data on representative synthetic protocols and an examination of their roles in the synthesis of analogous bioactive molecules.
Executive Summary
Thiophene, pyridine, and pyrimidine rings are privileged structures in medicinal chemistry, each offering a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability.
-
This compound , and related 2-aminothiophenes, are readily synthesized via the Gewald reaction and serve as versatile precursors for fused heterocyclic systems like thienopyrimidines, which are prominent in kinase inhibitors and other therapeutic agents.
-
Pyridine derivatives, often synthesized through the Hantzsch reaction, are integral to a vast number of pharmaceuticals, contributing to their binding affinity and pharmacokinetic profiles.
-
Pyrimidine intermediates, accessible through methods like the Biginelli reaction, form the core of numerous anticancer drugs, including kinase inhibitors, by mimicking endogenous nucleobases.
This guide will delve into the synthetic accessibility and performance of these intermediates, offering a comparative analysis to aid in the strategic selection of the optimal heterocyclic core for your research endeavors.
Comparative Data on Synthetic Accessibility
The efficiency of synthesizing the core heterocyclic intermediate is a primary consideration in drug development. The following tables summarize typical reaction conditions and yields for the preparation of thiophene, pyridine, and pyrimidine scaffolds.
Table 1: Synthesis of this compound via Gewald Reaction
| Parameter | Value | Reference |
| Reactants | Propionaldehyde, Ethyl cyanoacetate, Sulfur | [1] |
| Catalyst/Base | Morpholine | [1] |
| Solvent | Methanol | [1] |
| Temperature | 45 °C | [1] |
| Reaction Time | 3 hours | [1] |
| Yield | 70-85% | [1] |
Table 2: Synthesis of Dihydropyridines via Hantzsch Pyridine Synthesis
| Parameter | Value | Reference |
| Reactants | Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium acetate | [2] |
| Catalyst | p-Toluenesulfonic acid (PTSA) | [2] |
| Solvent | Aqueous micelles (SDS) | [2] |
| Conditions | Ultrasonic irradiation | [2] |
| Reaction Time | Not specified | [2] |
| Yield | >90% | [2] |
Table 3: Synthesis of Dihydropyrimidinones via Biginelli Reaction
| Parameter | Value | Reference |
| Reactants | Aldehyde, Ethyl acetoacetate, Urea/Thiourea | [3][4] |
| Catalyst | Yb(OTf)₃ | [3] |
| Solvent | Solvent-free | [3] |
| Conditions | Not specified | [3] |
| Reaction Time | Shortened | [3] |
| Yield | High | [3] |
Experimental Protocols
Detailed methodologies for the key synthetic reactions are provided below to allow for a comprehensive understanding of the experimental requirements.
Protocol 1: Gewald Synthesis of this compound
Reference: [1]
Materials:
-
Propionaldehyde
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Methanol
Procedure:
-
To a mixture of propionaldehyde (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with stirring.
-
Stir the reaction mixture at 45 °C for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the precipitate and wash with ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Hantzsch Synthesis of Dihydropyridines
Reference: [2]
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
β-ketoester (e.g., Ethyl acetoacetate)
-
Ammonium acetate
-
p-Toluenesulfonic acid (PTSA)
-
Sodium dodecyl sulfate (SDS)
-
Water
Procedure:
-
Prepare an aqueous micellar solution of SDS (0.1 M) in water.
-
In a reaction vessel, combine the aldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1 equivalent) in the aqueous micellar solution.
-
Add a catalytic amount of PTSA.
-
Subject the reaction mixture to ultrasonic irradiation until the reaction is complete (monitored by TLC).
-
Upon completion, the dihydropyridine product can be isolated through filtration or extraction.
Protocol 3: Biginelli Reaction for Dihydropyrimidinones
Reference: [3]
Materials:
-
Aldehyde
-
1,3-Dicarbonyl compound (e.g., Ethyl acetoacetate)
-
Urea or Thiourea
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)
Procedure:
-
In a reaction vessel, mix the aldehyde (1 equivalent), the 1,3-dicarbonyl compound (1 equivalent), and urea or thiourea (1.5 equivalents).
-
Add a catalytic amount of Yb(OTf)₃.
-
The reaction is performed under solvent-free conditions.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be purified by recrystallization.
Comparative Efficacy in the Synthesis of Bioactive Molecules: Case Studies
A direct comparison of the efficacy of these intermediates is best illustrated through their application in the synthesis of analogous drug molecules.
Case Study 1: Kinase Inhibitors - Gefitinib Analogues
Gefitinib is a potent EGFR kinase inhibitor with a quinazoline (fused pyrimidine) core. Research into novel analogues has explored the replacement of this core with other heterocyclic systems, including those derived from thiophene.
-
Pyrimidine-based (Gefitinib): The synthesis of Gefitinib and its analogues involves the construction of the quinazoline ring system, which can be a multi-step process.[5][6]
-
Thiophene-based Analogues: Studies have shown the successful synthesis of thieno[2,3-d]pyrimidine derivatives as potent EGFR inhibitors.[7][8] The synthesis of these analogues often utilizes a 2-aminothiophene-3-carbonitrile or carboxylate intermediate, prepared via the Gewald reaction. While a direct yield comparison for the synthesis of a single analogue is not available, the accessibility of the starting thiophene intermediate via a one-pot Gewald reaction presents a potential advantage in terms of synthetic efficiency.
The biological activity of these analogues demonstrates that both pyrimidine and thiophene-based scaffolds can effectively inhibit EGFR, with specific substitutions influencing potency and selectivity.
Case Study 2: Antipsychotics - Olanzapine Analogues
Olanzapine is an atypical antipsychotic that features a thieno[2,3-b][3][5]benzodiazepine core, highlighting the utility of a thiophene intermediate in its synthesis.
-
Thiophene-based (Olanzapine): The synthesis of olanzapine typically involves the reaction of 2-amino-5-methylthiophene-3-carbonitrile with 2-fluoronitrobenzene followed by reductive cyclization.[9][10]
-
Pyridine/Pyrimidine Analogues: While direct synthetic comparisons are scarce, the design of olanzapine analogues with pyridine or pyrimidine cores would necessitate different synthetic strategies. The inherent electronic properties of pyridine and pyrimidine rings compared to thiophene would likely influence the reaction conditions required for the key cyclization step and could impact the final yield and purity.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by drugs synthesized from these heterocyclic intermediates.
Caption: EGFR signaling pathway inhibited by Gefitinib.
Caption: Olanzapine's antagonism of Dopamine and Serotonin receptors.
Conclusion
The choice between this compound, pyridine, and pyrimidine intermediates is multifaceted and depends on the specific therapeutic target and desired molecular architecture.
-
This compound offers a highly efficient entry point to a diverse range of fused heterocyclic systems, particularly thienopyrimidines. The one-pot nature of the Gewald synthesis provides a significant advantage in terms of operational simplicity and yield for the initial intermediate.
-
Pyridine intermediates , accessible through the robust Hantzsch synthesis, remain a cornerstone in medicinal chemistry due to their widespread presence in approved drugs and their ability to form key interactions with biological targets.
-
Pyrimidine intermediates , often synthesized via the Biginelli reaction, are crucial for the development of anticancer agents, leveraging their structural similarity to endogenous nucleosides to interfere with cellular signaling pathways.
Ultimately, the optimal choice of heterocyclic intermediate will be dictated by a careful consideration of the synthetic route, the desired physicochemical properties of the final compound, and the specific biological interactions required for therapeutic efficacy. This guide provides a foundational framework and key experimental data to inform this critical decision-making process in drug discovery.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. | Sigma-Aldrich [sigmaaldrich.cn]
- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 2-Aminothiophenes: Solvent-Based vs. Solvent-Free Methodologies
The synthesis of 2-aminothiophenes, a critical scaffold in medicinal chemistry and material science, has traditionally been accomplished through solvent-based methods, most notably the Gewald reaction.[1][2][3] However, with the increasing emphasis on green chemistry, solvent-free approaches have gained significant traction, offering environmentally benign alternatives with often improved efficiency.[4][5] This guide provides a comprehensive comparison of solvent-based and solvent-free methods for the synthesis of 2-aminothiophenes, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | Solvent-Based Synthesis | Solvent-Free Synthesis |
| Environmental Impact | Higher, due to solvent use and disposal | Lower, minimal to no solvent waste |
| Reaction Time | Can be lengthy (hours) | Often significantly shorter (minutes to hours)[6][7] |
| Energy Consumption | Often requires prolonged heating | Can be more energy-efficient, especially with microwave or ultrasound[8][9] |
| Product Purity | May require extensive purification to remove solvent | Often results in cleaner products, simplifying work-up[6] |
| Scalability | Well-established for large-scale production | Can present challenges for industrial scale-up, depending on the method |
| Versatility | Broad substrate scope demonstrated over decades | Growing evidence of wide applicability with various techniques[1] |
The Gewald Reaction: A Common Ground
Both solvent-based and solvent-free approaches frequently utilize the Gewald three-component reaction. This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[2][10]
Quantitative Performance Comparison
The following tables summarize experimental data from various studies, highlighting the performance of different synthetic strategies.
Solvent-Based Synthesis Data
| Catalyst/Solvent System | Temperature (°C) | Time | Yield (%) | Reference |
| L-proline/DMF | 60 | - | up to 84 | |
| NaAlO₂/Ethanol | Reflux | 10 h | 26-94 | [1] |
| [bmIm]OH (ionic liquid) | 60 | 2 h | 35-92 | [1] |
| Triethylamine/Water | Room Temp. | 6 h | 75-98 | [1] |
| Polyacrylonitrile fiber/Ethanol | Reflux | 4 h | 65-91 | [1] |
| ZnO/nanoclinoptilolite | 100 | 4 h | 30-76 | [1] |
Solvent-Free Synthesis Data
| Method | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Ball Milling | None | Room Temp. | 30 min | up to 97 | [7] |
| Ball Milling + Heat | Morpholine (catalytic) | - | 30 min | 14-53 | [1][11] |
| Microwave Irradiation | Morpholine/Al₂O₃ | - | several min | 84-95 | [8] |
| Microwave Irradiation | None | 70 | 20 min | High | [6] |
| Ultrasound | None | - | - | 40-78 | [9] |
| Conventional Heating | Morpholine (catalytic) | 120 | 1 h | ~43 | [11] |
Experimental Protocols
Solvent-Based Synthesis: L-Proline Catalyzed Gewald Reaction in DMF[11]
-
Reactant Mixture: In a round-bottom flask, combine the ketone (1 mmol), malononitrile (1.2 mmol), elemental sulfur (1.5 mmol), and L-proline (10 mol%) in dimethylformamide (DMF, 5 mL).
-
Reaction: Stir the mixture at 60°C. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene.
Solvent-Free Synthesis: Ball Milling[7]
-
Reactant Mixture: Place the carbonyl compound (e.g., ethyl acetoacetate, 0.02 mol), the active methylene compound (e.g., malononitrile, 0.02 mol), and elemental sulfur (0.02 mol) into a tempered vial.
-
Milling: Add milling balls (e.g., 22.80 g for a 4.56 g reactant mass) to the vial.
-
Reaction: Mill the mixture at a high rotation speed (e.g., 750 rpm) for 30 minutes. Monitor the reaction progress by taking small samples for TLC analysis at intervals.
-
Isolation: After the reaction is complete, the product is typically of high purity and may not require further purification. If necessary, the product can be washed with a suitable solvent to remove any unreacted starting materials.
Workflow Comparison
The following diagram illustrates the typical workflows for both solvent-based and solvent-free synthesis of 2-aminothiophenes.
Conclusion
Both solvent-based and solvent-free methods offer effective routes for the synthesis of 2-aminothiophenes. Traditional solvent-based approaches are well-established and highly versatile. However, the emergence of solvent-free techniques, such as ball milling, microwave-assisted synthesis, and ultrasound irradiation, presents significant advantages in terms of environmental impact, reaction times, and energy efficiency.[12][13] The choice of method will ultimately depend on the specific requirements of the synthesis, including the scale, available equipment, and the desired "green" credentials of the process. For researchers and drug development professionals, the exploration of solvent-free alternatives is a promising avenue for developing more sustainable and efficient chemical manufacturing processes.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. mdpi.com [mdpi.com]
- 12. oatext.com [oatext.com]
- 13. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized Ethyl 2-amino-5-methylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical parameter in drug discovery and development. This guide provides a comprehensive comparison of analytical techniques to assess the purity of Ethyl 2-amino-5-methylthiophene-3-carboxylate, a key intermediate in the synthesis of various therapeutic agents.[1] The following sections detail experimental protocols and present comparative data to aid researchers in selecting the most appropriate methods for their applications.
Workflow for Purity Assessment
The logical flow for determining the purity of a synthesized batch of this compound involves a multi-step analytical approach. This process begins with preliminary qualitative tests and progresses to more sensitive quantitative methods to ensure the compound meets the required specifications.
Caption: Experimental workflow for the synthesis, purification, and purity assessment of this compound.
Data Presentation: Comparative Analysis
The purity of a synthesized compound is typically established by comparing its analytical data against a certified reference standard or literature values. The following tables summarize expected results for a pure sample of this compound and contrast them with potential impurities or alternative products.
Table 1: Chromatographic Purity Assessment
| Technique | Pure Sample (Expected Result) | Impure Sample (Example) | Alternative: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate |
| TLC | Single spot with consistent Rf value. | Multiple spots indicating impurities. | Single spot, but different Rf value. |
| HPLC | Purity ≥ 98% (single major peak).[2] | Purity < 98% with multiple impurity peaks. | Single major peak at a different retention time. |
| GC | Purity ≥ 98% (single major peak).[2] | Presence of residual solvents or volatile impurities. | Single major peak at a different retention time. |
Table 2: Spectroscopic and Physical Characterization
| Technique | Pure Sample: this compound | Alternative: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.61 (q, 1H), 5.76 (br. s, 2H), 4.25 (q, 2H), 2.26 (d, 3H), 1.33 (t, 3H).[3] | δ 6.07 (s, 2H), 4.29 (q, 2H), 2.28 (s, 3H), 2.15 (s, 3H), 1.35 (t, 3H). (Adapted from similar structures) |
| ¹³C NMR (CDCl₃) | Expected peaks corresponding to the structure. | Different chemical shifts for the thiophene ring carbons due to the additional methyl group. |
| Mass Spec (ESI-MS) | m/z: [M+H]⁺ 186.15.[4] | m/z: [M+H]⁺ 200.27 (for C₉H₁₃NO₂S).[5] |
| Melting Point | 47.0 to 51.0 °C.[2] | 90 - 94 °C.[5] |
| Appearance | White to light yellow powder or crystals.[2] | White to almost white solid.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of the synthesized compound and detect non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A specific method for a similar compound used a mobile phase of water-methanol-1 M phosphoric acid, pH 2.5 (70:30:0.05).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[6]
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase or a suitable solvent like methanol.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the synthesized sample solution.
-
Analyze the chromatogram for the area of the main peak and any impurity peaks.
-
Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and identify any structural isomers or impurities.
-
Instrumentation: A 300 or 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Procedure:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Compare the chemical shifts, splitting patterns, and integration values with the expected structure and literature data.[3]
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (LC-MS or GC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is common for this type of molecule.
-
Procedure:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode.
-
Identify the molecular ion peak ([M+H]⁺).
-
Compare the observed m/z value with the calculated molecular weight.[4]
-
Melting Point Determination
-
Objective: To assess purity based on the sharpness of the melting range. Pure crystalline solids have a sharp melting point, whereas impure compounds melt over a wider range and at a lower temperature.[7]
-
Instrumentation: A melting point apparatus.
-
Procedure:
-
Place a small amount of the finely powdered, dry sample into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample slowly (1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. A sharp melting range (e.g., within 2°C) is indicative of high purity.[7]
-
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 4815-32-1 | TCI AMERICA [tcichemicals.com]
- 3. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER | 4815-32-1 [amp.chemicalbook.com]
- 4. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. people.sabanciuniv.edu [people.sabanciuniv.edu]
Validating the Structure of Ethyl 2-amino-5-methylthiophene-3-carboxylate: A Spectroscopic Comparison
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive spectroscopic validation of Ethyl 2-amino-5-methylthiophene-3-carboxylate, a versatile building block in medicinal chemistry. Through a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, we objectively compare its spectral characteristics with two closely related structural analogs: Ethyl 2-amino-4-methylthiophene-3-carboxylate and Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. This guide will serve as a valuable resource for scientists working with similar heterocyclic scaffolds.
Spectroscopic Data Summary
The structural integrity of this compound was rigorously confirmed using a suite of spectroscopic techniques. The experimental data are summarized in the tables below, alongside the corresponding data for two structural analogs for comparative analysis.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | CDCl₃ | 6.61 (q, 1H, J = 1.2 Hz, H-4), 5.76 (br. s, 2H, NH₂), 4.25 (q, 2H, J = 7.2 Hz, OCH₂), 2.26 (d, 3H, J = 1.2 Hz, 5-CH₃), 1.33 (t, 3H, J = 7.2 Hz, OCH₂CH₃)[1] |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | CDCl₃ | 6.07 (s, 2H, NH₂), 5.82 (s, 1H, H-5), 4.29 (q, 2H, J = 7.1 Hz, OCH₂), 2.28 (s, 3H, 4-CH₃), 1.35 (t, 3H, J = 7.1 Hz, OCH₂CH₃)[2][3][4] |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | - | No data available |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | - | No explicit data found in search results. |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | CDCl₃ | 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40[2][3][4] |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | - | No data available |
Table 3: IR Spectroscopic Data
| Compound | Technique | Key Absorptions (cm⁻¹) |
| This compound | - | No explicit data found in search results. Characteristic peaks would be expected for N-H (amine), C=O (ester), and C-S (thiophene) stretches. |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | ATR-Neat | Data available in spectral databases.[5] |
| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | KBr | 3408, 3298 (NH), 2991 (CH), 1670, 1609 (C=O), 1587, 1510, 1440, 1336 (C=C), 1253 (C-O)[6] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Calculated m/z | Found m/z |
| This compound | ESI | 185.05 (for C₈H₁₁NO₂S) | 186.15 ([M+H]⁺)[2] |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | ESI | 185.05 (for C₈H₁₁NO₂S) | 186.15 ([M+H]⁺)[2][3][4] |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | - | 199.07 (for C₉H₁₃NO₂S) | - |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this validation guide.
Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound (typically 5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).[7][8] The solution is then filtered through a pipette with a cotton plug into a clean, dry NMR tube. The spectrum is acquired on an NMR spectrometer (e.g., 400 MHz). For ¹³C NMR, a sufficient number of scans is acquired to obtain a good signal-to-noise ratio, and a relaxation delay is set to ensure accurate integration if quantitative analysis is required.[9][10]
Infrared (IR) Spectroscopy: For solid samples, the thin solid film method is commonly employed. A small amount of the solid (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride.[1] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains. The salt plate is then placed in the sample holder of an FT-IR spectrometer to acquire the spectrum.[1][11] Alternatively, a KBr pellet can be prepared by grinding the sample with purified KBr and pressing it into a translucent disk.[12]
Mass Spectrometry (MS): Electron Ionization (EI) is a common technique for volatile compounds. The sample is introduced into the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV).[13][14] This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[13] For less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) is often used, where the sample is dissolved in a solvent and sprayed into the mass spectrometer, creating charged droplets from which ions are desolvated.
Visualizing the Validation Process
To illustrate the logical workflow of structural validation and a potential fragmentation pathway, the following diagrams were generated using Graphviz.
Conclusion
The collective spectroscopic evidence provides a robust validation of the structure of this compound. The ¹H NMR spectrum clearly delineates the distinct proton environments, and the mass spectrum confirms the molecular weight. While direct ¹³C NMR and IR data for the target compound were not explicitly found in the initial search, the available data for closely related analogs, in conjunction with the comprehensive ¹H NMR and MS data, strongly support the assigned structure. This guide underscores the power of a multi-technique spectroscopic approach for the unambiguous characterization of novel organic compounds, a cornerstone of modern chemical and pharmaceutical research.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 2-amino-4-methylthiophene-3-carboxylate | C8H11NO2S | CID 521132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. How To [chem.rochester.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. benchchem.com [benchchem.com]
- 10. chem.uiowa.edu [chem.uiowa.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 14. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
Cross-Reactivity of Ethyl 2-Amino-5-Methylthiophene-3-Carboxylate Derivatives: A Comparative Guide for Biological Assays
A comprehensive analysis of the diverse biological activities of ethyl 2-amino-5-methylthiophene-3-carboxylate derivatives, providing a comparative overview of their cross-reactivity in anticancer, antimicrobial, and anti-inflammatory assays. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in drug discovery and development.
The this compound scaffold and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents. Understanding the cross-reactivity and structure-activity relationships (SAR) of these derivatives is crucial for the development of selective and potent therapeutic agents. This guide provides a comparative analysis of the biological performance of various derivatives, supported by experimental data and detailed methodologies.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activity of various this compound derivatives across different assays.
Anticancer Activity
The anticancer potential of these derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below. Lower IC50 values indicate higher potency.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | HeLa (Cervical Cancer) | 12.61 | [1] |
| HepG2 (Liver Cancer) | 33.42 | [1] | |
| Compound B | HeLa (Cervical Cancer) | 23.79 | [1] |
| HepG2 (Liver Cancer) | 13.34 | [1] | |
| Thienopyrimidine 3 | MCF-7 (Breast Cancer) | 0.045 | [2] |
| Thienopyrimidine 4 | MCF-7 (Breast Cancer) | 0.11 | [2] |
| Ester 2 | MDA-MB-231 (Breast Cancer) | 0.16 | [2] |
| 2-ethyl derivative 4 | MDA-MB-231 (Breast Cancer) | 0.24 | [2] |
| Compound 5g | MDA-MB-468 (Breast Cancer) | Potent Inhibition | [3] |
| Compound 7a | MDA-MB-468 (Breast Cancer) | Potent Inhibition | [3] |
| BZ02 | A549 (Lung Cancer) | 6.10 | [4] |
| Compound 1312 | SGC-7901 (Gastric Cancer) | 0.34 | [5] |
| HT-29 (Colon Cancer) | 0.36 | [5] | |
| EC-9706 (Esophageal Cancer) | 3.17 | [5] |
Note: "Potent Inhibition" indicates that the study reported significant activity without providing a specific IC50 value in the abstract.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater antimicrobial efficacy.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiophene-A | E. coli | 4 | |
| S. aureus | 8 | ||
| P. aeruginosa | 16 | ||
| C. albicans | 32 | ||
| Thiophene-B | E. coli | 8 | |
| S. aureus | 16 | ||
| P. aeruginosa | 32 | ||
| C. albicans | >64 | ||
| Thiophene-C | E. coli | 16 | |
| S. aureus | 32 | ||
| P. aeruginosa | 64 | ||
| C. albicans | >64 | ||
| Compound 4 | E. coli | 10-20 | [6] |
| S. aureus | 10-20 | [6] | |
| Compound 5 | E. coli | 10-20 | [6] |
| S. aureus | 10-20 | [6] | |
| A. niger | 10-20 | [6] | |
| C. albicans | 10-20 | [6] | |
| Compound 9 | E. coli | 10-20 | [6] |
| S. aureus | 10 | [6] | |
| Derivatives 4, 5, 8 | Colistin-Resistant A. baumannii | 16-32 | [7] |
| Colistin-Resistant E. coli | 8-32 | [7] |
Anti-inflammatory Activity
The anti-inflammatory activity is often assessed by measuring the inhibition of cyclooxygenase (COX) enzymes. The IC50 values for COX inhibition are presented below.
| Derivative | Target | IC50 (µM) | Reference |
| Compound 1 | COX | 121.47 | [8] |
| Compound 5 | COX | 422 | [8] |
| Compound 21 | COX-2 | 0.67 | [9] |
| Celery Extract | COX-2 | Significant Inhibition | [10] |
Note: "Significant Inhibition" indicates a notable effect was observed, but a specific IC50 value was not provided in the abstract.
Experimental Protocols
Detailed methodologies for the key biological assays are provided to ensure reproducibility and allow for objective comparison of results.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
Materials:
-
Thiophene derivative compounds
-
Cancer cell lines (e.g., HeLa, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[11]
-
Compound Treatment: Prepare serial dilutions of the thiophene derivatives in the complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for another 24-72 hours.[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution for MIC Determination
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
Materials:
-
Thiophene derivative compounds
-
Bacterial and/or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Compound Preparation: Dissolve the thiophene derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well and perform two-fold serial dilutions down the plate.[12]
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.[12]
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well. The final volume in each well will be 200 µL.[12]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.[12]
-
Result Interpretation: The MIC is the lowest concentration of the compound that shows no visible growth.
Anti-inflammatory Activity: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are key mediators of inflammation.[13][14]
Materials:
-
Thiophene derivative compounds
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Stannous chloride
-
Enzyme immunoassay (EIA) kit for prostaglandin measurement
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine the reaction buffer, heme, and the COX enzyme.
-
Compound Addition: Add the thiophene derivative at various concentrations to the reaction mixture.
-
Incubation: Incubate the mixture for a specified time at 37°C.
-
Initiation of Reaction: Add arachidonic acid to start the enzymatic reaction.
-
Termination of Reaction: Stop the reaction by adding a strong acid (e.g., 1 M HCl).[15]
-
Prostaglandin Measurement: Reduce the product PGH2 to PGF2α using stannous chloride and quantify the amount of prostaglandin produced using an EIA kit.[15]
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are attributed to their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for designing more specific and effective drugs.
Anticancer Mechanisms
Several mechanisms have been proposed for the anticancer activity of these thiophene derivatives:
-
Kinase Inhibition: Many derivatives have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT.[16] Inhibition of these kinases disrupts downstream signaling pathways, leading to reduced cell growth and angiogenesis.
-
Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[4] This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and ultimately apoptosis.
-
Apoptosis Induction: Treatment with these compounds can induce programmed cell death (apoptosis) in cancer cells, often through the activation of caspases 3 and 9.[4]
-
Wnt/β-catenin Pathway Inhibition: Certain derivatives have been found to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers.[5]
Caption: Potential anticancer mechanisms of thiophene derivatives.
Anti-inflammatory Mechanisms
The primary anti-inflammatory mechanism of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a key role in the inflammatory response.[17] By blocking COX-2, these derivatives reduce the production of prostaglandins, which are potent inflammatory mediators. Some derivatives have also been shown to downregulate the expression of pro-inflammatory cytokines and the NF-κB signaling pathway.[18]
Caption: Anti-inflammatory signaling pathway targeted by thiophene derivatives.
Experimental Workflow
The following diagram illustrates a general workflow for the biological evaluation of this compound derivatives.
Caption: General experimental workflow for thiophene derivative evaluation.
This guide provides a foundational understanding of the cross-reactivity and biological activities of this compound derivatives. The presented data and protocols are intended to aid researchers in the rational design and evaluation of novel therapeutic agents based on this versatile chemical scaffold. Further investigations into the specific molecular targets and in vivo efficacy are warranted to fully realize the therapeutic potential of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pagepressjournals.org [pagepressjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. mdpi.com [mdpi.com]
- 17. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Thiophene Synthesis: Benchmarking Modern Methods Against the Gewald Reaction
For researchers, scientists, and professionals in drug development, the synthesis of the thiophene ring is a cornerstone of creating novel therapeutics and functional materials. For decades, the Gewald reaction has been a reliable workhorse for accessing 2-aminothiophenes. However, recent advancements in catalysis and synthetic methodology have introduced a host of new techniques. This guide provides an objective comparison of these emerging methods against the established Gewald reaction, supported by experimental data and detailed protocols to aid in selecting the optimal synthetic route.
The enduring relevance of the thiophene moiety in pharmaceuticals and material science drives the continuous development of new synthetic strategies.[1] The classical Gewald reaction, a multicomponent condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur, is valued for its operational simplicity and ability to generate polysubstituted 2-aminothiophenes in a single step.[2][3] Despite its utility, the Gewald reaction can have limitations regarding substrate scope and reaction conditions.[4] This has spurred the development of novel, often catalyst-driven, methodologies that offer alternative pathways to the thiophene core, sometimes with improved yields, milder conditions, or broader functional group tolerance.[4]
This guide will compare the Gewald reaction with three prominent modern methods: Palladium-Catalyzed Heterocyclodehydration, Rhodium-Catalyzed Transannulation, and Gold-Catalyzed Carbothiolation.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the Gewald reaction and the selected modern synthetic methods, offering a comparative overview of their performance metrics.
| Method | Catalyst/Reagents | Temperature (°C) | Time | Substrate Example | Product | Yield (%) | Reference |
| Gewald Reaction (Conventional) | Morpholine, Sulfur | 21 | 24h | Cyclohexanone, Ethyl Cyanoacetate | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 91 | [5] |
| Gewald Reaction (Microwave) | Pyrrolidine, Sulfur | 50 | 30 min | Butyraldehyde, Methyl Cyanoacetate | Methyl 2-amino-4-propylthiophene-3-carboxylate | 95 | |
| Gewald Reaction (L-Proline Catalyzed) | L-Proline (10 mol%), Sulfur | 60 | 3-5h | Cyclohexanone, Malononitrile | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 84 | [6] |
| Palladium-Catalyzed Heterocyclodehydration | PdI2 (1-2 mol%), KI | 50-100 | 1-24h | 1-Mercapto-4-phenyl-3-butyn-2-ol | 2-Benzyl-4-phenylthiophene | 88 | [7][8] |
| Rhodium-Catalyzed Transannulation | [Rh(cod)2]BF4, P(OPh)3 | 80 | 12h | 4-Phenyl-1,2,3-thiadiazole, Phenylacetylene | 2,4-Diphenylthiophene | 95 | [9] |
| Gold-Catalyzed Carbothiolation | AuCl (1 mol%) | 25 | 2h | (ortho-ethynylphenyl)(methoxymethyl)sulfane | 3-(Methoxymethyl)benzo[b]thiophene | 95 | [10] |
Experimental Protocols: Detailed Methodologies
Herein are detailed experimental protocols for the conventional Gewald reaction and the modern synthetic methods discussed.
Protocol 1: Conventional Gewald Reaction
This protocol describes the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[5]
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental Sulfur
-
Morpholine
-
Ethanol
Procedure:
-
In a round-bottom flask, combine cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add morpholine (1.5 eq) to the mixture.
-
Stir the reaction mixture at room temperature (21°C) for 24 hours.
-
Upon completion, the product typically precipitates from the solution.
-
Collect the solid product by filtration.
-
Wash the precipitate with cold ethanol and dry to yield the final product.
Protocol 2: Palladium-Catalyzed Heterocyclodehydration
This protocol details the synthesis of 2-benzyl-4-phenylthiophene from 1-mercapto-4-phenyl-3-butyn-2-ol.[7][8]
Materials:
-
1-Mercapto-4-phenyl-3-butyn-2-ol
-
Palladium(II) iodide (PdI2)
-
Potassium iodide (KI)
-
Methanol (MeOH)
Procedure:
-
To a solution of 1-mercapto-4-phenyl-3-butyn-2-ol (1.0 eq) in methanol, add PdI2 (1-2 mol%) and KI (10-20 mol%).
-
Heat the reaction mixture at a temperature between 50-100°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired thiophene.
Protocol 3: Rhodium-Catalyzed Transannulation
The following protocol is for the synthesis of 2,4-diphenylthiophene from 4-phenyl-1,2,3-thiadiazole and phenylacetylene.[9]
Materials:
-
4-Phenyl-1,2,3-thiadiazole
-
Phenylacetylene
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(cod)2]BF4)
-
Triphenyl phosphite (P(OPh)3)
-
1,2-Dichloroethane (DCE)
Procedure:
-
In a glovebox, charge a screw-capped vial with [Rh(cod)2]BF4 (5 mol%) and P(OPh)3 (20 mol%).
-
Add 1,2-dichloroethane, followed by 4-phenyl-1,2,3-thiadiazole (1.0 eq) and phenylacetylene (1.2 eq).
-
Seal the vial and heat the mixture at 80°C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2,4-diphenylthiophene.
Protocol 4: Gold-Catalyzed Carbothiolation
This protocol outlines the synthesis of 3-(methoxymethyl)benzo[b]thiophene.[10]
Materials:
-
(ortho-ethynylphenyl)(methoxymethyl)sulfane
-
Gold(I) chloride (AuCl)
-
Toluene
Procedure:
-
Dissolve (ortho-ethynylphenyl)(methoxymethyl)sulfane (1.0 eq) in toluene.
-
Add Gold(I) chloride (1 mol%) to the solution.
-
Stir the reaction mixture at room temperature (25°C) for 2 hours.
-
After the reaction is complete, as indicated by TLC, filter the mixture through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms and workflows discussed.
Conclusion
The Gewald reaction remains a highly effective and straightforward method for the synthesis of 2-aminothiophenes, particularly when optimized with microwave assistance or green catalysts like L-proline, which can significantly reduce reaction times and improve yields.[6] However, modern metal-catalyzed methods offer distinct advantages in terms of substrate scope and the types of thiophenes that can be accessed.
-
Palladium-catalyzed heterocyclodehydration provides an excellent route to thiophenes from readily available mercapto-yn-ols, demonstrating good to high yields.[7]
-
Rhodium-catalyzed transannulation is a powerful tool for constructing highly substituted thiophenes from thiadiazoles and alkynes, often with high regioselectivity and yields.[9]
-
Gold-catalyzed carbothiolation presents a mild and efficient atom-economical pathway to benzothiophenes.[10]
The choice of synthetic method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired substitution pattern. For the rapid synthesis of diverse 2-aminothiophenes, the Gewald reaction and its modern variations are excellent choices. For more complex or specifically substituted thiophenes, the precision and versatility of metal-catalyzed methods may be preferable. This guide provides the foundational data and protocols to make an informed decision for your specific research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Substituted Thiophenes by Palladium-Catalyzed Heterocyclodehydration of 1-Mercapto-3-yn-2-ols in Conventional and Nonconventional Solvents [organic-chemistry.org]
- 8. Synthesis of substituted thiophenes by palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols in conventional and nonconventional solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gold superacid-catalyzed preparation of benzo[c]thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
In-vitro testing of novel compounds derived from Ethyl 2-amino-5-methylthiophene-3-carboxylate
In-Vitro Efficacy of Novel Thiophene-Based Compounds: A Comparative Analysis
A Comprehensive guide for researchers and drug development professionals on the biological activities of novel compounds derived from Ethyl 2-amino-5-methylthiophene-3-carboxylate. This guide provides a comparative overview of their anticancer, antimicrobial, and enzyme inhibitory activities, supported by experimental data and detailed protocols.
The quest for novel therapeutic agents with enhanced efficacy and specificity remains a cornerstone of pharmaceutical research. Thiophene derivatives, particularly those synthesized from this compound, have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. Their versatile scaffold allows for diverse chemical modifications, leading to the development of potent anticancer, antimicrobial, and enzyme inhibitory agents. This guide offers an objective comparison of the in-vitro performance of these novel compounds against established alternatives, providing valuable insights for the scientific community.
Anticancer Activity: Targeting Key Proliferation Pathways
Novel thiophene derivatives have demonstrated significant potential as anticancer agents, with some exhibiting superior or comparable activity to the standard chemotherapeutic drug, Doxorubicin. The primary mechanisms of action investigated include the inhibition of crucial signaling pathways such as EGFR/HER-2 and the disruption of microtubule dynamics through the inhibition of tubulin polymerization.
A series of diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) derivatives, which can be synthesized from precursors related to this compound, have shown potent antiproliferative activity against various cancer cell lines. Notably, certain derivatives exhibited greater potency than Doxorubicin against T47D and MCF-7 human breast cancer cell lines[1].
Comparative Anticancer Activity (IC50 in µM)
| Compound | T47D (Breast Cancer) | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | Ishikawa (Endometrial Cancer) |
| Novel Thiophene 2b | 2.3 | - | - | - |
| Novel Thiophene 2k | 7.1 | - | - | - |
| Novel Thiophene 2l | 8.6 | - | - | - |
| Doxorubicin (Standard) | 15.5 | - | - | - |
Data synthesized from multiple sources indicating the potential of thiophene derivatives.[1]
Certain quinoline derivatives, which can incorporate a thiophene moiety, have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). These receptors are key players in cell proliferation and are often overexpressed in various cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Another critical target for anticancer drugs is the cytoskeleton, specifically the process of tubulin polymerization into microtubules. Disruption of microtubule dynamics leads to mitotic arrest and apoptosis in cancer cells. Certain thiophene derivatives have been shown to inhibit tubulin polymerization, interacting with the colchicine binding site.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Derivatives of this compound have also been investigated for their antimicrobial properties. In-vitro studies have revealed that certain novel compounds exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, with some showing efficacy comparable to standard antibiotics like Ampicillin and Gentamicin.
For instance, a study on thiophene derivatives revealed that compounds with a pyridine side chain exhibited excellent antimicrobial activity[2].
Comparative Antimicrobial Activity (Inhibition Zone Diameter in mm)
| Compound | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | A. fumigatus (Fungus) | S. racemosum (Fungus) |
| Novel Thiophene 7b | 18 | 19 | 17 | 16 | - | - |
| Novel Thiophene 8 | 17 | 18 | 16 | 15 | - | - |
| Ampicillin (Standard) | 20 | 22 | - | - | - | - |
| Gentamicin (Standard) | - | - | 19 | 18 | - | - |
| Novel Thiophene 3 | - | - | - | - | 20 | - |
| Novel Thiophene 5 | - | - | - | - | - | 18 |
| Novel Thiophene 6 | - | - | - | - | - | 17 |
| Amphotericin B (Standard) | - | - | - | - | 24 | 22 |
Data synthesized from studies on thiophene derivatives, highlighting their broad-spectrum antimicrobial potential.[2]
Enzyme Inhibition: Acetylcholinesterase (AChE) Inhibition
In the realm of neurodegenerative diseases, particularly Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Novel thiophene derivatives have been synthesized and evaluated for their AChE inhibitory activity, with some compounds demonstrating greater potency than the standard drug, Donepezil.
One study reported that a 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivative showed 60% inhibition of AChE, compared to 40% inhibition by Donepezil under the same conditions[3].
Comparative Acetylcholinesterase (AChE) Inhibition
| Compound | % Inhibition |
| Novel Thiophene IIId | 60.0% |
| Novel Thiophene IIIa | 56.7% |
| Novel Thiophene VIb | 56.6% |
| Novel Thiophene VIg | 51.7% |
| Donepezil (Standard) | 40.0% |
Data from a study evaluating novel thiophene derivatives as AChE inhibitors.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in-vitro assays mentioned in this guide.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the novel thiophene derivatives or a vehicle control (e.g., DMSO) and incubated for a further 24 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Microtiter Plates: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: A standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard) is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Acetylcholinesterase Inhibition: Ellman's Method
This spectrophotometric method is used to measure AChE activity.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer solution (e.g., phosphate buffer), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).
-
Enzyme and Inhibitor Addition: The acetylcholinesterase enzyme and the test compound (or standard inhibitor) at various concentrations are added to the reaction mixture.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Absorbance Measurement: The absorbance is measured at 412 nm at regular intervals. The rate of the reaction is determined by the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction.
References
- 1. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Thienopyrimidine Derivatives: A Comparative Analysis of Their Binding Affinities to Key Cancer Targets
A comprehensive review of recent molecular docking studies reveals the significant potential of thienopyrimidine derivatives as potent inhibitors of key proteins implicated in cancer progression. This guide provides a comparative analysis of their binding affinities, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Thienopyrimidine scaffolds, being isosteric to purines, have garnered considerable attention in medicinal chemistry for their ability to interact with the ATP-binding sites of numerous protein kinases.[1] This has spurred the development of a multitude of derivatives targeting critical components of cancer cell signaling, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and the anti-apoptotic protein Bcl-2.[1][2][3][4][5][6][7][8]
Comparative Docking Performance
Molecular docking simulations are instrumental in predicting the binding modes and affinities of ligands to their protein targets, thereby guiding the rational design of more potent and selective inhibitors.[1] The following tables summarize the quantitative data from several comparative docking studies of thienopyrimidine derivatives against various cancer-related proteins.
EGFR and VEGFR-2 Inhibitors
A number of studies have focused on thienopyrimidine derivatives as single or dual inhibitors of EGFR and VEGFR-2, key receptor tyrosine kinases involved in tumor growth and angiogenesis.[1][8]
| Compound/Derivative | Target | Binding Affinity (kcal/mol) | Reference Drug | Reference Drug Binding Affinity (kcal/mol) | Cell Line(s) | IC50 |
| PAS1 | EGFR | -8.7 | Lenvatinib | -8.3 | - | - |
| PAS9 | EGFR | -8.7 | Lenvatinib | -8.3 | - | - |
| PAS1 | VEGFR | -8.6 | Lenvatinib | -7.9 | - | - |
| PAS9 | VEGFR | -8.0 | Lenvatinib | -7.9 | - | - |
| Compound 5b | EGFR | -23.94 (Binding Score) | Erlotinib | - | A549, MCF-7 | 37.19 nM (EGFRWT), 204.10 nM (EGFRT790M) |
| Compound 5f | EGFR | - | Erlotinib | - | MCF-7 | 1.18-folds more potent than Erlotinib |
| Compound 5f | VEGFR-2 | - | - | - | MCF-7 | 1.23 µM |
| Compound 18 | VEGFR-2 | -22.71 | Sorafenib | -21.77 | - | - |
| Compound 20 | - | - | Sorafenib | - | MCF-7, HepG2 | 5.38 µM (MCF-7), 4.84 µM (HepG2) |
| Compound 21 | - | - | Sorafenib | - | MCF-7, HepG2 | 6.31 µM (MCF-7), 11.83 µM (HepG2) |
| Compound 22 | - | - | Sorafenib | - | MCF-7, HepG2 | 5.73 µM (MCF-7), 5.51 µM (HepG2) |
Table 1: Comparative docking scores and biological activities of thienopyrimidine derivatives targeting EGFR and VEGFR-2.[5][7][8][9]
PI3K Inhibitors
The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for drug development.[3][6] Thienopyrimidine derivatives have been explored as potent and selective PI3K inhibitors.[3][10][11]
| Compound/Derivative | Target | IC50 | Selectivity vs mTOR | Cell Line(s) |
| Compound 6g | PI3Kα | Nanomolar range | >100-fold | - |
| Compound 6k | PI3Kα | Nanomolar range | >100-fold | - |
| Compound 9a | PI3Kα | 9.47 ± 0.63 µM | - | HepG-2, A549, PC-3, MCF-7 |
| Compound 15a | PI3Kα | Moderate to excellent | - | HepG-2, A549, PC-3, MCF-7 |
Table 2: Inhibitory activities of thienopyrimidine derivatives against PI3K.[3][6][10]
Bcl-2 Inhibitors
Targeting the anti-apoptotic protein Bcl-2 is another promising strategy in cancer therapy. Chalcone-thienopyrimidine hybrids have been investigated for their ability to bind to and inhibit Bcl-2.[2][12][13]
| Compound/Derivative | Target | Binding Free Energy | Cell Line(s) | IC50 |
| Compounds 3a-g | Bcl-2 | Moderate | HepG2, MCF-7 | - |
| Compound 3b | - | - | HepG2, MCF-7 | More potent than 5-FU |
| Compound 3g | - | - | HepG2, MCF-7 | More potent than 5-FU |
Table 3: Binding characteristics of chalcone-thienopyrimidine derivatives against Bcl-2.[2][12][13]
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate a key signaling pathway targeted by thienopyrimidine derivatives and a generalized workflow for molecular docking studies.
Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation, is a key target for thienopyrimidine-based cancer therapies.[3][6]
Caption: A generalized workflow for molecular docking studies, from protein and ligand preparation to simulation and analysis.[8]
Experimental Protocols
The methodologies employed in molecular docking studies are crucial for the reliability and reproducibility of the results. Below are summaries of typical experimental protocols cited in the reviewed literature.
General Molecular Docking Protocol
A standard molecular docking procedure involves several key steps, from the preparation of the protein and ligand to the final analysis of the docking results.[14][15][16]
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is typically retrieved from the Protein Data Bank (PDB).[8]
-
Water molecules and co-crystallized ligands are often removed.
-
Polar hydrogen atoms and Kollman charges are added to the protein structure.[15]
-
The protein structure is then saved in a PDBQT format for use with software like AutoDock.[15]
-
-
Ligand Preparation:
-
The 2D structures of the thienopyrimidine derivatives are drawn using chemical drawing software and converted to 3D structures.
-
The ligand structures are energy-minimized using appropriate force fields.
-
Gasteiger charges are computed, and non-polar hydrogens are merged.
-
The final ligand structures are saved in PDBQT format.
-
-
Docking Simulation:
-
Software such as AutoDock Vina is commonly used for docking simulations.[8]
-
A grid box is defined to encompass the active site of the protein.
-
The Lamarckian Genetic Algorithm is often employed for the docking calculations.[16]
-
Multiple docking runs are typically performed to ensure the reliability of the results.[16]
-
-
Analysis of Results:
-
The docking results are analyzed based on the binding energies (or docking scores) and the binding poses of the ligands in the protein's active site.
-
Visualization software like PyMOL or Discovery Studio is used to analyze the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions.[8]
-
This comparative guide highlights the significant progress made in the development of thienopyrimidine derivatives as potential anticancer agents. The presented data and methodologies provide a valuable resource for researchers in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Docking - An easy protocol [protocols.io]
Safety Operating Guide
Essential Safety and Operational Guide for Ethyl 2-amino-5-methylthiophene-3-carboxylate
This guide provides immediate, essential safety and logistical information for handling Ethyl 2-amino-5-methylthiophene-3-carboxylate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to prevent potential health hazards. Based on available safety data sheets, the compound is classified as causing skin and eye irritation.[1][2][3]
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4][5] | Protects against splashes and dust, preventing eye irritation. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber) and protective clothing. Fire/flame resistant clothing is also recommended.[4][5] | Prevents skin contact which can cause irritation.[1][2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation is experienced, or if working in a poorly ventilated area.[1] | Protects against inhalation of dust or vapors, which can cause respiratory tract irritation. |
Experimental Protocol: Safe Handling and Disposal
The following protocol outlines the step-by-step procedure for the safe handling of this compound, from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][5]
-
Before handling, inspect all PPE for integrity.
2. Handling the Compound:
-
Avoid the formation of dust and aerosols.[5]
-
Do not get the chemical in the eyes, on the skin, or on clothing.[1]
-
Store in a dry, cool, and well-ventilated place.[1]
-
Incompatible materials to avoid include strong oxidizing agents and acid chlorides.[1]
3. In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid breathing dust or vapors.[4]
-
Sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][6]
-
Ventilate the area and wash the spill site after material pickup is complete.
4. First Aid Measures:
-
If on skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4]
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][4]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[4][7]
5. Disposal Plan:
-
Dispose of the chemical waste and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[5]
-
Contaminated packaging should be disposed of in the same manner as the product itself.[5]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
